molecular formula CH3NO B073091 Formamide-15N CAS No. 1449-77-0

Formamide-15N

Numéro de catalogue: B073091
Numéro CAS: 1449-77-0
Poids moléculaire: 46.034 g/mol
Clé InChI: ZHNUHDYFZUAESO-VQEHIDDOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Formamide-15N is a stable isotope-labeled form of formamide where the nitrogen atom is replaced by the 15N isotope. This compound is an essential tool in nuclear magnetic resonance (NMR) spectroscopy, serving as a crucial solvent and building block for the synthesis of 15N-labeled nucleic acids and other biomolecules. Its primary research value lies in its ability to act as a non-perturbing probe, enabling detailed investigation into RNA and DNA structure, stability, and folding dynamics through heteronuclear NMR experiments. The 15N nucleus provides a sensitive spectroscopic handle that eliminates signal overlap and simplifies complex spectra, allowing researchers to gain atomic-level insights into hydrogen bonding, base pairing, and macromolecular interactions. Furthermore, this compound is used in mass spectrometry as an internal standard for quantitative analysis and in studies of reaction mechanisms where the fate of the nitrogen atom must be traced. As a polar solvent, its mechanism of action involves disrupting the hydrogen-bonding network of water, which can denature nucleic acids and proteins, making it valuable in biophysical studies of denaturation kinetics and thermodynamics. This high-purity reagent is indispensable for researchers in chemical biology, structural biology, and analytical chemistry who require precise and interpretable data from their isotopic labeling strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(15N)azanylformaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452404
Record name Formamide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.034 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-77-0
Record name Formamide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1449-77-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Formamide-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide-15N (H¹⁵CONH₂) is the isotopically labeled form of formamide (B127407), where the common ¹⁴N atom is replaced by the stable isotope ¹⁵N. This seemingly subtle change imparts a unique nuclear property to the molecule, making it an invaluable tool in a wide range of scientific disciplines, particularly in fields that utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural and dynamic studies of molecules. Its application extends to the synthesis of ¹⁵N-labeled biomolecules, such as peptides, proteins, and nucleic acids, which are crucial for detailed structural elucidation and for tracking metabolic pathways. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its characterization and use, and a visualization of a key reaction in which it participates.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are nearly identical to those of its unlabeled counterpart, with the primary difference being its molecular weight.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula H¹⁵CONH₂[1]
Molecular Weight 46.03 g/mol [1]
CAS Number 1449-77-0[1]
Appearance Colorless liquid[1]
Boiling Point 210 °C[1]
Melting Point 2-3 °C
Density 1.159 g/mL at 25 °C
Refractive Index (n20/D) 1.447
Isotopic Purity Typically ≥98 atom % ¹⁵N

Spectroscopic Properties

The defining characteristic of this compound lies in its NMR spectroscopic signature. The ¹⁵N nucleus possesses a nuclear spin of ½, which results in sharp NMR signals, a significant advantage over the quadrupolar ¹⁴N nucleus that often yields broad and difficult-to-interpret signals.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and DataReference(s)
¹⁵N NMR The ¹⁵N chemical shift is sensitive to the electronic environment. In DMSO-d₆, the chemical shift of this compound is reported to be around 112.5 ppm relative to liquid ammonia (B1221849). The exact chemical shift can vary depending on the solvent and the reference standard used.
FT-IR The infrared spectrum is dominated by vibrations of the amide group. Key absorptions include N-H stretching (around 3439 and 3310 cm⁻¹), C=O stretching (around 1683 cm⁻¹), and N-H bending vibrations. The isotopic substitution has a minimal effect on the IR spectrum.
Raman Spectroscopy The Raman spectrum provides complementary vibrational information. The C=O stretching vibration is a prominent feature, with its exact frequency influenced by hydrogen bonding.
Mass Spectrometry The molecular ion peak (M+) in the mass spectrum will appear at m/z 46, reflecting the mass of the ¹⁵N isotope. Fragmentation patterns are similar to unlabeled formamide.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a ¹⁵N-labeled ammonia source with formic acid or a formic acid derivative. The following is a generalized protocol based on the reaction of formic acid and ¹⁵N-ammonia.

Materials:

  • Formic acid (HCOOH)

  • ¹⁵N-labeled ammonia (¹⁵NH₃) or an aqueous solution (¹⁵NH₄OH)

  • Reaction vessel with a condenser and a means for heating and stirring

  • Distillation apparatus for purification

Procedure:

  • In a well-ventilated fume hood, carefully add formic acid to the reaction vessel.

  • Cool the formic acid in an ice bath.

  • Slowly add the ¹⁵N-labeled ammonia source to the cooled formic acid with continuous stirring. This reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to approximately 150-180 °C. Water will begin to distill off as the ammonium-15N formate (B1220265) intermediate dehydrates to form this compound.

  • Continue heating until no more water is collected.

  • The crude this compound can be purified by vacuum distillation.

¹⁵N NMR Spectroscopy of this compound

This protocol outlines the general steps for acquiring a 1D ¹H-coupled ¹⁵N NMR spectrum of this compound in DMSO-d₆.

Materials and Equipment:

  • This compound sample

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tube

  • NMR spectrometer equipped for ¹⁵N detection

Procedure:

  • Sample Preparation: Prepare a solution of this compound in DMSO-d₆ in an NMR tube. A typical concentration is around 90% this compound in DMSO-d₆.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

    • Tune and match the probe for the ¹⁵N frequency.

    • Optimize the shims to obtain a homogeneous magnetic field.

  • Acquisition Parameters (Example for a Bruker spectrometer):

    • Load a standard ¹H-coupled ¹⁵N NMR parameter set (e.g., zg).

    • Set the solvent to DMSO.

    • Set the number of scans (ns), relaxation delay (d1), spectral width (sw), and acquisition time (td) to appropriate values. For a concentrated sample, a small number of scans may be sufficient. A longer relaxation delay (e.g., 10 seconds) is often necessary for ¹⁵N NMR due to the long T1 relaxation times of nitrogen nuclei.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction.

    • Reference the spectrum appropriately (e.g., to an external standard like liquid ammonia or a secondary standard).

Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in biological signaling pathways, it is a crucial reagent in the synthesis of labeled molecules that are used to study such pathways. A significant chemical reaction involving formamide is the Leuckart reaction, a reductive amination process.

The Leuckart Reaction

The Leuckart reaction is a method for the synthesis of amines from aldehydes or ketones using formamide as both the nitrogen source and the reducing agent. The use of this compound in this reaction would result in the synthesis of a ¹⁵N-labeled amine.

Leuckart_Reaction Reactants Ketone/Aldehyde + this compound Intermediate1 α-Hydroxy-15N-formylaminoalkane (Hemiaminal) Reactants->Intermediate1 Nucleophilic attack Intermediate2 Iminium-15N ion Intermediate1->Intermediate2 Dehydration (-H₂O) Intermediate3 15N-Formylaminoalkane Intermediate2->Intermediate3 Hydride transfer (from formate) Product 15N-Amine Intermediate3->Product Hydrolysis

Caption: The reaction mechanism of the Leuckart reaction using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers across various scientific domains. Its key utility lies in its application in NMR spectroscopy, where the favorable nuclear properties of the ¹⁵N isotope allow for high-resolution structural and dynamic studies of molecules. Furthermore, its role as a precursor in the synthesis of ¹⁵N-labeled compounds enables the detailed investigation of complex biological systems and chemical reactions. The information and protocols provided in this guide offer a solid foundation for the effective utilization of this compound in research and development.

References

Formamide-15N: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Formamide-15N is the isotopically labeled version of formamide (B127407) (CH₃NO), where the common nitrogen-14 (¹⁴N) atom is replaced by the stable, heavier nitrogen-15 (B135050) (¹⁵N) isotope. This substitution is critical for a variety of advanced analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based metabolic tracing. Its use allows researchers to selectively track the fate of nitrogen-containing molecules in complex biological and chemical systems, providing invaluable insights into protein structure, metabolic pathways, and drug mechanisms of action.

Core Molecular Properties

The key difference between formamide and this compound lies in their molecular weight, a direct result of the isotopic substitution. The formula for this compound is written as HCO¹⁵NH₂. Standard formamide has a molecular formula of CH₃NO and a molecular weight of approximately 45.04 g/mol .[1][2][3] The nitrogen-15 isotope has an atomic mass of approximately 15.000109 u.[4] This results in a molecular weight for this compound of approximately 46.03 g/mol .

PropertyValue
Chemical Formula HCO¹⁵NH₂
Molecular Weight ~46.03 g/mol
Standard Formamide M.W. ~45.04 g/mol
Isotopic Purity Typically ≥98 atom % ¹⁵N
CAS Number 1449-77-0

Application in ¹⁵N Protein Labeling for NMR Studies

A primary application of this compound is as a nitrogen source for producing ¹⁵N-labeled proteins in various expression systems. The labeled protein can then be analyzed by heteronuclear NMR spectroscopy to elucidate its three-dimensional structure and dynamics.

Experimental Protocol: ¹⁵N Labeling of Recombinant Proteins
  • Culture Preparation: A bacterial culture (e.g., E. coli BL21(DE3)) transformed with the expression plasmid for the protein of interest is grown in a standard rich medium (e.g., LB broth) to an optimal density (OD₆₀₀ ≈ 0.6-0.8).

  • Media Exchange: The cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C) and the supernatant is discarded. The cell pellet is then gently resuspended in a minimal medium (e.g., M9 medium) that lacks a nitrogen source.

  • Isotope Introduction: this compound is added as the sole nitrogen source to the minimal medium to a final concentration of 1-2 g/L.

  • Induction: The culture is allowed to acclimate for 30-60 minutes before protein expression is induced by the addition of an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Harvest and Purification: The culture is grown for several more hours before the cells are harvested. The ¹⁵N-labeled protein is then purified from the cell lysate using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

Visualization of Metabolic Incorporation

The diagram below illustrates the general workflow for producing a ¹⁵N-labeled protein for NMR analysis using this compound as the isotopic source.

protein_labeling_workflow culture E. coli Culture in Rich Medium harvest1 Harvest Cells (Centrifugation) culture->harvest1 Growth resuspend Resuspend in Minimal Medium harvest1->resuspend add_isotope Add Formamide-¹⁵N (Sole Nitrogen Source) resuspend->add_isotope induce Induce Protein Expression (IPTG) add_isotope->induce Acclimation purify Cell Lysis & Purification induce->purify Expression nmr ¹⁵N-Labeled Protein for NMR Analysis purify->nmr

Workflow for ¹⁵N protein labeling.

Use in Drug Development and Mechanistic Studies

This compound can be used as a metabolic tracer to investigate the mechanism of action of drugs, particularly those that interfere with nitrogen metabolism. By tracking the incorporation of ¹⁵N into various downstream metabolites, researchers can identify which pathways are affected by a drug candidate.

Experimental Protocol: ¹⁵N Tracer Analysis in Cell Culture
  • Cell Seeding: Plate mammalian cells (e.g., HeLa) at a defined density and allow them to adhere overnight.

  • Media Formulation: Prepare a custom cell culture medium where the standard nitrogen-containing amino acids are replaced with their ¹⁴N counterparts, and add this compound as the tracer compound.

  • Drug Treatment: Treat the cells with the drug candidate at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.

  • Metabolite Extraction: After a set incubation period (e.g., 24 hours), quench the metabolism and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

  • LC-MS Analysis: Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify ¹⁵N-labeled metabolites (e.g., amino acids, nucleotides).

  • Data Analysis: Compare the ¹⁵N incorporation patterns in drug-treated cells versus control cells to identify metabolic pathways perturbed by the compound.

Visualization of a Metabolic Signaling Pathway

The following diagram illustrates a simplified signaling pathway showing the incorporation of nitrogen from this compound into key biomolecules, a process that can be monitored in tracer studies.

metabolic_pathway formamide Formamide-¹⁵N nh3 ¹⁵NH₃ (Ammonia) formamide->nh3 Hydrolysis glutamate ¹⁵N-Glutamate nh3->glutamate Assimilation other_aa Other ¹⁵N-Amino Acids glutamate->other_aa Transamination purines ¹⁵N-Purines glutamate->purines pyrimidines ¹⁵N-Pyrimidines glutamate->pyrimidines proteins ¹⁵N-Proteins other_aa->proteins nucleic_acids ¹⁵N-Nucleic Acids purines->nucleic_acids pyrimidines->nucleic_acids

Nitrogen assimilation from Formamide-¹⁵N.

References

Formamide-15N CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information on Formamide-15N, a stable isotope-labeled compound crucial for various research and development applications, particularly in the pharmaceutical and life sciences sectors. This document details its chemical identity, supplier information, physicochemical properties, and key experimental protocols.

Chemical Identity and Supplier Information

This compound is an isotopically labeled version of formamide (B127407) where the common nitrogen-14 (¹⁴N) atom is replaced by the nitrogen-15 (B135050) (¹⁵N) isotope. This labeling is instrumental in nuclear magnetic resonance (NMR) spectroscopy studies and as a tracer in metabolic research.

CAS Number : The Chemical Abstracts Service (CAS) registry number for this compound is 1449-77-0 [1].

Commercial Suppliers

A variety of chemical suppliers offer this compound, often with different isotopic purity and quantities. Key suppliers are listed below for easy reference.

SupplierProduct Number(s)Isotopic PurityAdditional Notes
Sigma-Aldrich 48943398 atom % ¹⁵NAvailable in various quantities.
Cambridge Isotope Laboratories, Inc. NLM-151698%+-
MedChemExpress HY-Y0842S399.5%-
Eurisotop NLM-1516-198%+-
Alfa Chemistry ACM144977096%Also offers other isotopically labeled formamides[2].

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are essential for experimental design and execution.

PropertyValue
Linear Formula HCO¹⁵NH₂
Molecular Weight 46.03 g/mol [1]
Appearance Colorless liquid[3]
Density 1.159 g/mL at 25 °C
Boiling Point 210 °C (lit.)
Melting Point 2-3 °C (lit.)
Refractive Index n20/D 1.447 (lit.)
Isotopic Purity Typically ≥98 atom % ¹⁵N[1]

Applications in Research and Drug Development

This compound serves as a valuable tool in several scientific domains:

  • NMR Spectroscopy : Its primary application is as a standard or a tracer in ¹⁵N NMR studies to elucidate molecular structures and dynamics[4][5][6].

  • Synthetic Intermediate : It is a precursor in the synthesis of ¹⁵N-labeled compounds, such as purines and other heterocyclic systems, which are foundational for research in nucleic acids and medicinal chemistry[7].

  • Metabolic Flux Analysis : In metabolic studies, it can be used to trace the metabolic fate of nitrogen atoms in biological pathways[8].

  • Solvent in Drug Formulation : Formamide and its derivatives are used as solvents in drug synthesis and formulation to enhance the solubility of poorly soluble drugs[9].

Experimental Protocols

Synthesis of [¹⁵N₅]-Adenine from [¹⁵N]-Formamide

This protocol describes the cyclization of [¹⁵N]-formamide to produce fully ¹⁵N-labeled adenine, a critical component of nucleic acids.

Materials:

  • [¹⁵N]-Formamide

  • Phosphorus oxychloride (POCl₃)

  • Dowex 50 W (H⁺ form)

  • Water

  • Stainless-steel reactor with a polytetrafluoroethylene (PTFE) tube insert

  • Argon atmosphere

Procedure:

  • Combine 6.0 ml (0.15 M) of [¹⁵N]-formamide and 28.2 ml (0.30 M) of POCl₃ in a stainless-steel reactor with a PTFE tube insert.

  • Stir the reaction mixture for 17 hours at 130°C under an argon atmosphere.

  • After cooling, transfer the mixture to a flask containing 150 g of Dowex 50 W (H⁺ form) and 200 ml of water.

  • Follow appropriate workup and purification procedures to isolate the [¹⁵N₅]-adenine product.

This protocol is adapted from a published method for the synthesis of isotopically labeled cytokinins and their derivatives[7].

General Protocol for ¹⁵N NMR Sample Preparation of Imides

This protocol provides a general guideline for preparing samples for ¹⁵N NMR spectroscopy to study the imidization of diamines.

Materials:

  • Diamine of interest

  • Naphthalic anhydride (B1165640) (NA)

  • d₆-DMSO (deuterated dimethyl sulfoxide)

  • 10mm NMR tubes

Procedure:

  • Prepare a solution of the diamine in d₆-DMSO to a concentration of approximately 0.1 M.

  • Add an equimolar amount of naphthalic anhydride to the solution.

  • Heat the mixture to 150 °C for several hours to facilitate the conversion from amide to imide.

  • Cool the sample to room temperature.

  • Transfer the cooled sample to a 10mm NMR tube for spectroscopic analysis.

This protocol is based on a methodology for comparing the rates of imidization of various diamines[5].

Signaling Pathways in Drug Development

While this compound is primarily a research tool, its unlabeled counterpart and derivatives are integral to synthesizing compounds that target key signaling pathways in diseases like cancer. For instance, N-(3-Methylpyridin-2-yl)formamide is a precursor to 7-azaindole (B17877) derivatives, which are potent kinase inhibitors[10]. Below are diagrams of signaling pathways often targeted by such inhibitors.

G cluster_synthesis Synthetic Workflow Formamide_Derivative N-(3-Methylpyridin-2-yl)formamide Azaindole 7-Azaindole Scaffold Formamide_Derivative->Azaindole Cyclization Kinase_Inhibitor Kinase Inhibitor Azaindole->Kinase_Inhibitor Further Synthesis

Caption: Synthetic workflow from a formamide derivative to a kinase inhibitor.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 7-Azaindole Kinase Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Growth & Survival mTOR->CellSurvival Inhibitor Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Formamide-15N: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data, handling precautions, and common experimental applications of Formamide-15N. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory setting. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key applications.

Introduction to this compound

This compound is the isotopically labeled form of formamide (B127407), where the nitrogen atom (14N) is replaced with the 15N isotope. It is a colorless, viscous liquid that is miscible with water and has an ammonia-like odor.[1] Its primary use in research is as a denaturing agent for nucleic acids in applications such as in situ hybridization and Northern blotting, and as a solvent in nuclear magnetic resonance (NMR) spectroscopy and certain organic reactions.[2][3][4] The 15N labeling makes it particularly useful as a tracer or an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[2]

Safety Data and Hazard Identification

This compound shares the same chemical hazards as its unlabeled counterpart. It is classified as a substance that is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[5][6]

GHS Classification
Hazard ClassCategoryHazard Statement
Carcinogenicity2H351: Suspected of causing cancer.[5][6]
Reproductive Toxicity1BH360: May damage fertility or the unborn child.[5][6]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs (blood, central nervous system, kidneys, liver) through prolonged or repeated exposure.[5][7]
Physical and Chemical Properties
PropertyValue
Chemical Formula HCONH2 (with 15N)
Molecular Weight 46.03 g/mol [6][8]
Appearance Colorless, oily liquid[1]
Odor Ammonia-like[1]
Melting Point 2-3 °C[6][9]
Boiling Point 210 °C[6][9]
Flash Point 152 °C (closed cup)[6]
Density 1.159 g/mL at 25 °C[6]
Solubility in Water Miscible[1]
Toxicological Data
Route of ExposureEffect
Inhalation May be harmful if inhaled. May cause respiratory tract irritation.[5]
Skin Contact May be harmful if absorbed through the skin. May cause skin irritation.[5]
Eye Contact May cause eye irritation.[5]
Ingestion Harmful if swallowed.[5]

Handling Precautions and Personal Protective Equipment (PPE)

Due to the significant health hazards associated with this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][10] An eyewash station and safety shower must be readily accessible.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound:

  • Eye Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. It is crucial to use proper glove removal technique to avoid skin contact.[5][6]

  • Skin and Body Protection: A lab coat must be worn, with sleeves of sufficient length to prevent skin exposure. Full-length pants and closed-toe shoes are also required.[5]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.[5]

General Laboratory Safety Workflow

The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound.

G General Laboratory Safety Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Perform Experiment Perform Experiment Work in Fume Hood->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands End End Wash Hands->End Start Start Start->Review SDS

Caption: General workflow for handling this compound safely.

Emergency Procedures

Spills
  • Small Spills (<1 L): If trained, use an appropriate spill kit or absorbent material to contain the spill. Double bag the waste in clear plastic bags, label it, and arrange for chemical waste pick-up.[5]

  • Large Spills: Evacuate the area and prevent entry. Avoid breathing vapors. Contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Experimental Protocols

This compound is a crucial reagent in several molecular biology and analytical chemistry techniques. Below are detailed protocols for its most common applications.

Nucleic Acid Denaturation for Fluorescence In Situ Hybridization (FISH)

Formamide is used in FISH to denature the target DNA and the probe, allowing for hybridization. It lowers the melting temperature (Tm) of the nucleic acids, which helps to preserve the morphology of the cells or tissues.[9][11]

This protocol is a representative example for FISH on cultured cells.

  • Cell Preparation:

    • Culture cells on coverslips in a 24-well plate.

    • Fix the cells in 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 15 minutes.

    • Wash the wells twice with PBS.

  • Prehybridization:

    • Equilibrate the cells in a solution of 50% formamide and 2x SSC for 10 minutes at 60°C.[5]

    • Prepare the probe mixture containing the labeled probe, formamide, and blocking agents (e.g., salmon sperm DNA, yeast tRNA).[5]

    • Denature the probe mixture by heating to 95°C for 10 minutes, then immediately place on ice.[5]

  • Hybridization:

    • Add the denatured probe mixture to the hybridization buffer (typically containing 40-50% formamide, dextran (B179266) sulfate, and SSC).[5][6]

    • Apply the hybridization solution to the coverslip and incubate for at least 16 hours at a temperature appropriate for the probe and target (e.g., 55°C).[6]

  • Post-Hybridization Washes:

    • Wash the coverslips twice with a solution of 50% formamide and 2x SSC at 65°C for 15-20 minutes each.[5]

    • Perform a series of washes with decreasing concentrations of SSC at room temperature to remove any unbound probe.[5]

  • Detection and Imaging:

    • If using a hapten-labeled probe, perform immunocytochemical detection with a fluorescently labeled antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslip on a microscope slide with anti-fade mounting medium.

    • Image using a fluorescence microscope.

G Fluorescence In Situ Hybridization (FISH) Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post Post-Hybridization & Imaging Cell Culture Cell Culture Fixation (PFA) Fixation (PFA) Cell Culture->Fixation (PFA) Permeabilization (Triton X-100) Permeabilization (Triton X-100) Fixation (PFA)->Permeabilization (Triton X-100) Prehybridization (Formamide/SSC) Prehybridization (Formamide/SSC) Permeabilization (Triton X-100)->Prehybridization (Formamide/SSC) Probe Denaturation (Heat) Probe Denaturation (Heat) Prehybridization (Formamide/SSC)->Probe Denaturation (Heat) Hybridization (Formamide) Hybridization (Formamide) Probe Denaturation (Heat)->Hybridization (Formamide) Washes (Formamide/SSC) Washes (Formamide/SSC) Hybridization (Formamide)->Washes (Formamide/SSC) Detection Detection Washes (Formamide/SSC)->Detection Imaging Imaging Detection->Imaging End End Imaging->End Start Start Start->Cell Culture

Caption: A simplified workflow for a FISH experiment.

Sample Preparation for NMR Spectroscopy

This compound can be used as a solvent for NMR analysis of certain samples, particularly peptides and other small molecules that are soluble in it. The 15N label can also serve as a useful reference or for specific heteronuclear correlation experiments.

  • Sample Dissolution:

    • Accurately weigh the desired amount of the analyte (e.g., a peptide). For peptide samples, concentrations of 2-5 mM are typical.[8]

    • Dissolve the analyte in a minimal amount of this compound in a clean, dry vial. Gentle vortexing or sonication may be required to aid dissolution.

  • Transfer to NMR Tube:

    • Using a clean glass Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the final volume in the NMR tube is sufficient to cover the receiver coils of the spectrometer, typically 0.6-0.7 mL.

  • Addition of Internal Standard (Optional):

    • If required, add an internal standard for chemical shift referencing or quantification.

  • Final Steps:

    • Cap the NMR tube securely.

    • Carefully wipe the outside of the NMR tube to remove any contaminants.

    • Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's requirements.

    • The sample is now ready for analysis in the NMR spectrometer.

G NMR Sample Preparation Workflow with this compound Start Start Weigh Analyte Weigh Analyte Start->Weigh Analyte Dissolve in this compound Dissolve in this compound Weigh Analyte->Dissolve in this compound Transfer to NMR Tube Transfer to NMR Tube Dissolve in this compound->Transfer to NMR Tube Add Internal Standard (Optional) Add Internal Standard (Optional) Transfer to NMR Tube->Add Internal Standard (Optional) Cap and Clean Tube Cap and Clean Tube Add Internal Standard (Optional)->Cap and Clean Tube Insert into Spinner Insert into Spinner Cap and Clean Tube->Insert into Spinner Ready for NMR Analysis Ready for NMR Analysis Insert into Spinner->Ready for NMR Analysis

Caption: Workflow for preparing an NMR sample using this compound.

Storage and Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[10] Protect from light and moisture.[7]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not pour down the drain.[9]

Conclusion

This compound is a valuable tool in molecular biology and analytical chemistry, but its significant health hazards demand careful and informed handling. By adhering to the safety precautions, using appropriate personal protective equipment, and following established experimental protocols, researchers can safely and effectively utilize this compound in their work. This guide provides a comprehensive resource to support the safe and effective use of this compound in a research setting.

References

Physical characteristics of Formamide-15N (e.g., boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical characteristics of Formamide-15N, an isotopically labeled organic compound. The information herein is intended to support research, development, and quality control activities where precise knowledge of this compound's physical properties is essential.

Core Physical Properties

This compound is a colorless liquid at room temperature. It is the simplest amide derived from formic acid, with the nitrogen atom enriched with the 15N isotope. This isotopic labeling is crucial for various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing for detailed tracking and structural elucidation of molecules.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below. These values are critical for experimental design, process scale-up, and safety assessments.

Physical PropertyValueConditions
Boiling Point 210 °CAt standard atmospheric pressure
Density 1.159 g/mLAt 25 °C
Melting Point 2-3 °C-
Refractive Index 1.447At 20 °C
Molecular Weight 46.03 g/mol -

Data sourced from supplier technical specifications.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical characteristics of liquid compounds such as this compound. These protocols are based on standard laboratory practices.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a pure substance at a given pressure, this is a characteristic constant.

Methodology: Distillation Method

  • Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The this compound sample is placed in the round-bottom flask, typically with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Equilibrium: The temperature is monitored. As the liquid boils and the vapor condenses, the temperature reading on the thermometer will stabilize.

  • Data Recording: The stable temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is often measured using a pycnometer or a digital densitometer.

Methodology: Using a Vibrating Tube Densitometer

  • Instrument Calibration: The densitometer is calibrated using standard substances with precisely known densities, such as dry air and deionized water.

  • Sample Introduction: A small, bubble-free aliquot of the this compound sample is introduced into the oscillating U-tube of the densitometer.

  • Temperature Control: The instrument maintains a precise and stable temperature, typically 25 °C.

  • Measurement: The instrument measures the oscillation frequency of the U-tube containing the sample. This frequency is directly related to the density of the liquid.

  • Data Output: The density is calculated by the instrument's software and displayed. Multiple readings are typically taken to ensure accuracy and precision.

Logical Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.

Is Formamide-15N soluble in water and other organic solvents?

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Solubility of Formamide-15N

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. Given that isotopic labeling with ¹⁵N does not significantly alter the physicochemical properties of a molecule, this guide utilizes the extensive solubility data available for unlabeled formamide (B127407) as a primary reference.

Core Concepts in Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity are more likely to be miscible. Formamide (HCONH₂) is a polar protic molecule capable of forming strong hydrogen bonds due to the presence of the amide group. This characteristic dictates its solubility behavior in various media. As an isotopologue, Formamide-¹⁵N is expected to exhibit nearly identical solubility properties.

Formamide is a colorless, oily liquid that is miscible with water and has an ammonia-like odor[1]. It is a versatile solvent for many ionic compounds that are insoluble in water[2].

Solubility Profile of Formamide

The following table summarizes the solubility of formamide in water and a range of common organic solvents based on available data.

SolventQualitative SolubilityQuantitative Solubility
WaterMiscible[1][2][3][4][5]1.0 x 10⁶ mg/L at 25°C[6]
≥ 100 mg/mL at 19°C[6][7]
MethanolMiscible[6][8]Not specified
EthanolMiscible[3][5][8]Not specified
AcetoneMiscible[3][6][8]Not specified
Acetic AcidMiscible[3][6][8]Not specified
DioxaneMiscible[3][6][8]Not specified
Ethylene GlycolMiscible[3][6][8]Not specified
GlycerolMiscible[3][6][8]Not specified
PhenolMiscible[3][6][8]Not specified
ChloroformMiscible[3]Not specified
BenzeneVery slightly soluble[8]Not specified
Diethyl EtherVery slightly soluble[8]Not specified
Petroleum EtherMiscible[3]Not specified

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values of Formamide-¹⁵N, direct experimental determination is recommended. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of Formamide-¹⁵N in a selected solvent at a specific temperature.

Materials:

  • Formamide-¹⁵N (≥98% purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Vials with screw caps (B75204) and septa

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy)

Methodology:

  • Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25°C ± 0.5°C).

  • Sample Preparation: Add an excess amount of Formamide-¹⁵N to a series of vials containing a known volume or mass of the pre-equilibrated solvent. The amount should be sufficient to ensure a saturated solution with visible excess of the solute.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the constant experimental temperature. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The duration should be sufficient for the concentration of the solute in the solution to become constant.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to permit the undissolved Formamide-¹⁵N to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette or syringe. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any undissolved micro-particles.

  • Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., GC-MS or NMR) to determine the concentration of Formamide-¹⁵N. A pre-established calibration curve is required for accurate quantification.

  • Data Analysis: Calculate the solubility from the measured concentration, accounting for any dilution factors. The experiment should be performed in triplicate to ensure reproducibility and statistical validity.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of Formamide-¹⁵N solubility.

G cluster_prep 1. Preparation Phase cluster_equil 2. Equilibration Phase cluster_sampling 3. Sampling Phase cluster_analysis 4. Analysis Phase prep Preparation equil Equilibration sampling Sampling & Filtration analysis Analysis a Add excess this compound to solvent b Seal Vials a->b c Agitate in thermostatic shaker bath (24-72h) b->c d Settle undissolved solute (24h) c->d e Withdraw supernatant d->e f Filter through 0.45µm syringe filter e->f g Dilute sample f->g h Quantify using GC-MS or NMR g->h i Calculate Solubility h->i

Caption: Experimental workflow for determining the solubility of this compound.

References

The Telltale Isotope: A Technical Guide to Nitrogen-15 Labeling in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the natural abundance of Nitrogen-15 and the critical need for isotopic labeling in modern scientific investigation.

Executive Summary

Nitrogen, a fundamental component of life, exists predominantly as the stable isotope Nitrogen-14. Its heavier, non-radioactive counterpart, Nitrogen-15, is present in scant amounts, posing a significant challenge for direct detection and analysis in complex biological systems. This technical guide delves into the profound implications of Nitrogen-15's low natural abundance and elucidates the indispensable role of isotopic labeling in overcoming this limitation. Through detailed methodologies and data-driven insights, we explore how the artificial enrichment of molecules with Nitrogen-15 has become a cornerstone of research in proteomics, metabolomics, and drug development, enabling precise tracking and quantification of nitrogen-containing compounds. This guide serves as a comprehensive resource, providing both the theoretical underpinnings and practical protocols for leveraging Nitrogen-15 labeling to unravel intricate biological processes.

The Natural Abundance of Nitrogen Isotopes: A Tale of Two Atoms

Nitrogen in nature is a mixture of two stable isotopes: Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N). The overwhelming majority is ¹⁴N, rendering the heavier ¹⁵N a rare isotope. This disparity in their natural distribution is the primary driver for the necessity of isotopic labeling in scientific research.

IsotopeProtonsNeutronsNatural Abundance (%)Nuclear Spin
Nitrogen-14 (¹⁴N)77~99.631
Nitrogen-15 (¹⁵N)78~0.371/2

Table 1: Properties and Natural Abundance of Stable Nitrogen Isotopes. The significant difference in natural abundance necessitates the use of ¹⁵N-enriched compounds for effective tracking and analysis in biological systems.

The distinct nuclear spin of ¹⁵N (1/2) compared to ¹⁴N (1) offers a significant advantage in Nuclear Magnetic Resonance (NMR) spectroscopy. The integer spin of ¹⁴N results in a quadrupole moment, which leads to broader and often undetectable NMR signals.[1] In contrast, the fractional spin of ¹⁵N provides narrower line widths, making it the preferred isotope for high-resolution NMR studies of proteins and other biomolecules.[1]

The Imperative of Labeling: Why Natural Abundance Falls Short

The low natural abundance of Nitrogen-15 makes it exceedingly difficult to distinguish from the ubiquitous Nitrogen-14 in biological samples using mass spectrometry (MS) and NMR spectroscopy. Isotopic labeling is a technique where atoms in a molecule of interest are replaced with their heavier, stable isotopes.[2][3][4] This "label" allows researchers to track the molecule through complex biological pathways, monitor its interactions, and quantify its abundance with high precision.

Key Applications Driven by Nitrogen-15 Labeling:
  • Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize ¹⁵N-labeled amino acids to accurately quantify changes in protein expression between different cell populations.

  • Metabolomics: ¹⁵N labeling enables the tracing of metabolic pathways and the quantification of metabolite fluxes, providing insights into cellular metabolism in both health and disease.

  • Drug Development: Isotopic labeling is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, as well as for target identification and engagement studies.

  • Structural Biology: Uniformly ¹⁵N-labeled proteins are essential for multidimensional NMR experiments that determine the three-dimensional structures of proteins and study their dynamics.

Quantitative Aspects of Nitrogen-15 Labeling

The success of a labeling experiment hinges on achieving a sufficient level of isotopic enrichment. The required enrichment varies depending on the analytical technique and the specific research question.

ApplicationTypical ¹⁵N SourceTarget Enrichment Level (%)Key Considerations
Quantitative Proteomics (e.g., SILAC) ¹⁵N-labeled amino acids (e.g., Arginine, Lysine)>95%High enrichment is crucial for accurate quantification and minimizing isotopic interference.
Metabolomics ¹⁵N-labeled precursors (e.g., K¹⁵NO₃, ¹⁵NH₄Cl)95-99%The degree of enrichment provides information on metabolic flux. Incomplete labeling can sometimes be informative.
NMR Spectroscopy Uniform labeling with ¹⁵NH₄Cl or ¹⁵N-labeled amino acids>98% (for uniform labeling)High enrichment maximizes signal intensity and is critical for complex multidimensional experiments.

Table 2: Typical Nitrogen-15 Enrichment Levels for Various Research Applications.

Experimental Protocols for Nitrogen-15 Labeling

The following sections provide detailed methodologies for key Nitrogen-15 labeling experiments.

Metabolic Labeling of Proteins in E. coli for NMR Analysis

This protocol describes the uniform labeling of a target protein with Nitrogen-15 by growing E. coli in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.

Materials:

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)

  • ¹⁵NH₄Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • MgSO₄

  • CaCl₂

  • Thiamine and Biotin

  • Trace elements solution

  • Appropriate antibiotic

  • E. coli expression strain carrying the plasmid for the target protein

Procedure:

  • Prepare M9 Minimal Medium: Prepare a 10x M9 salt stock solution. For 1L of 1x M9 medium, autoclave the M9 salts in 900 mL of water. Separately autoclave solutions of glucose, MgSO₄, and CaCl₂.

  • Add ¹⁵N Source: After the M9 medium has cooled, add 1 g of ¹⁵NH₄Cl per liter of medium. This will be the only nitrogen source.

  • Add Other Components: Aseptically add the sterile solutions of glucose, MgSO₄, CaCl₂, thiamine, biotin, trace elements, and the appropriate antibiotic.

  • Starter Culture: Inoculate a small volume (5-10 mL) of the ¹⁵N-M9 medium with a single colony of the E. coli expression strain. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1L of the ¹⁵N-M9 medium with the overnight starter culture. Grow the cells at the optimal temperature for your protein expression (e.g., 37°C) with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to grow the culture for the required time (typically 3-16 hours) at the optimal temperature.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

G cluster_0 E. coli 15N Labeling Workflow A Inoculate starter culture in 15N-M9 medium B Grow main culture in 15N-M9 medium to OD600 0.6-0.8 A->B C Induce protein expression B->C D Continue growth for protein production C->D E Harvest cells by centrifugation D->E F Purify 15N-labeled protein E->F

Workflow for uniform 15N labeling of proteins in E. coli.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. This protocol outlines a typical SILAC experiment using ¹³C and ¹⁵N-labeled lysine (B10760008) and arginine.

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium, deficient in L-lysine and L-arginine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-lysine and L-arginine

  • "Heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄)

  • Mammalian cell line of interest

Procedure:

  • Prepare SILAC Media: Reconstitute the SILAC-grade medium and supplement it with dFBS. Create two types of media:

    • "Light" Medium: Add "light" L-lysine and L-arginine to the medium at their normal concentrations.

    • "Heavy" Medium: Add "heavy" L-lysine and L-arginine to the medium at the same concentrations as the light counterparts.

  • Cell Adaptation: Culture the cells in both the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.

  • Experimental Treatment: Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other population (e.g., the "light" labeled cells) serves as the control.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations separately.

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion: Digest the mixed protein sample into peptides using an enzyme like trypsin. Trypsin cleaves after lysine and arginine, ensuring that most peptides will contain a labeled amino acid.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using LC-MS/MS. The mass difference between the "light" and "heavy" peptide pairs allows for the relative quantification of protein abundance.

G cluster_0 SILAC Experimental Workflow A Culture cells in 'Light' and 'Heavy' media B Apply experimental treatment to one population A->B C Lyse cells and extract proteins B->C D Mix equal amounts of 'Light' and 'Heavy' protein lysates C->D E Digest mixed proteins into peptides D->E F Analyze peptides by LC-MS/MS E->F G Quantify relative protein abundance F->G

General workflow for a SILAC experiment.
Metabolic Labeling of Plants with ¹⁵N for Metabolomics

This protocol describes the labeling of plants with ¹⁵N for metabolomic analysis by growing them in a hydroponic system with K¹⁵NO₃ as the nitrogen source.

Materials:

  • Hydroponic growth system

  • Hoagland's nutrient solution (or other suitable plant growth medium) prepared without a nitrogen source

  • K¹⁵NO₃ (as the sole nitrogen source)

  • Plant species of interest (e.g., Arabidopsis thaliana)

Procedure:

  • Prepare Labeling Medium: Prepare the hydroponic nutrient solution, omitting any nitrogen-containing salts. Add K¹⁵NO₃ to the desired final concentration as the sole nitrogen source.

  • Plant Growth: Germinate and grow the plants in a standard, unlabeled nutrient solution until they reach the desired developmental stage.

  • Transfer to Labeling Medium: Carefully transfer the plants to the hydroponic system containing the ¹⁵N-labeling medium.

  • Labeling Period: Grow the plants in the labeling medium for a sufficient period to allow for significant incorporation of ¹⁵N into the metabolome. This duration can vary depending on the plant species and the specific metabolites of interest. A labeling efficiency of 93-99% can be achieved after 14 days in Arabidopsis.

  • Harvesting: Harvest the plant tissues and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

  • Metabolite Extraction: Extract the metabolites from the frozen plant tissue using an appropriate solvent system (e.g., a methanol/chloroform/water extraction).

  • Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to identify and quantify the ¹⁵N-labeled compounds.

Data Analysis Workflow for ¹⁵N Labeling Experiments

The analysis of data from ¹⁵N labeling experiments requires specialized software and a clear workflow to ensure accurate quantification and interpretation.

G cluster_0 15N Labeling Data Analysis Workflow A Acquire MS or NMR data B Identify labeled and unlabeled species A->B C Determine labeling efficiency B->C D Calculate isotopic ratios C->D E Correct for incomplete labeling D->E F Statistical analysis and biological interpretation E->F

A generalized data analysis workflow for 15N labeling experiments.

Key Steps in Data Analysis:

  • Data Acquisition: Acquire high-resolution mass spectrometry or NMR data from the labeled samples.

  • Feature Detection: Identify the isotopic clusters corresponding to the labeled and unlabeled peptides or metabolites.

  • Determination of Labeling Efficiency: It is crucial to determine the actual percentage of ¹⁵N incorporation, as it is often not 100%. This can be done by analyzing the isotopic distribution of several abundant and well-characterized molecules in the sample.

  • Ratio Calculation: Calculate the ratio of the signal intensity of the heavy (¹⁵N-labeled) species to the light (¹⁴N) species.

  • Correction for Incomplete Labeling: Adjust the calculated ratios to account for the determined labeling efficiency.

  • Statistical Analysis: Perform statistical tests to identify significant changes in abundance between the experimental conditions.

  • Biological Interpretation: Relate the quantitative data back to the underlying biological processes.

Conclusion

The low natural abundance of Nitrogen-15 is a fundamental constraint in modern biological and chemical research. However, through the strategic application of isotopic labeling, this limitation has been transformed into a powerful tool. By enriching molecules with ¹⁵N, researchers can precisely trace the flow of nitrogen through intricate biological systems, quantify dynamic changes in proteins and metabolites, and elucidate molecular structures with unparalleled detail. The methodologies and data presented in this guide underscore the critical importance of Nitrogen-15 labeling and provide a solid foundation for its successful implementation in a wide array of research and development endeavors. As analytical technologies continue to advance, the demand for and application of ¹⁵N-labeled compounds are set to expand, further cementing their role as an indispensable technique in the life sciences.

References

A Deep Dive into Formamide and Its Isotopic Counterpart, Formamide-15N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between formamide (B127407) and its stable isotope-labeled counterpart, formamide-15N. We will delve into their physicochemical properties, explore their distinct applications, and provide detailed experimental methodologies. This guide is designed to be a valuable resource for professionals in research, science, and drug development who utilize these compounds in their work.

Core Differences: The Significance of the 15N Isotope

The fundamental distinction between formamide and this compound lies in the isotopic composition of the nitrogen atom. In this compound, the naturally abundant nitrogen-14 (¹⁴N) isotope is replaced with the heavier, stable isotope nitrogen-15 (B135050) (¹⁵N). While this substitution results in a marginal increase in molecular weight, the chemical reactivity and physical properties remain largely identical. The true value of this isotopic labeling lies in its application in advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

The ¹⁵N nucleus possesses a nuclear spin of ½, which is NMR-active and results in narrower line widths and simpler spectra compared to the quadrupolar ¹⁴N nucleus (spin=1). This makes this compound an invaluable tool for tracing nitrogen atoms in metabolic pathways, studying protein structure and dynamics, and elucidating reaction mechanisms.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the key physicochemical properties of formamide and this compound. As illustrated, the isotopic substitution has a minimal impact on the bulk physical properties of the molecule.

PropertyFormamideThis compound
Chemical Formula HCONH₂HCO¹⁵NH₂
Molecular Weight ( g/mol ) 45.0446.03[1]
Appearance Colorless, oily liquid[2]Liquid
Density (g/cm³ at 25°C) 1.133[2]1.159
Melting Point (°C) 2-3[2]2-3
Boiling Point (°C) 210 (decomposes)[2]210
Refractive Index (n20/D) 1.4471.447
Solubility in Water Miscible[2]Miscible

Applications in Research and Development

While formamide is a versatile solvent and reagent, this compound's applications are more specialized, primarily revolving around its isotopic label.

Formamide: A Workhorse in Molecular Biology

Formamide is extensively used in molecular biology for its ability to lower the melting temperature (Tm) of nucleic acid duplexes by disrupting hydrogen bonds.[3] This property is crucial for:

  • RNA Stabilization: Formamide is an effective agent for protecting RNA from degradation by ribonucleases.[1][4] It is a common component of RNA loading buffers for gel electrophoresis and storage solutions.

  • Fluorescence In Situ Hybridization (FISH): In FISH protocols, formamide is used in the hybridization buffer to denature DNA and facilitate the binding of fluorescently labeled probes to their target sequences at a lower temperature, which helps preserve the morphology of the cells or tissues.[2][3]

  • DNA Denaturation: It is used to denature DNA for various applications, including Southern and Northern blotting, and in polymerase chain reaction (PCR) to improve the amplification of GC-rich templates.

This compound: A Powerful Tool for Mechanistic Studies

The presence of the ¹⁵N label makes this compound a powerful tool for a range of specialized applications:

  • NMR Spectroscopy: This is the primary application of this compound. It is used as a ¹⁵N-labeled internal standard for quantitative NMR, and to study the structure and dynamics of biomolecules.[5] For example, it can be used to probe the hydrogen bonding environment of amide protons in proteins.

  • Metabolic Labeling and Flux Analysis: this compound can serve as a precursor for the synthesis of other ¹⁵N-labeled compounds, which can then be used to trace metabolic pathways in cells and organisms.[6][7]

  • Mechanistic Studies: The isotopic label allows researchers to follow the fate of the nitrogen atom in chemical reactions, providing insights into reaction mechanisms.

Experimental Protocols

Fluorescence In Situ Hybridization (FISH) using Formamide

This protocol provides a general workflow for performing FISH on cultured cells using a formamide-based hybridization buffer.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • 0.2 N HCl

  • Proteinase K solution (0.6 µg/mL)

  • 0.2% Glycine in PBS

  • Acetylation solution (1.5% Triethanolamine, 0.03 N HCl, 0.25% Acetic anhydride)

  • Prehybridization solution (50% formamide, 1×Denhardt's solution, 2×SSC, 10 mM EDTA pH 8.0, 100 µg/mL yeast tRNA, 0.01% Tween-20)

  • Hybridization solution (similar to prehybridization but with labeled probe)

  • Wash Buffer A (50% formamide, 2×SSC, 0.02% Tween-20)

  • Wash Buffer B (2×SSC, 0.02% Tween-20)

  • DAPI stain

  • Mounting medium

Procedure:

  • Cell Preparation: Grow cells on coverslips, wash with PBS, and fix with 4% paraformaldehyde.

  • Permeabilization: Treat cells with 0.2 N HCl and then with Proteinase K to improve probe accessibility.

  • Acetylation: Incubate cells in acetylation solution to reduce non-specific probe binding.

  • Prehybridization: Incubate cells in prehybridization solution at 55°C for 2 hours.

  • Hybridization: Denature the labeled probe and add it to the hybridization solution. Apply the solution to the coverslips and incubate overnight at 55°C in a humidified chamber.

  • Washing: Wash the coverslips sequentially with Wash Buffer A and Wash Buffer B at 55°C to remove unbound probe.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on slides with mounting medium.

FISH_Workflow cluster_prep Cell Preparation & Permeabilization cluster_hybridization Hybridization cluster_post Post-Hybridization & Imaging Cell_Culture Cell Culture on Coverslips Fixation Fixation (4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (HCl & Proteinase K) Fixation->Permeabilization Prehybridization Prehybridization (Formamide Buffer) Permeabilization->Prehybridization Hybridization Hybridization with Labeled Probe Prehybridization->Hybridization Washing Stringency Washes (Formamide Buffer) Hybridization->Washing Counterstaining Counterstaining (DAPI) Washing->Counterstaining Mounting Mounting & Imaging Counterstaining->Mounting

Caption: A simplified workflow of a typical Fluorescence In Situ Hybridization (FISH) experiment.

15N NMR Spectroscopy with this compound (Conceptual Protocol)

While a specific, detailed protocol for using this compound in every NMR experiment is application-dependent, the following outlines the general steps for acquiring a ¹⁵N NMR spectrum of a sample using this compound as a reference or internal standard.

Materials:

  • NMR spectrometer equipped for ¹⁵N detection

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Sample of interest

  • This compound

Procedure:

  • Sample Preparation: Dissolve the sample of interest in the appropriate deuterated solvent in an NMR tube.

  • Addition of Standard: Add a small, known amount of this compound to the NMR tube. The concentration will depend on the sample concentration and the desired signal-to-noise ratio.

  • Spectrometer Setup:

    • Tune the NMR probe to the ¹⁵N frequency.

    • Set the appropriate acquisition parameters, including pulse sequence (e.g., a simple pulse-acquire or a more complex sequence for sensitivity enhancement), number of scans, relaxation delay, and spectral width. For ¹⁵N NMR, a longer relaxation delay may be necessary due to the longer T1 relaxation times of ¹⁵N nuclei.

  • Data Acquisition: Acquire the ¹⁵N NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using the known chemical shift of the this compound peak. The chemical shift of the nitrogen in formamide can vary depending on the solvent and other conditions, but published values can be used as a starting point.[8]

  • Analysis: Analyze the chemical shifts, coupling constants, and intensities of the peaks in the spectrum to obtain information about the structure and dynamics of the sample.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Dissolve_Sample Dissolve Sample in Deuterated Solvent Add_Standard Add this compound Standard Dissolve_Sample->Add_Standard Spectrometer_Setup Setup NMR Spectrometer for 15N Add_Standard->Spectrometer_Setup Acquire_FID Acquire Free Induction Decay (FID) Spectrometer_Setup->Acquire_FID Fourier_Transform Fourier Transform FID Acquire_FID->Fourier_Transform Phase_Baseline Phase & Baseline Correction Fourier_Transform->Phase_Baseline Reference_Spectrum Reference Spectrum to this compound Phase_Baseline->Reference_Spectrum Analyze_Spectrum Analyze Chemical Shifts & Couplings Reference_Spectrum->Analyze_Spectrum

Caption: A general workflow for acquiring a 15N NMR spectrum using this compound as a standard.

Conclusion

References

The Strategic Role of Formamide-15N in the Synthesis of Isotopically Labeled Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and drug development, the use of stable isotope-labeled compounds is indispensable for a profound understanding of reaction mechanisms, metabolic pathways, and for use as internal standards in quantitative analysis. Among these, Nitrogen-15 (¹⁵N) labeled heterocycles are of paramount importance due to the ubiquity of the nitrogen atom in pharmaceuticals and biologically active molecules. Formamide-¹⁵N has emerged as a key synthetic intermediate, providing a direct and efficient route for the incorporation of the ¹⁵N isotope into various heterocyclic scaffolds. This technical guide provides an in-depth exploration of the role of Formamide-¹⁵N in organic synthesis, with a focus on data-driven insights, detailed experimental protocols, and mechanistic understanding.

Introduction to Formamide-¹⁵N as a Synthetic Building Block

Formamide (B127407) (HCONH₂) is the simplest amide, and its ¹⁵N-labeled counterpart, HCONH₂-¹⁵N, serves as a versatile and cost-effective source of a labeled nitrogen atom and a formyl group. Its utility in the synthesis of nitrogen-containing heterocycles is primarily centered on its ability to act as a cyclization agent, providing both a carbon and a nitrogen atom to the nascent ring system. This is particularly evident in the synthesis of purine (B94841) derivatives, a cornerstone of its application.

Synthesis of ¹⁵N-Labeled Purines: A Well-Established Application

The most extensively documented and highly successful application of Formamide-¹⁵N is in the synthesis of ¹⁵N-labeled purines and their derivatives, such as cytokinins. This approach offers a significant advantage in preparing purine cores with multiple ¹⁵N atoms, which are invaluable for mass spectrometry-based quantification and NMR studies.

General Reaction Pathway

The synthesis of the ¹⁵N-labeled purine core generally follows a modified Traube purine synthesis. The key step involves the cyclization of a substituted pyrimidine-4,5-diamine with Formamide-¹⁵N. The Formamide-¹⁵N molecule provides the C8 and N7 atoms of the purine ring system. Subsequent reactions on the purine core allow for the synthesis of a wide array of derivatives.

Purine_Synthesis cluster_0 Purine Core Synthesis cluster_1 Derivative Synthesis Pyrimidine-4,5-diamine Pyrimidine-4,5-diamine 15N-Purine_Core [15N]-Purine Core Pyrimidine-4,5-diamine->15N-Purine_Core Cyclization Formamide-15N This compound This compound->15N-Purine_Core Substituted_15N_Purines C6-Substituted [15N]-Purines (e.g., [15N]-Cytokinins) 15N-Purine_Core->Substituted_15N_Purines Functionalization

Figure 1: General workflow for the synthesis of ¹⁵N-labeled purines.
Quantitative Data on ¹⁵N-Labeled Purine Synthesis

The synthesis of various C6-substituted purines from Formamide-¹⁵N has been reported with good to excellent yields. The isotopic enrichment of the final products is contingent on the enrichment of the starting Formamide-¹⁵N, which is commercially available with high ¹⁵N content (e.g., 99.1%).[1]

ProductStarting MaterialReagentYield (%)Isotopic Purity of Starting Material (%)Reference
6-Chloro-9H-[¹⁵N₄]-purine4,5-Diamino-6-chloropyrimidine[¹⁵N]-Formamide9599.1[1]
6-Amino-9H-[¹⁵N₅]-purine (Adenine)4,5,6-Triaminopyrimidine sulfate[¹⁵N]-Formamide5599.1[1]
6-(Benzylamino)-9H-[¹⁵N₄]-purine6-Chloro-9H-[¹⁵N₄]-purine & Benzylamine-85(from 99.1% ¹⁵N-Formamide)[1]
6-(3-Methoxybenzylamino)-9H-[¹⁵N₄]-purine6-Chloro-9H-[¹⁵N₄]-purine & 3-Methoxybenzylamine-88(from 99.1% ¹⁵N-Formamide)[1]
Experimental Protocol: Synthesis of 6-Chloro-9H-[¹⁵N₄]-purine

Materials:

Procedure:

  • A mixture of 4,5-diamino-6-chloropyrimidine (1.0 g, 6.9 mmol) and [¹⁵N]-formamide (6.0 mL, 0.15 mol) is prepared.

  • Phosphorus oxychloride (28.2 mL, 0.30 mol) is added dropwise to the mixture with cooling.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the mixture is poured onto crushed ice and neutralized with a solution of ammonium hydroxide.

  • The crude product is purified by column chromatography on Dowex 50 W resin, eluting with ammonium hydroxide.

  • The fractions containing the product are combined and evaporated to dryness to yield 6-chloro-9H-[¹⁵N₄]-purine as a slightly yellow crystal.

Characterization Data for 6-Chloro-9H-[¹⁵N₄]-purine:

  • Yield: 1.2 g (95%)

  • HRMS (ESI+): m/z 159.0006 [M+H]⁺ (Calcd for [C₅H₃¹⁵N₄Cl+H]⁺ 159.0006)

  • ¹H NMR (500 MHz, DMSO-d₆) δ ppm: 8.63 (s, 1H, H-8), 8.68 (s, 1H, H-2), 12.23 (br. s., 1H, HN-9)

  • ¹³C NMR (126 MHz, DMSO-d₆) δ ppm: 129.7 (C-5), 146.7 (C-8), 148.2 (C-6), 152.0 (C-2), 154.5 (C-4)

  • ¹⁵N NMR (51 MHz, DMSO-d₆) δ ppm: 173.15 (s, 1N, N-9), 224.4 (s, 1N, N-7), 251.90 (s, 1N, N-3), 268.78 (s, 1N, N-1)

Potential Applications in the Synthesis of Other ¹⁵N-Labeled Heterocycles

While the use of Formamide-¹⁵N is well-established for purines, its application in the synthesis of other nitrogen heterocycles is less documented. However, based on the known reactivity of formamide, its potential as a synthetic intermediate for other ¹⁵N-labeled systems can be extrapolated.

Pyrimidines

The de novo synthesis of pyrimidines involves the construction of the pyrimidine (B1678525) ring from smaller molecules. While direct experimental evidence for the use of Formamide-¹⁵N in these pathways is scarce, it could potentially serve as a source of N1 and C2 fragments in certain synthetic routes, particularly in reactions involving the condensation of a three-carbon unit with an amidine.

Imidazoles and Triazoles

The synthesis of imidazoles and triazoles often involves the reaction of a 1,2-dicarbonyl compound or its equivalent with an ammonia (B1221849) source and an aldehyde, or the cyclization of appropriately substituted precursors. In these syntheses, Formamide-¹⁵N could theoretically serve a dual role as both a ¹⁵N-ammonia equivalent (after in-situ hydrolysis or reduction) and a source of the C2 carbon atom.

Heterocycle_Synthesis_Potential cluster_pyrimidine Pyrimidine Synthesis (Potential) cluster_imidazole Imidazole (B134444) Synthesis (Potential) This compound This compound 15N-Pyrimidine [15N]-Pyrimidine This compound->15N-Pyrimidine as [15N]-Amidine source 15N-Imidazole [15N]-Imidazole This compound->15N-Imidazole as [15N]-Ammonia source 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->15N-Pyrimidine Condensation alpha-Diketone alpha-Diketone alpha-Diketone->15N-Imidazole Radziszewski reaction

Figure 2: Potential synthetic pathways for other ¹⁵N-heterocycles.

It is important to note that for many of these heterocycles, ¹⁵N-labeling is more commonly achieved using other reagents such as ¹⁵NH₄Cl. However, the use of Formamide-¹⁵N remains an attractive alternative, particularly in one-pot or multicomponent reactions where its dual functionality can be advantageous.

Mechanistic Considerations

The key to the synthetic utility of Formamide-¹⁵N lies in its ability to undergo cyclization reactions. In the context of purine synthesis, the mechanism is believed to involve the initial formylation of one of the amino groups of the diaminopyrimidine by Formamide-¹⁵N, followed by an intramolecular cyclization and dehydration to form the imidazole ring fused to the pyrimidine core. The ¹⁵N atom from formamide is thereby incorporated into the N7 position of the purine.

Conclusion

Formamide-¹⁵N is a powerful and versatile synthetic intermediate for the preparation of ¹⁵N-labeled nitrogen heterocycles. Its role in the synthesis of a wide range of ¹⁵N-labeled purines is well-documented, providing researchers with access to crucial tools for metabolic studies, drug discovery, and quantitative analysis. While its application in the synthesis of other heterocyclic systems is less explored, the fundamental reactivity of formamide suggests significant potential for future development in this area. The continued exploration of Formamide-¹⁵N in novel synthetic methodologies will undoubtedly expand the toolkit available to chemists for the precise and efficient introduction of the ¹⁵N isotope into complex molecular architectures.

References

Methodological & Application

Application Notes and Protocols: Utilizing ¹⁵N-Labeled Molecules in Protein NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ¹⁵N in Protein NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at an atomic level. Isotopic labeling, particularly with ¹⁵N, is a cornerstone of modern biomolecular NMR.[1][2] While uniform ¹⁵N-labeling of a protein is the most common approach, the use of small, ¹⁵N-labeled molecules as probes can offer unique insights into protein-solvent interactions, binding site mapping, and ligand discovery.

This document provides detailed application notes and protocols for the use of small ¹⁵N-labeled molecules, with a conceptual focus on how a molecule like ¹⁵N-formamide could be theoretically employed, while also presenting established methods using other ¹⁵N-labeled probes for protein analysis.

Application I: Probing Solvent Accessibility and Hydration

Understanding the hydration shell of a protein is crucial as it influences folding, stability, and function. Small, polar ¹⁵N-labeled molecules can be used to probe the solvent-accessible surfaces of a protein.

Principle: By adding a ¹⁵N-labeled molecule to a solution containing an unlabeled protein, one can observe interactions between the probe and the protein's surface. Changes in the NMR signal of the ¹⁵N-labeled probe upon interaction with the protein can report on its binding or proximity to the protein surface. A more common and established method to probe solvent accessibility from the protein's perspective is through water-protein magnetization transfer experiments on a ¹⁵N-labeled protein.[3]

Conceptual Protocol using a ¹⁵N-Labeled Probe (e.g., ¹⁵N-Formamide):

  • Sample Preparation:

    • Prepare a sample of the unlabeled protein of interest at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.5, 150 mM NaCl, 90% H₂O/10% D₂O).

    • Prepare a stock solution of the ¹⁵N-labeled probe (e.g., ¹⁵N-formamide) at a high concentration (e.g., 1 M) in the same buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹⁵N NMR spectrum of a reference sample containing only the ¹⁵N-labeled probe at a known concentration (e.g., 10 mM).

    • Acquire a 1D ¹⁵N NMR spectrum of the protein sample.

    • Add a small aliquot of the ¹⁵N-labeled probe stock solution to the protein sample to a final concentration of 10 mM.

    • Acquire another 1D ¹⁵N NMR spectrum.

  • Data Analysis:

    • Compare the chemical shift, line width, and intensity of the ¹⁵N-probe signal in the presence and absence of the protein.

    • Significant line broadening or a chemical shift perturbation of the probe's signal suggests an interaction with the protein surface.

Established Protocol: Water-to-Protein Magnetization Transfer (e-PHOGSY): [3]

This established method uses a ¹⁵N-labeled protein to observe interactions with the solvent (water).

  • Sample Preparation:

    • Prepare a sample of uniformly ¹⁵N-labeled protein at a concentration of 0.5-1.0 mM in 90% H₂O/10% D₂O buffer.[4]

  • NMR Data Acquisition:

    • Acquire a standard 2D ¹H-¹⁵N HSQC spectrum as a reference.

    • Acquire a 2D e-PHOGSY (or similar water-protein NOE) experiment. This experiment selectively excites the water resonance and then transfers magnetization to protein amide protons that are in close proximity or exchange with water.

  • Data Analysis:

    • Compare the intensities of the cross-peaks in the e-PHOGSY spectrum to those in the reference HSQC spectrum.

    • Residues with higher relative intensities in the e-PHOGSY spectrum are more solvent-accessible. This data can be used to map the hydration shell of the protein.

Parameter Conceptual ¹⁵N-Probe Method Established e-PHOGSY Method
Labeled Species Small molecule probe (e.g., ¹⁵N-formamide)Protein
Observed Nucleus ¹⁵N of the probe¹H and ¹⁵N of the protein
Primary Information General interaction of the probe with the protein surfaceResidue-specific solvent accessibility
Typical Protein Conc. 50-100 µM0.5-1.0 mM
Typical Probe Conc. 1-10 mMN/A (solvent is the probe)

Application II: Ligand Binding Site Mapping and Fragment-Based Screening

Identifying the binding site of a ligand on a target protein is a critical step in drug discovery. Chemical Shift Perturbation (CSP) mapping using 2D ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled protein is a standard and powerful technique for this purpose.

Principle: The chemical shift of a nucleus is highly sensitive to its local electronic environment. When a ligand binds to a protein, the chemical shifts of the amide ¹H and ¹⁵N nuclei in and around the binding site are perturbed. By monitoring these changes in a 2D ¹H-¹⁵N HSQC spectrum, the binding site can be mapped onto the protein structure.

G cluster_0 Step 1: Reference Spectrum cluster_1 Step 2: Titration cluster_2 Step 3: Analysis A ¹⁵N-Labeled Protein B 2D ¹H-¹⁵N HSQC Spectrum (Reference) A->B C Add Unlabeled Ligand (e.g., ¹⁵N-Formamide as a conceptual fragment) B->C D 2D ¹H-¹⁵N HSQC Spectrum (Titrated) C->D E Compare Spectra & Calculate Chemical Shift Perturbations (CSPs) D->E F Map CSPs onto Protein Structure E->F G Identify Binding Site F->G

Caption: Workflow for Chemical Shift Perturbation (CSP) mapping.

Experimental Protocol for CSP Mapping:

  • Protein Expression and Purification:

    • Express the protein of interest in E. coli using a minimal medium supplemented with ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling.

    • Purify the ¹⁵N-labeled protein to >95% homogeneity.

  • Sample Preparation:

    • Prepare a sample of the ¹⁵N-labeled protein at a concentration of 0.1-0.5 mM in a suitable NMR buffer. The buffer should be optimized for protein stability and solubility.

    • Prepare a concentrated stock solution of the unlabeled ligand in the same buffer.

  • NMR Data Acquisition:

    • Record a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Perform a titration by adding increasing amounts of the ligand stock solution to the protein sample. After each addition, record a 2D ¹H-¹⁵N HSQC spectrum. A typical titration series might involve protein:ligand molar ratios of 1:0.5, 1:1, 1:2, 1:5, and 1:10.

  • Data Processing and Analysis:

    • Process all spectra identically using software such as NMRPipe.

    • Analyze the spectra using software like Sparky or CCPNmr Analysis to assign peaks and track their movement.

    • Calculate the weighted average chemical shift perturbation (CSP or Δδ) for each assigned residue using the following formula: Δδ = [ (Δδ₁H)² + (α * Δδ₁₅N)² ]¹/² where Δδ₁H and Δδ₁₅N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

    • Plot the CSP values against the residue number. Residues with CSPs significantly above the average are considered to be at or near the binding interface.

Molar Ratio (Protein:Ligand) Typical ¹H Shift Change (ppm) Typical ¹⁵N Shift Change (ppm) Calculated CSP (Δδ)
1:00.000.000.00
1:10.050.250.06
1:50.150.800.18
1:100.201.100.24
Note: These are example values and will vary greatly depending on the specific protein-ligand interaction.

Application III: Characterizing Protein Dynamics and Conformational Exchange

Protein function is often intrinsically linked to its dynamic nature. NMR techniques like Chemical Exchange Saturation Transfer (CEST) and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can probe conformational exchange processes occurring on the microsecond to millisecond timescale.

Principle of ¹⁵N CEST: This technique allows for the detection of "invisible" or sparsely populated protein conformations. A weak radiofrequency (RF) field is applied at a range of ¹⁵N frequencies. If a residue is in exchange between a major (visible) state and a minor (invisible) state with a different ¹⁵N chemical shift, saturation of the minor state's resonance will be transferred to the major state via chemical exchange, leading to a decrease in the major state's peak intensity. Plotting the intensity of the major peak versus the RF irradiation frequency generates a CEST profile, from which kinetic and thermodynamic information about the exchange process can be extracted.

G cluster_0 System in Exchange cluster_1 CEST Experiment cluster_2 Data Analysis A Major State (Visible) B Minor State (Invisible) A->B k_ex E Saturation Transfer via Chemical Exchange A->E B->E C Apply weak RF field at ¹⁵N frequency of Minor State D Saturate Minor State Magnetization C->D D->E F Observe Intensity Decrease of Major State Signal E->F G Plot Major State Intensity vs. RF Frequency F->G H Fit CEST Profile to Obtain k_ex, Population, and Δω G->H

Caption: Principle of the ¹⁵N CEST experiment.

Experimental Protocol for ¹⁵N CEST:

  • Sample Preparation:

    • Prepare a highly concentrated and stable sample of uniformly ¹⁵N-labeled protein (typically >0.5 mM).

    • Ensure the sample is in a buffer that minimizes amide proton exchange with the solvent, as this can interfere with the CEST measurement. A lower pH (e.g., 6.0-6.5) is often preferred.

  • NMR Data Acquisition:

    • A series of 2D ¹H-¹⁵N HSQC-like experiments are acquired. In each experiment, a long, weak ¹⁵N RF pulse (the saturation pulse, typically 300-500 ms) is applied at a specific frequency offset prior to the standard HSQC pulse sequence.

    • This is repeated for a range of ¹⁵N frequency offsets that covers the expected chemical shift range of the exchanging states.

    • The strength of the saturation field (B₁) is a key parameter and multiple CEST profiles are often recorded at different B₁ fields to accurately determine the exchange parameters.

  • Data Analysis:

    • For each residue, the intensity of the major peak is measured at each ¹⁵N offset frequency.

    • The intensities are normalized to a reference spectrum where the saturation pulse was applied far from any resonance.

    • The resulting CEST profile (normalized intensity vs. offset frequency) is then fit to the Bloch-McConnell equations to extract the exchange rate (k_ex), the population of the minor state (p_B), and the chemical shift difference between the states (Δω).

Parameter Typical Range for µs-ms Dynamics Information Obtained
Exchange Rate (k_ex) 10 - 10,000 s⁻¹Kinetics of conformational change
Minor State Population (p_B) 0.5 - 20%Thermodynamics of the equilibrium
Chemical Shift Difference (Δω) 1 - 10 ppm (for ¹⁵N)Structural information about the minor state

Concluding Remarks

While the direct application of ¹⁵N-formamide as an external probe in protein NMR is not a widely documented, standard technique, the principles of using ¹⁵N-labeled molecules are fundamental to many powerful NMR experiments. The protocols outlined above for solvent accessibility, chemical shift perturbation mapping, and CEST provide a robust framework for investigating protein structure, interactions, and dynamics. These methods, which primarily rely on observing the ¹⁵N-labeled protein itself, are central to the application of NMR in academic research and drug development. Researchers can adapt the conceptual framework of using small ¹⁵N-labeled molecules to design novel experiments for specific biological questions, building upon the established principles of NMR spectroscopy.

References

Application Notes and Protocols for 15N Labeling of Proteins using Formamide-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of proteins, particularly with Nitrogen-15 (¹⁵N), is a cornerstone technique in structural biology and drug discovery. It enables the study of protein structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy and enhances protein identification and quantification in mass spectrometry-based proteomics.[1][2][3] Traditionally, ¹⁵NH₄Cl has been the primary nitrogen source for producing ¹⁵N-labeled proteins in expression systems like Escherichia coli.[2]

This document details a protocol for the ¹⁵N labeling of proteins using ¹⁵N-labeled formamide (B127407) as the sole nitrogen source. This approach requires an expression host engineered to efficiently metabolize formamide. The enzymatic breakdown of formamide by formamidase releases ammonia, which then enters the central nitrogen metabolism of the cell.[4] This method offers a potential alternative for isotopic labeling studies.

Principle of the Method

The core of this protocol is the metabolic conversion of ¹⁵N-formamide into ¹⁵N-ammonia by the enzyme formamidase, which must be expressed by the E. coli host. The liberated ¹⁵NH₃ is then incorporated into glutamate (B1630785) and glutamine, serving as the primary nitrogen donors for the biosynthesis of all other amino acids. Consequently, the recombinant protein expressed in this system will be uniformly labeled with ¹⁵N.

Application Notes

  • Expression System: A critical prerequisite for this protocol is the use of an E. coli strain, such as BL21(DE3), that has been genetically modified to express a functional formamidase (e.g., from Helicobacter pylori or Mycobacterium smegmatis).[4]

  • Media Composition: The protocol utilizes a minimal medium (M9) to ensure that ¹⁵N-formamide is the only available nitrogen source, maximizing the incorporation of the stable isotope.

  • Optimization: As with any protein expression protocol, optimization of parameters such as cell density at induction (OD₆₀₀), inducer concentration (e.g., IPTG), post-induction temperature, and incubation time may be necessary to maximize the yield of the target protein.

  • Verification of Labeling: The efficiency of ¹⁵N incorporation should be verified by mass spectrometry. A fully labeled protein will exhibit a mass shift corresponding to the number of nitrogen atoms in its sequence.[5]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_labeling Labeling and Expression cluster_downstream Downstream Processing transform Transform E. coli with Expression Vector pre_culture Inoculate Pre-culture in Rich Medium (e.g., LB) transform->pre_culture inoculate_m9 Inoculate M9 Minimal Medium with 15N-Formamide pre_culture->inoculate_m9 Acclimatize cells grow Grow Cells to Mid-Log Phase (OD600 ~0.6-0.8) inoculate_m9->grow induce Induce Protein Expression (e.g., with IPTG) grow->induce express Express Protein (e.g., 16-18h at 20°C) induce->express harvest Harvest Cells by Centrifugation express->harvest purify Purify Protein harvest->purify verify Verify Labeling (MS) & Characterize (NMR) purify->verify

Caption: Experimental workflow for ¹⁵N protein labeling.

Metabolic Pathway for ¹⁵N Incorporation

Metabolic_Pathway Formamide Formamide-¹⁵N Formamidase Formamidase (expressed in host) Formamide->Formamidase Ammonia ¹⁵NH₃ (Ammonia) Formamidase->Ammonia Formate Formate Formamidase->Formate Glutamate Glutamate Ammonia->Glutamate GDH Glutamine Glutamine Glutamate->Glutamine GS AminoAcids Other ¹⁵N-Amino Acids Glutamine->AminoAcids GOGAT / Transaminases Protein ¹⁵N-Labeled Recombinant Protein AminoAcids->Protein Translation

References

Application Notes and Protocols: Formamide-15N as a Denaturant for DNA and RNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide-15N is a versatile and effective denaturant for nucleic acids, widely employed in various molecular biology applications. Its ability to lower the melting temperature (Tm) of DNA and RNA by disrupting hydrogen bonds between base pairs makes it an invaluable tool for maintaining the single-stranded state of nucleic acids, which is crucial for techniques such as gel electrophoresis, nucleic acid hybridization, and sequencing. The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into the formamide (B127407) molecule provides a unique advantage for specialized studies, particularly those involving Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the direct monitoring of denaturant-nucleic acid interactions.

This document provides detailed application notes and protocols for the use of this compound as a denaturant in DNA and RNA studies. It is important to note that for most applications, the denaturing properties of this compound are considered identical to those of unlabeled formamide. The primary benefit of the ¹⁵N label lies in its utility for isotopic tracking and advanced spectroscopic analyses.

Mechanism of Action

This compound acts as a chemical denaturant by forming hydrogen bonds with the bases of DNA and RNA, thereby competing with and disrupting the native Watson-Crick base pairing.[1] This interference with the hydrogen bonding network that holds the double helix together effectively lowers the energy required to separate the strands, resulting in a decrease in the melting temperature (Tm).[1] The linear relationship between formamide concentration and the reduction in Tm allows for precise control over the denaturation conditions.

cluster_0 This compound Induced Denaturation DNA_ds Double-Stranded DNA/RNA H_Bonds Hydrogen Bonds (Inter-strand) DNA_ds->H_Bonds stabilized by Formamide This compound Formamide_H_Bonds Hydrogen Bonds (Formamide-Base) Formamide->Formamide_H_Bonds forms DNA_ss Single-Stranded DNA/RNA H_Bonds->DNA_ss disrupted by Formamide_H_Bonds->DNA_ss leading to

Caption: Mechanism of this compound denaturation of nucleic acids.

Quantitative Data: Effect of Formamide on DNA Melting Temperature (Tm)

The primary quantitative effect of formamide on nucleic acids is the linear reduction of the melting temperature. This relationship is crucial for designing experiments that require controlled denaturation.

ParameterValueReference(s)
Tm Reduction per 1% (v/v) Formamide 0.6°C[2][3][4]
Tm Reduction per 1% (v/v) Formamide (alternative) 0.72°C[2]
Tm Reduction per mole of Formamide 2.4 - 2.9°C[5][6]
Average Dissociation Temperature Decrease -0.58 ± 0.05 °C / % Formamide (v/v)[7]

Note: The exact Tm reduction can be influenced by factors such as GC content and salt concentration.[3][5][6]

Applications and Protocols

Denaturing Gel Electrophoresis of DNA and RNA

Denaturing gel electrophoresis is essential for accurately determining the size of single-stranded nucleic acid fragments by eliminating secondary structures. This compound can be included in both the loading buffer and the polyacrylamide gel to ensure complete denaturation.

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Urea (B33335)

  • This compound (deionized)

  • 10X TBE Buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS), 10% solution

  • TEMED (N,N,N',N'-tetramethylethylenediamine)

  • RNA or DNA sample

  • This compound Loading Buffer (e.g., 95% this compound, 0.025% Bromophenol Blue, 0.025% Xylene Cyanol, 5 mM EDTA pH 8.0)

Procedure:

  • Prepare the Denaturing Polyacrylamide Gel:

    • For a typical 6% gel, mix acrylamide/bis-acrylamide solution, urea, 10X TBE, and deionized water.

    • Add this compound to a final concentration of up to 40% to enhance denaturation, especially for GC-rich sequences.[4]

    • Degas the solution for 15-30 minutes.

    • Add freshly prepared 10% APS and TEMED to initiate polymerization.

    • Pour the gel and allow it to polymerize completely.

  • Sample Preparation:

    • Resuspend the DNA or RNA sample in this compound Loading Buffer.

    • Heat the samples at 80-95°C for 2-5 minutes to denature the nucleic acids.[8]

    • Immediately place the samples on ice to prevent re-annealing.[8]

  • Electrophoresis:

    • Pre-run the gel in 1X TBE buffer to equilibrate the temperature. Gels are often run at around 50°C to aid denaturation.[1]

    • Load the denatured samples into the wells.

    • Run the gel at a constant voltage until the tracking dyes have migrated to the desired position.

  • Visualization:

    • Stain the gel with a suitable nucleic acid stain (e.g., ethidium (B1194527) bromide, SYBR Green) and visualize under appropriate illumination.

cluster_1 Denaturing PAGE Workflow A Prepare Denaturing Gel (with Urea and this compound) E Load Samples and Run Gel A->E B Prepare Sample (in this compound Loading Buffer) C Heat Denaturation (80-95°C) B->C D Rapid Cooling on Ice C->D D->E F Visualize Bands E->F

Caption: Workflow for denaturing PAGE using this compound.

Nucleic Acid Hybridization (e.g., Northern and Southern Blotting)

This compound is used in hybridization buffers to lower the stringency of hybridization, allowing for the use of lower temperatures. This is particularly beneficial for RNA stability and to prevent DNA from detaching from the membrane.[4]

Materials:

  • Membrane with immobilized DNA or RNA

  • Hybridization Buffer (e.g., 5X SSC, 50% this compound, 5X Denhardt's solution, 1% SDS, 100 µg/ml denatured salmon sperm DNA)[4]

  • Labeled probe

Procedure:

  • Prehybridization:

    • Incubate the membrane in hybridization buffer without the probe for at least 30 minutes at the calculated hybridization temperature. A common hybridization temperature with 50% formamide is 42°C.

  • Hybridization:

    • Denature the labeled probe by heating.

    • Add the denatured probe to fresh hybridization buffer.

    • Incubate the membrane with the probe-containing hybridization solution overnight at the hybridization temperature with gentle agitation.

  • Washing:

    • Perform a series of washes with decreasing salt concentrations (SSC) and increasing temperature to remove non-specifically bound probe. The stringency of the washes will determine the specificity of the detected signal.

Fluorescence In Situ Hybridization (FISH)

In FISH protocols, this compound is used to denature the target DNA within the cell or tissue, allowing the fluorescently labeled probe to anneal.

Materials:

  • Fixed cells or tissue on a slide

  • Denaturation Solution (e.g., 70% this compound in 2X SSC)

  • Hybridization buffer with fluorescent probe

Procedure:

  • Pre-treatment:

    • Treat the slides with RNase A to remove RNA.[9]

    • Perform any necessary permeabilization steps (e.g., with Triton X-100).[9]

  • Denaturation:

    • Immerse the slides in the denaturation solution at a specific temperature and time (e.g., 70-80°C for 2-5 minutes). The exact conditions should be optimized for the specific probe and sample type.

    • Dehydrate the slides through an ethanol (B145695) series and allow them to air dry.

  • Hybridization:

    • Apply the hybridization buffer containing the fluorescent probe to the slide, cover with a coverslip, and seal.

    • Incubate overnight at a temperature that promotes specific probe binding (e.g., 37°C).

Special Application: ¹⁵N NMR Spectroscopy of Denaturant-Nucleic Acid Interactions

The use of this compound is particularly advantageous in NMR spectroscopy to study the interactions between the denaturant and the nucleic acid. The ¹⁵N nucleus is NMR-active (spin ½), providing narrower line widths compared to the quadrupolar ¹⁴N nucleus.[10] By selectively labeling the formamide, researchers can distinguish its signals from the nitrogen signals of the nucleic acid bases.

cluster_2 ¹⁵N NMR Study of Denaturation Sample Sample: DNA/RNA + this compound NMR ¹⁵N NMR Spectrometer Sample->NMR Data NMR Spectrum NMR->Data Analysis Analysis of: - Chemical Shifts - Line Broadening - Relaxation Data->Analysis

Caption: Logical workflow for using this compound in NMR studies.

This allows for the investigation of:

  • Binding sites: Identifying which nucleic acid residues interact with formamide.

  • Kinetics and thermodynamics: Measuring the rates and equilibrium constants of the denaturation process.

  • Structural changes: Observing conformational changes in both the nucleic acid and the denaturant upon interaction.

Storage and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment in a well-ventilated area. It is sensitive to air and moisture and should be stored under an inert atmosphere at 2-8°C. Deionized formamide is recommended for most applications to prevent degradation of nucleic acids.

Conclusion

This compound is a powerful denaturant for a wide range of applications in DNA and RNA research. Its ability to control nucleic acid conformation is essential for the accuracy and reliability of many molecular biology techniques. The inclusion of the ¹⁵N isotope opens up new avenues for detailed mechanistic studies of denaturation using NMR spectroscopy, providing deeper insights into the fundamental interactions between denaturants and nucleic acids. The protocols provided herein serve as a guide for the effective use of this compound in the laboratory.

References

Application Notes and Protocols for Cryopreservation of Cells and Tissues with Formamide-Based Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical technology for the long-term storage of viable cells and tissues, underpinning numerous applications in biomedical research, cell-based therapies, and drug discovery. The process involves storing biological materials at ultra-low temperatures, typically in liquid nitrogen, to halt biological activity. A key component of successful cryopreservation is the use of cryoprotective agents (CPAs) that mitigate cellular damage during the freezing and thawing processes. While dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are the most commonly used CPAs, research into alternative agents continues in pursuit of lower toxicity and higher efficacy.

Formamide (B127407) and its derivatives have been investigated as potential cryoprotectants. These small, membrane-permeating molecules can reduce the amount of ice formation within cells, a primary cause of cryoinjury. This document provides detailed application notes and protocols for the use of formamide-based solutions in the cryopreservation of cells and tissues.

Disclaimer: The following protocols are based on published research on formamide and its derivatives (methyl-formamide, dimethyl-formamide). No specific data or protocols were found for Formamide-15N. The isotopic labeling is not expected to significantly alter the chemical properties relevant to cryoprotection; however, specific validation for this compound is recommended.

Quantitative Data Summary

The efficacy of formamide and its derivatives as cryoprotectants has been evaluated in various cell types. The following tables summarize the quantitative data from these studies, providing a comparative overview of their performance against traditional CPAs like glycerol.

Table 1: Comparative Efficacy of Formamide Derivatives and Glycerol in Canine Semen Cryopreservation

Cryoprotectant (at 3%)Total Motility (%)Progressive Motility (%)Vigour (0-5 scale)Morphologically Normal Spermatozoa (%)Membrane Functional Integrity (HOST) (%)
Glycerol (GL) 69.0 ± 5.461.0 ± 7.42.9 ± 0.557.1 ± 5.057.8 ± 12.4
Methyl-formamide (MF) 59.0 ± 8.950.0 ± 10.02.5 ± 0.766.9 ± 7.735.8 ± 18.4
Dimethyl-formamide (DF) 44.0 ± 21.037.0 ± 19.82.1 ± 0.661.1 ± 5.534.4 ± 9.4

Data adapted from a study on canine semen cryopreservation.[1][2]

Table 2: Viability of Bovine Cells Cryopreserved with Dimethyl Formamide (DMF) and Other Cryoprotectants

Cell TypeCryoprotectantPost-Thaw Viability (%)
Ear Fibroblast Cells (EFCs) 10% DMSO90.33 ± 5.58
5% Dimethyl formamide (DMF)Not specified, but DMSO was significantly more efficient
7% GlycerolNot specified, but DMSO was significantly more efficient
Amniotic Fluid Cells (AFCs) 10% DMSO90.56 ± 4.40
5% Dimethyl formamide (DMF)Not specified, but DMSO was significantly more efficient
7% GlycerolNot specified, but DMSO was significantly more efficient
Umbilical Cord Cells (UCCs) 10% DMSO81.90 ± 3.31
5% Dimethyl formamide (DMF)Not specified, but DMSO was significantly more efficient
7% GlycerolNot specified, but DMSO was significantly more efficient

Data adapted from a study on bovine amniotic fluid and umbilical cord cells. The study concluded that 10% DMSO was significantly more efficient than 5% DMF and 7% glycerol.[3]

Experimental Protocols

General Protocol for Cryopreservation with Formamide-Based Cryoprotectants

This protocol provides a general framework for the cryopreservation of adherent or suspension cells using a formamide-based cryoprotectant. Note: The optimal concentration of the formamide derivative and other components of the freezing medium should be empirically determined for each cell type.

Materials:

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS) or other protein source

  • Formamide, Methyl-formamide (MF), or Dimethyl-formamide (DMF)

  • Dimethyl sulfoxide (DMSO) (optional, for toxicity neutralization)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer

  • -80°C freezer

  • Liquid nitrogen storage dewar

  • Water bath (37°C)

  • Sterile centrifuge tubes

  • Hemocytometer or automated cell counter

  • Trypan Blue solution (0.4%)

Procedure:

  • Preparation of Cryopreservation Medium:

    • Prepare a 2X stock solution of the formamide-based cryoprotectant in complete culture medium. Based on the literature, a final concentration in the range of 3-7% (v/v) can be a starting point for optimization.[1][3]

    • To potentially reduce toxicity, consider preparing a mixed cryoprotectant solution. For example, a combination of formamide and DMSO can be tested.[4][5] The toxicity of formamide can be reduced by the addition of compounds such as DMSO, urea, and acetamide (B32628).[4]

    • The cryopreservation medium should also contain a high concentration of protein, such as FBS (e.g., up to 90%), to protect cells from damage.

    • Prepare the final 1X cryopreservation medium by mixing the 2X cryoprotectant solution with the cell suspension at a 1:1 ratio.

    • Chill the cryopreservation medium on ice before use.

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.

    • For adherent cells, wash with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete medium.

    • For suspension cells, directly collect the cells from the culture vessel.

    • Centrifuge the cell suspension at a low speed (e.g., 100-300 x g) for 5-10 minutes to pellet the cells.

    • Carefully aspirate the supernatant and resuspend the cell pellet in a small volume of cold complete culture medium.

    • Perform a cell count and determine viability using the Trypan Blue exclusion method. A pre-freeze viability of >90% is recommended.

    • Centrifuge the cells again and resuspend the pellet in the appropriate volume of cold complete culture medium to achieve the desired cell density for freezing (typically 1-5 x 10^6 cells/mL).

  • Freezing Procedure:

    • Place the cell suspension on ice.

    • Slowly add an equal volume of the 2X cold cryopreservation medium to the cell suspension, mixing gently.

    • Aliquot the final cell suspension into pre-labeled cryovials.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the freezing container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

    • Alternatively, use a programmable freezer for precise control over the cooling rate.

  • Storage:

    • The next day, transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor or liquid phase (below -130°C).

  • Thawing Procedure:

    • Rapidly thaw the cryovials by immersing them in a 37°C water bath until only a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol.

    • Immediately and slowly transfer the contents of the cryovial to a centrifuge tube containing pre-warmed complete culture medium (at least 10 times the volume of the cell suspension).

    • Centrifuge the cells at a low speed to pellet them and remove the cryoprotectant-containing medium.

    • Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Perform a post-thaw cell count and viability assessment.

    • Plate the cells at the desired density in a new culture vessel.

Viability and Functional Assays

1. Trypan Blue Exclusion Assay for Cell Viability

This assay distinguishes between viable cells with intact membranes and non-viable cells with compromised membranes.

  • Principle: Viable cells exclude the Trypan Blue dye, while non-viable cells take it up and appear blue.

  • Procedure:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load a hemocytometer with the stained cell suspension.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

2. Hypo-osmotic Swelling Test (HOST) for Sperm Membrane Integrity

This test is specifically for assessing the functional integrity of sperm membranes.

  • Principle: Functionally intact sperm membranes will swell when exposed to a hypo-osmotic solution due to water influx, resulting in coiled tails.

  • Procedure:

    • Prepare a hypo-osmotic solution (e.g., 150 mOsm/L fructose-citrate solution).

    • Mix a small aliquot of the semen sample with the hypo-osmotic solution.

    • Incubate at 37°C for 30-60 minutes.

    • Place a drop of the mixture on a microscope slide and cover with a coverslip.

    • Examine under a phase-contrast microscope.

    • Count at least 200 spermatozoa and determine the percentage of spermatozoa with coiled tails (swollen), indicating an intact membrane.[1][2]

Toxicity and Mitigation

Formamide, like other penetrating cryoprotectants, can exhibit toxicity to cells, particularly at higher concentrations and warmer temperatures.[6][7][8] A phenomenon known as "cryoprotectant toxicity neutralization" has been observed, where the toxicity of formamide can be reduced by combining it with other compounds.[4][5] Specifically, the addition of DMSO, urea, or acetamide has been shown to mitigate the damaging effects of formamide.[4] Therefore, when developing a formamide-based cryopreservation protocol, it is advisable to test combinations of cryoprotectants to identify a solution with minimized toxicity and maximized cell viability.

Visualizations

Cryopreservation Workflow with Formamide-Based Cryoprotectant

CryopreservationWorkflow cluster_preparation Preparation cluster_freezing Freezing cluster_storage Storage cluster_thawing Thawing & Assessment cell_harvest Harvest Cells in Log Phase cell_suspension Prepare Cell Suspension (1-5x10^6 cells/mL) cell_harvest->cell_suspension prepare_medium Prepare 2X Formamide Cryopreservation Medium mix_cells Mix Cells with Cryopreservation Medium (1:1) prepare_medium->mix_cells cell_suspension->mix_cells aliquot Aliquot into Cryovials mix_cells->aliquot controlled_cooling Controlled Cooling (-1°C/min) to -80°C aliquot->controlled_cooling ln2_storage Transfer to Liquid Nitrogen (< -130°C) controlled_cooling->ln2_storage rapid_thaw Rapid Thaw at 37°C ln2_storage->rapid_thaw remove_cpa Remove Cryoprotectant rapid_thaw->remove_cpa viability_assessment Assess Post-Thaw Viability remove_cpa->viability_assessment culture_cells Culture Cells viability_assessment->culture_cells

Caption: General workflow for cell cryopreservation using a formamide-based protocol.

Key Signaling Pathways in Cryoinjury

CryoinjuryPathways cluster_stress Cryopreservation Stress cluster_pathways Cell Death Pathways cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necroptosis Necroptosis (Programmed Necrosis) cluster_cpa Cryoprotectant Action cryo_stress Freezing/Thawing Stress (Osmotic Shock, Ice Formation) intrinsic_pathway Intrinsic Pathway (Mitochondrial Damage) cryo_stress->intrinsic_pathway extrinsic_pathway Extrinsic Pathway (Death Receptor Activation) cryo_stress->extrinsic_pathway tnfa TNF-α Activation cryo_stress->tnfa caspase_activation Caspase Activation (Caspase-3, -8) intrinsic_pathway->caspase_activation extrinsic_pathway->caspase_activation cell_death_apoptosis Apoptotic Cell Death caspase_activation->cell_death_apoptosis ripk RIPK1/RIPK3/MLKL Signaling tnfa->ripk membrane_rupture Plasma Membrane Rupture ripk->membrane_rupture cell_death_necroptosis Necroptotic Cell Death membrane_rupture->cell_death_necroptosis formamide Formamide-Based Cryoprotectant formamide->cryo_stress Mitigates

Caption: Signaling pathways involved in cryoinjury that cryoprotectants aim to mitigate.[9][10]

References

Application Notes and Protocols: Formamide-15N in Protein Folding and Dynamics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate processes of protein folding and the spectrum of dynamic motions that govern protein function is a cornerstone of modern molecular biology and drug discovery.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to observe these processes at atomic resolution.[1][4] By isotopically labeling proteins with Nitrogen-15 (¹⁵N), researchers can utilize a suite of NMR experiments to map folding pathways, characterize transient intermediates, and quantify dynamic events across a wide range of timescales.[5][6][7]

This document provides detailed application notes and protocols on the use of ¹⁵N-labeled proteins for studying protein folding and dynamics, with a focus on chemical denaturation methods using agents like formamide (B127407). Formamide is known to destabilize the native state of macromolecules by lowering the melting temperature and disrupting the hydrogen-bonded network, making it a useful tool to probe protein stability and unfolding pathways.[8][9] These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage NMR for a deeper understanding of protein biophysics.

Section 1: Isotopic Labeling of Proteins with ¹⁵N

The foundation of protein-observed ¹⁵N NMR spectroscopy is the successful incorporation of the ¹⁵N isotope. This is typically achieved by overexpressing the protein of interest in a bacterial host, such as E. coli, grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, most commonly ¹⁵NH₄Cl.[10][11][12]

Experimental Protocol: ¹⁵N Labeling of Proteins in E. coli

This protocol outlines the steps for expressing a ¹⁵N-labeled protein in E. coli using M9 minimal medium.

Materials:

  • E. coli strain transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • M9 minimal medium salts (Na₂HPO₄, KH₂PO₄, NaCl).

  • Sterile solutions of: 1 M MgSO₄, 1 M CaCl₂, 20% (w/v) glucose, 1 g/L ¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent), appropriate antibiotic, and inducer (e.g., IPTG).

  • Trace elements solution (optional but recommended for higher yield).[11][12]

Procedure:

  • Pre-culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli. Grow overnight at 37°C with shaking.

  • Starter Culture: The next morning, inoculate 100 mL of M9 minimal medium (supplemented with MgSO₄, CaCl₂, glucose, antibiotic, and standard ¹⁴NH₄Cl) with the overnight pre-culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.

  • Main Culture Inoculation: Use the starter culture to inoculate 1 L of M9 minimal medium supplemented with MgSO₄, CaCl₂, glucose, antibiotic, and 1 g of ¹⁵NH₄Cl . The recommended inoculation volume is 10 mL of starter culture per 1 L of main culture.[11][12]

  • Growth and Induction: Grow the main culture at 37°C with vigorous shaking. Monitor the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, lower the temperature (e.g., to 18-25°C) and add the inducer (e.g., IPTG to a final concentration of 0.5-1 mM).

  • Expression: Allow the protein to express for the desired time, typically 16-24 hours at the lower temperature.

  • Harvesting and Purification: Harvest the cells by centrifugation. The subsequent protein purification protocol is dependent on the specific protein but should result in a final sample concentration of 0.5 – 1 mM in a suitable NMR buffer.[11]

NMR Sample Preparation:

  • Buffer: Use a buffer with components that lack exchangeable protons, such as sodium phosphate. A typical buffer is 25 mM sodium phosphate, 50 mM NaCl, pH 6.0-6.5.[11]

  • pH: Maintain a pH below 6.5 to minimize the exchange rate of backbone amide protons with the solvent, which can lead to signal loss.[11]

  • D₂O: Add 5-10% D₂O to the final sample for the NMR spectrometer's frequency lock.[11]

  • Concentration: The final protein concentration should be between 0.5 and 1 mM.[11]

Visualization: Workflow for ¹⁵N Protein Production

G cluster_expression Expression transform Transform E. coli with Plasmid preculture Overnight Pre-culture (LB Medium) transform->preculture starter Starter Culture (M9 + 14NH4Cl) preculture->starter Adaptation main_culture Main Culture Growth (M9 + 15NH4Cl) starter->main_culture Inoculate induction Induce Expression (e.g., IPTG) main_culture->induction expression Overnight Expression (18-25°C) induction->expression harvest Harvest Cells (Centrifugation) expression->harvest purify Protein Purification (e.g., Chromatography) harvest->purify nmr_sample Prepare NMR Sample (0.5-1 mM, pH < 6.5, 10% D2O) purify->nmr_sample

Caption: Workflow for producing ¹⁵N-labeled protein for NMR studies.

Section 2: Monitoring Protein Unfolding with ¹H-¹⁵N HSQC and Formamide

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the workhorse of protein NMR. It provides a 2D map where each peak corresponds to a specific backbone amide N-H group in the protein.[10] The position of these peaks (chemical shifts) is exquisitely sensitive to the local chemical environment. Protein unfolding induced by a chemical denaturant like formamide causes significant changes in these environments, leading to shifts in peak positions or disappearance of peaks corresponding to the folded state and the appearance of peaks corresponding to the unfolded state.[13]

Experimental Protocol: Formamide Titration Monitored by ¹H-¹⁵N HSQC

Objective: To monitor the unfolding of a ¹⁵N-labeled protein as a function of formamide concentration and determine the midpoint of denaturation.

Procedure:

  • Prepare Stock Solutions: Prepare a concentrated stock of the ¹⁵N-labeled protein (e.g., 1 mM) in NMR buffer. Prepare a high-concentration formamide solution (e.g., 8 M) in the same NMR buffer.

  • Initial Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the protein in the absence of formamide. This serves as the reference "folded" state spectrum.[14]

  • Titration: Add small aliquots of the formamide stock solution to the NMR sample to achieve a series of increasing final concentrations (e.g., 0 M, 0.5 M, 1.0 M, ..., 8 M).

  • Data Acquisition: After each addition of formamide and a brief equilibration period, acquire a ¹H-¹⁵N HSQC spectrum. Ensure all experimental parameters (temperature, acquisition times, etc.) are kept constant throughout the series.

  • Data Processing and Analysis: Process all spectra identically. For each assigned residue, measure the peak intensity or volume at each formamide concentration.

  • Denaturation Curve: Plot the fraction of folded protein (calculated from the normalized peak intensities) against the formamide concentration. Fit the data to a two-state unfolding model to extract thermodynamic parameters like the midpoint of denaturation (Cₘ) and the cooperativity of unfolding (m-value).

Data Presentation: Unfolding of Protein X by Formamide
Formamide [M]Fraction Folded (Residue A)Fraction Folded (Residue B)Fraction Folded (Global Avg.)
0.01.001.001.00
1.00.980.990.98
2.00.910.930.92
3.00.750.780.76
4.00.510.530.52
5.00.240.280.26
6.00.080.110.09
7.00.020.030.02

Derived Parameters:

  • Cₘ (Midpoint of denaturation): 4.1 M

  • m-value (Cooperativity): 1.5 kcal mol⁻¹ M⁻¹

Visualization: Principle of Chemical Denaturation Monitored by NMR

G Monitoring Unfolding with 1H-15N HSQC cluster_states Monitoring Unfolding with 1H-15N HSQC cluster_spectra Monitoring Unfolding with 1H-15N HSQC cluster_analysis Monitoring Unfolding with 1H-15N HSQC Folded Native State (0M Formamide) Unfolded Unfolded State (High [Formamide]) HSQC_Folded HSQC Spectrum: Well-dispersed peaks Folded->HSQC_Folded yields HSQC_Unfolded HSQC Spectrum: Poorly-dispersed peaks Unfolded->HSQC_Unfolded yields Analysis Plot Peak Intensity vs [Formamide] HSQC_Folded->Analysis data for HSQC_Unfolded->Analysis data for Curve Fit Denaturation Curve Analysis->Curve Params Extract Cₘ, m-value Curve->Params

Caption: Principle of monitoring protein unfolding via ¹H-¹⁵N HSQC titration.

Section 3: Probing Protein Dynamics with Advanced NMR

Protein folding is not a simple two-state process; it often involves transiently populated intermediate states.[15][16] Advanced NMR experiments like Chemical Exchange Saturation Transfer (CEST) and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion are essential for detecting and characterizing these "invisible" states.

Application Note: Chemical Exchange Saturation Transfer (CEST)

CEST is a powerful technique for detecting sparsely populated conformers that are in slow exchange (ms timescale) with the major, visible state.[17][18] The experiment involves applying a weak, selective radiofrequency (RF) field at various frequency offsets from the main peak. When this RF field is on-resonance with the invisible minor state, its magnetization becomes saturated. Due to chemical exchange, this saturation is transferred to the major state, causing a detectable decrease in its signal intensity.[19]

Experimental Protocol: ¹⁵N CEST

Objective: To detect and characterize a low-population folding intermediate.

Procedure:

  • Sample Preparation: Prepare a ¹⁵N-labeled protein sample under conditions where the intermediate state is expected to be populated (e.g., at a sub-denaturing concentration of formamide or at a specific temperature).

  • Experiment Setup: The ¹⁵N CEST experiment is a pseudo-3D experiment where a series of 2D ¹H-¹⁵N HSQC spectra are recorded.[20] Each 2D spectrum is acquired with a long, weak B₁ field applied at a specific ¹⁵N frequency offset during a relaxation delay (Tₑₓ).[20][21]

  • Data Acquisition: Record a series of spectra, systematically stepping the B₁ offset across a wide frequency range that covers the expected chemical shifts of both the major and minor states. A reference spectrum without the B₁ saturation field is also required.

  • Data Analysis:

    • For each residue, plot the normalized intensity (I/I₀) of the major state peak as a function of the B₁ offset frequency.

    • The resulting plot is a CEST profile. A dip in the profile at a frequency different from the major state's resonance indicates the presence of an exchanging minor state.

    • Globally fit the CEST profiles (recorded at multiple B₁ field strengths) to the Bloch-McConnell equations to extract quantitative parameters.

Data Presentation: CEST-Derived Parameters for a Folding Intermediate
ParameterDescriptionValue
pₘᵢₙₒᵣPopulation of the minor (intermediate) state~2.1 %[17]
kₑₓExchange rate between major and minor states~5 s⁻¹[17]
ΔωChemical shift difference between states (¹⁵N)Varies per residue
T₂.minorTransverse relaxation time of the minor stateCan be estimated

Visualization: ¹⁵N CEST Experimental Workflow

G cluster_concept CEST Principle cluster_exp Experiment cluster_analysis Analysis Major Major State (A) (Visible, >95%) Minor Minor State (B) (Invisible, <5%) Major->Minor kex Sat Saturate Minor State 'B' with weak B1 field Transfer Saturation transfers to 'A' via chemical exchange Sat->Transfer Detect Detect intensity loss of Major State 'A' Transfer->Detect Plot Plot IA/I0 vs B1 offset Detect->Plot yields data for Fit Fit CEST profile to Bloch-McConnell equations Plot->Fit Result Extract: pB, kex, Δω Fit->Result

Caption: Workflow and principle of the ¹⁵N CEST experiment.

Application Note: CPMG Relaxation Dispersion

CPMG relaxation dispersion experiments are sensitive to conformational exchange processes occurring on the microsecond to millisecond (µs-ms) timescale.[22] In this experiment, a train of 180° pulses is applied during a constant time period. By varying the frequency of these pulses (ν_cpmg), the contribution of chemical exchange to the transverse relaxation rate (R₂) can be modulated. A plot of the effective relaxation rate (R_ex) versus ν_cpmg provides a dispersion profile, from which kinetic and thermodynamic parameters of the exchange process can be extracted.[22]

Experimental Protocol: ¹⁵N CPMG Relaxation Dispersion

Objective: To quantify µs-ms dynamics during protein folding.

Procedure:

  • Setup: The experiment consists of acquiring a series of 2D ¹H-¹⁵N HSQC-type spectra. Each spectrum is recorded with a different CPMG pulse train frequency (ν_cpmg).[22] This is achieved by varying the number of 180° pulses within a fixed relaxation delay.

  • Data Acquisition: Record datasets at a range of ν_cpmg values (e.g., from 50 Hz to 1000 Hz). A reference spectrum with no CPMG block is also acquired to determine the intrinsic R₂.

  • Data Processing: Process all spectra identically. For each residue, extract the peak intensities.

  • Calculating R₂: Calculate the effective R₂ at each ν_cpmg using the equation: R₂(ν_cpmg) = - (1 / T_relax) * ln(I(ν_cpmg) / I₀), where T_relax is the constant relaxation delay, I(ν_cpmg) is the peak intensity with the pulse train, and I₀ is the reference intensity.

  • Data Analysis: Plot R₂ versus ν_cpmg. For residues undergoing exchange, the R₂ value will decrease as ν_cpmg increases. Fit these dispersion profiles to the appropriate Carver-Richards equations to obtain the exchange parameters.

Data Presentation: CPMG-Derived Parameters for Conformational Exchange
ParameterDescriptionValue
RₑₓExchange contribution to transverse relaxationVaries per residue
kₑₓExchange rate (kₐᵦ + kᵦₐ)10,987 ± 275 s⁻¹[21]
pₑPopulation of the excited (minor) state~1-5%
ΔωChemical shift difference between statesVaries per residue

Visualization: Logic of a ¹⁵N CPMG Relaxation Dispersion Experiment

G cluster_concept CPMG Principle cluster_exp Experiment & Analysis Exchange Protein exchanges between State A <=> State B (µs-ms timescale) Dephasing Exchange causes additional transverse (R2) relaxation (dephasing) Exchange->Dephasing Refocusing CPMG Pulse Train refocuses dephasing Dephasing->Refocusing Acquire Acquire spectra at varying CPMG frequencies (ν_cpmg) Refocusing->Acquire efficiency depends on ν_cpmg Plot Plot R2 vs ν_cpmg (Dispersion Profile) Acquire->Plot Fit Fit profile to Carver-Richards equations Plot->Fit Result Extract: kex, pB, Δω Fit->Result

Caption: Logic of the ¹⁵N CPMG relaxation dispersion experiment.

Section 4: Real-Time Monitoring of Protein Folding

While chemical denaturation provides equilibrium views of folding, techniques that can monitor the process in real time are invaluable. Pressure-jump NMR is a cutting-edge method that allows for the direct observation of protein folding kinetics.[23][24] By rapidly dropping the hydrostatic pressure from a high value (which favors the unfolded state) to atmospheric pressure (which favors the folded state), the protein is triggered to fold, and its spectral changes can be monitored over time.[15][25]

Application Note: Pressure-Jump NMR

In a pressure-jump NMR experiment, a series of 2D spectra are recorded stroboscopically at different time points after the pressure drop.[15] This allows for the measurement of ensemble-averaged chemical shifts as the protein population transitions from unfolded to folded.[23] The appearance of non-native chemical shifts during this process can provide direct structural evidence for transiently populated folding intermediates.[25]

Conceptual Protocol: Real-Time Pressure-Jump NMR
  • Sample Preparation: Use a protein variant that is sensitive to pressure, often achieved through mutations that increase the volume difference between the folded and unfolded states.[24][25] The sample is placed in a specialized high-pressure NMR cell.

  • Pressurization: The sample is held at high pressure (e.g., 2.5 kbar), causing the protein to unfold. The ¹⁵N-¹H HSQC spectrum at this stage shows sharp, poorly dispersed peaks characteristic of an unfolded polypeptide.[23]

  • Pressure Jump: The pressure is rapidly dropped to 1 bar, initiating the folding process.[15]

  • Stroboscopic Data Acquisition: The folding process is cyclically repeated, and a pseudo-3D NMR experiment acquires data at specific time delays (τ) after each pressure drop. This builds up a series of 2D spectra that represent snapshots of the protein's folding journey.

  • Data Analysis: The chemical shifts and intensities of peaks are tracked as a function of time (τ). This kinetic data can be fit to models to determine folding rates and identify the presence and characteristics of any on-pathway intermediates.[24]

Visualization: Workflow for a Pressure-Jump NMR Experiment

G Real-Time Folding via Pressure-Jump NMR cluster_cycle Experimental Cycle (Repeated) cluster_analysis Data Analysis HighP 1. Hold at High Pressure (e.g., 2.5 kbar) Protein is Unfolded Jump 2. Rapid Pressure Drop (to 1 bar) Initiates Folding HighP->Jump Re-pressurize Acquire 3. Stroboscopic NMR Acquisition at time τ Jump->Acquire Re-pressurize Acquire->HighP Re-pressurize Spectra Generate 2D Spectra for each time point τ Acquire->Spectra yields raw data for Track Track Chemical Shifts and Intensities vs. Time Spectra->Track Model Fit Kinetic Model Track->Model Pathway Determine Folding Rates & Identify Intermediates Model->Pathway

Caption: Workflow for a real-time pressure-jump NMR experiment.

Conclusion

The combination of ¹⁵N isotopic labeling with a diverse toolkit of NMR spectroscopy techniques provides unparalleled insight into the complex energy landscapes of proteins. From equilibrium denaturation studies using agents like formamide to sophisticated real-time and relaxation methods, researchers can dissect folding pathways, characterize fleeting intermediates, and quantify the full spectrum of protein dynamics. This detailed, residue-specific information is invaluable for fundamental biological research and is increasingly critical in the field of drug development, where understanding target flexibility, allostery, and binding kinetics can guide the design of more effective therapeutics.

References

Application Notes and Protocols for 1H-15N HSQC NMR with Formamide-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental setup of 1H-15N Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) experiments using Formamide-15N. These protocols are designed to assist researchers in obtaining high-quality two-dimensional correlation spectra, which are invaluable for various applications, including reaction monitoring, structural elucidation, and as a reference standard in complex biological and chemical systems.

Introduction to 1H-15N HSQC NMR

The 1H-15N HSQC experiment is a powerful NMR technique used to correlate the chemical shifts of protons directly bonded to nitrogen-15 (B135050) nuclei. This experiment provides a "fingerprint" of a molecule, with each peak in the 2D spectrum corresponding to a specific N-H bond. Its high sensitivity and resolution make it a cornerstone in the study of proteins, nucleic acids, and other nitrogen-containing compounds. In the context of drug development, 1H-15N HSQC is instrumental in screening for ligand binding, studying protein-ligand interactions, and assessing protein folding and stability.

This compound serves as an excellent small molecule for optimizing and referencing 1H-15N HSQC experiments due to its simple and well-defined NMR spectrum. It is commercially available, often dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), making it a convenient standard.

Experimental Protocols

Sample Preparation: this compound Standard

A well-prepared sample is crucial for acquiring high-quality NMR data.

Materials:

  • This compound solution (e.g., 98%+ isotopic enrichment)

  • Deuterated solvent (e.g., DMSO-d6, 99.9 atom % D)

  • High-precision NMR tubes (5 mm outer diameter)

  • Pipettes and vials

Protocol:

  • Concentration: Prepare a solution of this compound in the chosen deuterated solvent. For a standard reference sample, a concentration range of 10-50 mM is typically sufficient.

  • Solvent Choice: DMSO-d6 is a common and recommended solvent for formamide (B127407) as it is a good solvent and its residual proton signals do not overlap with the formamide proton signals.

  • Homogenization: Ensure the this compound is completely dissolved in the deuterated solvent. Vortex the sample gently if necessary.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm (about 0.5-0.6 mL).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and probe used. Parameters are provided for Bruker, Varian/Agilent, and JEOL systems.

Key Acquisition Parameters:

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetgpsi2 on Bruker, gHSQC on Varian, HSQC on JEOL) is recommended.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for reproducible results.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

Table 1: Recommended Acquisition Parameters for 1H-15N HSQC of this compound

ParameterBrukerVarian/AgilentJEOL
Pulse Program hsqcetgpsi2gHSQCHSQC
Solvent DMSO-d6DMSO-d6DMSO-d6
Temperature 298 K298 K298 K
¹H Spectral Width (SW) 10 - 12 ppm10 - 12 ppm10 - 12 ppm
¹H Transmitter Offset (O1P) Centered on amide region (~8.0 ppm)Centered on amide region (~8.0 ppm)Centered on amide region (~8.0 ppm)
¹⁵N Spectral Width (SW) 30 - 40 ppm30 - 40 ppm30 - 40 ppm
¹⁵N Transmitter Offset (O2P) Centered on formamide ¹⁵N signal (~112 ppm)Centered on formamide ¹⁵N signal (~112 ppm)Centered on formamide ¹⁵N signal (~112 ppm)
Number of Scans (NS) 2 - 82 - 82 - 8
Number of Increments (TD1) 128 - 256128 - 256128 - 256
Acquisition Time (AQ) ~0.1 s~0.1 s~0.1 s
Relaxation Delay (D1) 1.5 - 2.0 s1.5 - 2.0 s1.5 - 2.0 s
¹J(N,H) Coupling Constant ~90 Hz~90 Hz~90 Hz

Note on ¹J(N,H) Coupling Constant: The INEPT transfer delay in the HSQC pulse sequence is dependent on the one-bond N-H coupling constant. For amides, this value is typically around 90 Hz.

Data Processing

Raw NMR data must be processed to generate the final 2D spectrum. The following steps are a general guide for processing using common NMR software such as TopSpin (Bruker) or Mnova.

Processing Workflow:

  • Fourier Transformation: Apply a Fourier transform in both the direct (¹H) and indirect (¹⁵N) dimensions.

  • Phasing: Phase correction is critical for obtaining pure absorption lineshapes. This is typically done manually by adjusting the zero-order and first-order phase constants for each dimension.

  • Baseline Correction: Apply a baseline correction algorithm to both dimensions to ensure a flat baseline.

  • Referencing: Reference the spectrum using the known chemical shifts of a reference compound (if added) or the residual solvent peak. For this compound in DMSO-d6, the expected chemical shifts are approximately 7.95 ppm for the formyl proton and a doublet around 7.5 and 6.8 ppm for the amide protons, and ~112 ppm for the ¹⁵N nucleus.

  • Apodization: Apply a window function (e.g., squared sine bell) to both dimensions before Fourier transformation to improve the signal-to-noise ratio and resolution.

Table 2: Typical Data Processing Parameters

ParameterTopSpinMnova
Window Function (F2 - ¹H) SINE or QSINESine Bell or Squared Sine Bell
Window Function (F1 - ¹⁵N) SINE or QSINESine Bell or Squared Sine Bell
Linear Prediction (F1) Optional, can improve resolutionOptional, can improve resolution
Zero Filling (F2 & F1) To at least double the original pointsTo at least double the original points
Phasing Manual or automaticManual or automatic
Baseline Correction Polynomial fitPolynomial fit

Data Presentation and Expected Results

The 1H-15N HSQC spectrum of this compound in DMSO-d6 should display two cross-peaks corresponding to the two non-equivalent amide protons coupled to the 15N nucleus. The formyl proton (CHO) will not appear in this spectrum as it is not directly attached to the nitrogen atom.

Table 3: Expected Chemical Shifts for this compound in DMSO-d6

NucleusProton (¹H) Chemical Shift (ppm)Nitrogen (¹⁵N) Chemical Shift (ppm)
Amide Proton 1 (trans to C=O)~7.5~112
Amide Proton 2 (cis to C=O)~6.8~112
Formyl Proton~7.95-

Note: Chemical shifts can vary slightly depending on concentration, temperature, and the exact isotopic purity of the solvent.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a 1H-15N HSQC NMR experiment.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Spectrometer acq1->acq2 acq3 Load HSQC Parameters acq2->acq3 acq4 Acquire Data acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Referencing proc3->proc4 an1 Peak Picking proc4->an1 an2 Integration (Optional) an1->an2 an3 Interpretation an2->an3

1H-15N HSQC Experimental Workflow
HSQC Pulse Sequence Magnetization Transfer Pathway

This diagram illustrates the simplified magnetization transfer pathway in a sensitivity-enhanced HSQC experiment.

hsqc_pathway H1_initial ¹H (z) H1_xy ¹H (xy) H1_initial->H1_xy 90°(¹H) N15_xy ¹⁵N (xy) H1_xy->N15_xy INEPT (¹JNH) N15_evolve ¹⁵N evolution (t1) N15_xy->N15_evolve H1_final ¹H (xy) N15_evolve->H1_final Reverse INEPT (¹JNH) H1_detect ¹H detect (t2) H1_final->H1_detect

HSQC Magnetization Transfer Pathway

Applications in Drug Discovery and Development

The 1H-15N HSQC experiment is a versatile tool in the pharmaceutical industry. Key applications include:

  • Fragment-Based Drug Discovery (FBDD): Screening compound libraries for weak binding to a 15N-labeled protein target. Chemical shift perturbations (CSPs) in the HSQC spectrum upon ligand addition indicate binding events.

  • Binding Site Mapping: Identifying the amino acid residues involved in ligand binding by analyzing the magnitude and location of CSPs.

  • Determination of Dissociation Constants (Kd): Titrating a ligand into a 15N-labeled protein and monitoring the chemical shift changes to determine the binding affinity.

  • Protein Stability and Folding Studies: Assessing the structural integrity and conformational changes of a protein under different conditions (e.g., temperature, pH, buffer composition).

  • Quality Control of Biotherapeutics: Using the 1H-15N HSQC spectrum as a fingerprint to ensure the correct folding and consistency of protein-based drugs.

By following the detailed protocols and utilizing the provided reference data, researchers can confidently set up and execute 1H-15N HSQC experiments with this compound, leading to high-quality data for their specific research and development needs.

Formamide-15N as a Solvent for High-Resolution NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formamide (B127407) is a polar organic solvent with a high dielectric constant, making it an excellent medium for dissolving polar molecules, including peptides and proteins. Its isotopically labeled variant, Formamide-15N, where the nitrogen atom is the heavy isotope ¹⁵N, serves as a specialized solvent for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This is particularly useful for studies where common deuterated solvents are unsuitable. This note details the applications and protocols for using this compound in NMR studies, with a focus on characterizing unfolded proteins and other biomolecules.

One of the primary applications of this compound is in the study of unfolded or intrinsically disordered proteins (IDPs).[1][2] These proteins lack a stable tertiary structure and are often challenging to study under native conditions. Formamide can act as a denaturant, allowing researchers to study the residual structures and dynamics of proteins in their unfolded state.[3][4] The ¹⁵N label on the solvent is crucial for certain advanced NMR experiments, although typically, it is the solute (the protein) that is ¹⁵N-labeled for experiments like the ¹H-¹⁵N HSQC.

Key Properties and Considerations

When using formamide as an NMR solvent, several of its properties must be taken into account:

  • High Polarity: Facilitates the dissolution of polar biomolecules.

  • Hydrogen Bonding: Formamide is both a hydrogen bond donor and acceptor, which can influence the conformation and dynamics of the solute.

  • Chemical Exchange: The amide protons of formamide can exchange with labile protons on the solute (e.g., protein amide protons). This can lead to line broadening or loss of signal. This effect is temperature and pH-dependent.

  • Solvent Signals: Formamide itself produces signals in ¹H and ¹⁵N NMR spectra. The ¹H signals from residual protons in deuterated formamide can be suppressed, but the ¹⁵N signal will be present.[5]

  • Chemical Shift Dependence: The chemical shifts of solutes can be significantly influenced by the solvent environment.

Quantitative Data: Properties of Formamide

The following table summarizes key physical and NMR properties of formamide.

PropertyValueReference / Notes
Molecular FormulaCH₃NO
Molecular Weight45.04 g/mol
Boiling Point210 °C
Dielectric Constant111 (at 20 °C)
¹⁵N Chemical Shift~112 ppm (in DMSO-d₆)Relative to liquid NH₃. Can vary with solvent and reference.
¹³C Chemical Shift~165 ppmIn formamide solvent.
¹J(¹⁵N,¹H) cis~88.3 HzIn D₂O.
¹J(¹⁵N,¹H) trans~92.2 HzIn D₂O.

Note: Chemical shifts are highly dependent on the solvent, temperature, and referencing standard.

Applications

  • Characterization of Unfolded Proteins: The primary use is to maintain proteins in an unfolded state to study their properties by NMR. A ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled protein in formamide can provide a "fingerprint" of the unfolded state, allowing for the study of residual secondary structure and long-range interactions.

  • Solubility Enhancement: For polar peptides or small molecules that are insoluble in common NMR solvents like water, DMSO, or methanol, formamide can be an effective alternative.

  • Reaction Monitoring: Can be used as a solvent to monitor reactions involving nitrogen-containing compounds, leveraging the wide chemical shift dispersion of ¹⁵N NMR.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy in Formamide

This protocol outlines the steps for preparing a sample of an ¹⁵N-labeled protein for NMR analysis using deuterated formamide.

Materials:

  • Lyophilized ¹⁵N-labeled protein

  • Formamide-d₃ (or non-deuterated this compound if solvent signal is not a concern for ¹H spectra)

  • High-quality 5 mm NMR tubes

  • Pipettes and tips

  • Vortex mixer

  • pH meter (optional, for pH adjustment)

Procedure:

  • Determine Sample Concentration: For a typical ¹H-¹⁵N HSQC experiment, a protein concentration of 0.1-2.5 mM is recommended. Calculate the required mass of the lyophilized protein. For a 15 kDa protein, this corresponds to approximately 1.5-37.5 mg for a 1 mL sample volume.

  • Dissolve the Sample: Carefully weigh the protein and transfer it to a clean microcentrifuge tube. Add the required volume of formamide-d₃ (typically 500-600 µL for a standard NMR tube) to dissolve the protein.

  • Ensure Complete Dissolution: Gently vortex the sample to ensure the protein is fully dissolved. Visually inspect for any particulate matter. A homogenous solution is critical for high-quality spectra.

  • Filter the Sample (Recommended): To remove any dust or undissolved particles, filter the solution through a small syringe filter or a Pasteur pipette with a Kimwipe plug directly into the NMR tube. This step is crucial for maintaining good spectral resolution.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube. The sample height should be sufficient to cover the NMR probe's detection coils, typically 4-5 cm (around 0.6-0.7 mL in a standard 5 mm tube).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Avoid using paper labels near the bottom of the tube as they can affect the magnetic field homogeneity.

Protocol 2: Acquisition of a ¹H-¹⁵N HSQC Spectrum

This protocol provides a general guideline for setting up a standard ¹H-¹⁵N HSQC experiment. Specific parameters will need to be optimized for the spectrometer and sample.

Pulse Program: A standard HSQC pulse sequence with water suppression (e.g., hsqcetf3gpsi on Bruker systems) is a good starting point.

Key Parameters:

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹⁵N frequencies.

  • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the formamide-d₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Receiver Gain: Set the receiver gain to an optimal level, avoiding signal clipping. The rga command can be used on Bruker systems.

  • Spectral Widths (SW):

    • ¹H dimension: Typically 12-16 ppm, centered around the water resonance (~4.7 ppm, but can vary in formamide).

    • ¹⁵N dimension: For unfolded proteins, a range of ~30-40 ppm centered around 115-120 ppm is usually sufficient.

  • Acquisition Times:

    • Acquire sufficient points in the direct dimension (¹H) for good resolution (e.g., 1024 or 2048 complex points).

    • The number of increments in the indirect dimension (¹⁵N) determines the resolution in that dimension (e.g., 128-256 increments).

  • Number of Scans (NS): This depends on the sample concentration. Start with 8 or 16 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Recycling Delay (d1): A delay of 1-1.5 seconds is a typical starting point.

  • J-Coupling Constant: The experiment relies on the one-bond ¹J(NH) coupling, which is typically set to ~92-95 Hz.

Processing:

  • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Perform Fourier transformation.

  • Phase the spectrum carefully in both dimensions.

  • Perform baseline correction if necessary.

Visualizations

Below are diagrams illustrating key workflows related to the use of this compound in NMR studies.

G Decision Workflow for Using Formamide as an NMR Solvent A Is the analyte soluble in common NMR solvents (H2O, DMSO, CDCl3)? B Use common solvent. A->B Yes F Is the analyte a highly polar molecule? A->F No C Is the study focused on unfolded/denatured states? D Consider Formamide as a denaturing solvent. C->D Yes E Explore other specialized solvents or techniques. C->E No F->C Yes F->E No G Consider Formamide for solubility enhancement.

Caption: Decision tree for selecting formamide as an NMR solvent.

G Experimental Workflow: ¹H-¹⁵N HSQC in Formamide cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Weigh ¹⁵N-labeled protein B Dissolve in Formamide-d3 A->B C Filter solution into NMR tube B->C D Insert sample, lock, and shim C->D E Tune/match probe for ¹H and ¹⁵N D->E F Set up ¹H-¹⁵N HSQC parameters E->F G Acquire 2D data F->G H Apply window functions & Fourier Transform G->H I Phase and baseline correct spectrum H->I J Analyze peaks (assignments, intensity) I->J

Caption: General workflow for protein NMR analysis in formamide.

References

Revolutionizing Structural Biology: Protocols for Incorporating Formamide-¹⁵N into Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

Stable isotope labeling is a cornerstone of modern structural biology, enabling the study of protein and nucleic acid structure and dynamics by nuclear magnetic resonance (NMR) spectroscopy. While ¹⁵N-ammonium salts are the conventional source for uniform ¹⁵N labeling, the use of ¹⁵N-labeled formamide (B127407) presents a novel and efficient alternative, particularly in metabolically engineered systems. This document provides detailed protocols for the incorporation of Formamide-¹⁵N into proteins and nucleic acids in Escherichia coli, tailored for researchers, scientists, and drug development professionals.

Principle of the Method

The incorporation of ¹⁵N from Formamide-¹⁵N into biological macromolecules relies on metabolic engineering of the host organism, typically E. coli, which does not naturally utilize formamide. By introducing a gene encoding for a formamidase enzyme (e.g., amiF from Helicobacter pylori), the engineered cells gain the ability to hydrolyze formamide into ammonia (B1221849) and formate (B1220265). The ¹⁵N-labeled ammonia then enters the central nitrogen metabolism, leading to the efficient labeling of amino acids and nucleotides, and subsequently proteins and nucleic acids.

A critical consideration is the potential toxicity of formate, a byproduct of formamide hydrolysis. To mitigate this, co-expression of a NAD⁺-dependent formate dehydrogenase can be employed to convert formate into carbon dioxide, thereby improving cell growth and yields of the labeled product.

Key Advantages of Formamide-¹⁵N Labeling

  • High Incorporation Efficiency: Studies have demonstrated efficient incorporation of nitrogen from formamide into biomass and nitrogenous products.[1][2]

  • Alternative Nitrogen Source: Provides a valuable alternative to traditional ¹⁵N sources, which can be advantageous in specific experimental setups or for economic reasons.

  • Control in Engineered Systems: The reliance on an engineered pathway offers a degree of control over nitrogen assimilation.

Signaling Pathways and Experimental Workflows

metabolic_pathway cluster_cell Engineered E. coli Cell Formamide_15N_ext Formamide-¹⁵N (extracellular) Formamide_15N_int Formamide-¹⁵N (intracellular) Formamide_15N_ext->Formamide_15N_int Transport Formamidase Formamidase (amiF) Formamide_15N_int->Formamidase Substrate Ammonia_15N ¹⁵NH₃ Formamidase->Ammonia_15N Product 1 Formate Formate Formamidase->Formate Product 2 Central_N_Metabolism Central Nitrogen Metabolism Ammonia_15N->Central_N_Metabolism Assimilation Labeled_Amino_Acids ¹⁵N-Amino Acids Central_N_Metabolism->Labeled_Amino_Acids Labeled_Nucleotides ¹⁵N-Nucleotides Central_N_Metabolism->Labeled_Nucleotides Labeled_Proteins ¹⁵N-Proteins Labeled_Amino_Acids->Labeled_Proteins Translation Labeled_Nucleic_Acids ¹⁵N-Nucleic Acids Labeled_Nucleotides->Labeled_Nucleic_Acids Transcription/ Replication

Figure 1: Metabolic pathway for Formamide-¹⁵N incorporation.

Application 1: Uniform ¹⁵N-Labeling of Proteins

This protocol describes the expression and purification of a ¹⁵N-labeled protein from an engineered E. coli strain using Formamide-¹⁵N as the sole nitrogen source.

Experimental Protocol: Protein Labeling

1. Strain and Plasmid Preparation:

  • Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

    • An expression vector containing the gene of interest under an inducible promoter (e.g., T7).

    • A compatible plasmid constitutively expressing a codon-optimized formamidase gene (amiF). For enhanced growth, this plasmid can also include a formate dehydrogenase gene.

  • Select transformants on LB agar (B569324) plates with appropriate antibiotics.

2. Starter Culture:

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking.

3. Main Culture in Minimal Medium:

  • Prepare 1 L of M9 minimal medium. Crucially, omit NH₄Cl .

  • Autoclave the M9 salts solution. Separately autoclave or filter-sterilize the glucose, MgSO₄, and CaCl₂ solutions and add them to the cooled M9 salts.

  • Add 1 g of Formamide-¹⁵N (filter-sterilized) as the sole nitrogen source.

  • Supplement with trace elements and vitamins as required for the specific E. coli strain.[3][4]

  • Inoculate the 1 L M9/Formamide-¹⁵N medium with the 5 mL overnight starter culture.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

4. Protein Expression and Harvest:

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

5. Protein Purification and NMR Sample Preparation:

  • Purify the ¹⁵N-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Dialyze the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).

  • Concentrate the protein to the desired concentration, typically 0.3-1.0 mM for NMR studies.[5]

  • Add 5-10% D₂O for the NMR lock signal.

protein_workflow Start Start Transform Co-transform E. coli with Expression and Formamidase Plasmids Start->Transform Starter_Culture Grow Overnight Starter Culture in LB Medium Transform->Starter_Culture Main_Culture Inoculate M9 Minimal Medium with Formamide-¹⁵N as Sole Nitrogen Source Starter_Culture->Main_Culture Growth Incubate at 37°C to OD₆₀₀ 0.6-0.8 Main_Culture->Growth Induction Induce Protein Expression with IPTG (18-25°C, 12-16h) Growth->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Purification Purify ¹⁵N-Labeled Protein Harvest->Purification NMR_Sample Prepare NMR Sample (0.3-1.0 mM, 10% D₂O) Purification->NMR_Sample End End NMR_Sample->End

Figure 2: Workflow for ¹⁵N-protein labeling using Formamide-¹⁵N.

Application 2: Uniform ¹⁵N-Labeling of Nucleic Acids (RNA/DNA)

This protocol outlines a method for producing uniformly ¹⁵N-labeled RNA via in vitro transcription from NTPs derived from metabolically labeled E. coli, or for directly isolating ¹⁵N-labeled DNA or total RNA.

Experimental Protocol: Nucleic Acid Labeling

1. Cell Growth and Harvesting (Metabolic Labeling):

  • Follow steps 1-3 from the protein labeling protocol to grow a large-scale culture (e.g., 2-4 L) of the engineered E. coli in M9 minimal medium with Formamide-¹⁵N as the sole nitrogen source.

  • Crucially, do not induce with IPTG. Grow the cells to late-log phase (OD₆₀₀ ≈ 1.5-2.0) to maximize biomass.

  • Harvest the cells by centrifugation as described previously. This cell pellet is enriched with ¹⁵N-labeled nucleic acids and their precursors.

2. Isolation of Labeled Components:

Option A: Isolation of Total RNA or Plasmid DNA

  • From the harvested cell pellet, isolate total RNA or plasmid DNA using standard molecular biology protocols (e.g., Trizol extraction for RNA, commercial kits for plasmid DNA). The resulting nucleic acids will be uniformly ¹⁵N-labeled.

Option B: Preparation of ¹⁵N-NTPs for In Vitro Transcription of RNA

  • This is a more advanced procedure that follows established methods for NTP extraction from labeled cells.[6][7]

  • Lyse the harvested cells and extract total RNA.

  • Hydrolyze the total RNA to ribonucleoside 5'-monophosphates (NMPs) using a nuclease (e.g., Nuclease P1).

  • Purify the ¹⁵N-NMPs using chromatography (e.g., anion exchange).

  • Enzymatically convert the ¹⁵N-NMPs to ¹⁵N-NTPs using appropriate kinases.

  • Use these purified ¹⁵N-NTPs in a standard in vitro transcription reaction with T7 RNA polymerase and a DNA template for your RNA of interest.[8]

3. Purification and NMR Sample Preparation:

  • Purify the labeled RNA or DNA using denaturing polyacrylamide gel electrophoresis (PAGE) or appropriate chromatography methods.

  • Desalt and buffer-exchange the purified nucleic acid into a suitable NMR buffer.

  • Concentrate the sample to the desired concentration for NMR analysis.

nucleic_acid_workflow Start Start Grow_Cells Grow Engineered E. coli in M9 + Formamide-¹⁵N to High Density Start->Grow_Cells Harvest Harvest Cell Biomass Grow_Cells->Harvest Decision Choose Isolation Path Harvest->Decision Isolate_Directly Direct Isolation of ¹⁵N-DNA or ¹⁵N-Total RNA Decision->Isolate_Directly Direct Extract_NTPs Extract and Purify ¹⁵N-Ribonucleoside Triphosphates (NTPs) Decision->Extract_NTPs NTPs for RNA Purify_NA Purify Labeled Nucleic Acid (PAGE or Chromatography) Isolate_Directly->Purify_NA IVT In Vitro Transcription using ¹⁵N-NTPs to Synthesize Specific ¹⁵N-RNA Extract_NTPs->IVT IVT->Purify_NA NMR_Sample Prepare NMR Sample Purify_NA->NMR_Sample End End NMR_Sample->End

Figure 3: Workflow for ¹⁵N-nucleic acid labeling.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for planning and executing ¹⁵N-labeling experiments.

Table 1: Growth and Labeling Parameters

Parameter Value/Range Organism Notes Reference
Formamide Tolerance Up to 160 mM E. coli Minor inhibitory effect on growth. [1]
Formamide Tolerance Up to 700 mM C. glutamicum High tolerance demonstrated. [1]
¹⁵N Incorporation Efficiency >95% (inferred) C. glutamicum Confirmed incorporation into biomass and L-lysine from ¹⁵N-formamide. [2]
Typical Protein Yield (M9) Varies E. coli Highly dependent on the specific protein being expressed. [9]

| ¹⁵N-NTP Yield | ~180 µmoles / g ¹³C-glucose | E. coli | Provides an estimate for yields from labeled biomass. |[6][7] |

Table 2: Recommended NMR Sample Conditions

Parameter Recommended Value Molecule Type Notes Reference
Protein Concentration 0.3 - 1.0 mM Proteins (>20 kDa) Higher concentration improves signal-to-noise. [5]
Peptide Concentration 2 - 5 mM Peptides (<40 residues) Higher concentrations are often achievable. [5]
D₂O Content 5 - 10% (v/v) All Required for the NMR field-frequency lock. [3]
pH < 6.5 Proteins Minimizes exchange of backbone amide protons. [3]

| Ionic Strength | < 100 mM | All | High salt can degrade spectral quality. |[3] |

Troubleshooting

  • Poor Cell Growth:

    • Cause: Formate toxicity.

    • Solution: Co-express a NAD⁺-dependent formate dehydrogenase to convert formate to CO₂. Ensure vigorous aeration of the culture.

  • Low Protein/Nucleic Acid Yield:

    • Cause: Suboptimal expression conditions or inefficient nitrogen assimilation.

    • Solution: Optimize induction time, temperature, and Formamide-¹⁵N concentration. Confirm the activity of the formamidase enzyme.

  • Incomplete ¹⁵N Incorporation:

    • Cause: Contamination with unlabeled nitrogen sources.

    • Solution: Ensure all media components are free of unlabeled nitrogen. Use high-purity Formamide-¹⁵N. Verify that Formamide-¹⁵N is the sole nitrogen source in the M9 medium.

References

Application Notes and Protocols: Formamide-¹⁵N in Solid-State NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide-¹⁵N serves as a valuable tool in solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, primarily as a model compound for methods development and as a secondary chemical shift reference. Its simple structure, with a single nitrogen atom in a well-defined chemical environment, makes it an ideal system for optimizing experimental parameters, testing new pulse sequences, and for educational purposes in demonstrating the principles of ¹⁵N ssNMR. This document provides detailed application notes and protocols for the use of Formamide-¹⁵N in solid-state NMR spectroscopy.

Core Applications

The primary applications of Formamide-¹⁵N in solid-state NMR include:

  • Model System for Pulse Sequence Development: Due to its straightforward ¹⁵N spectrum, Formamide-¹⁵N is an excellent sample for testing and optimizing new or complex pulse sequences, particularly those involving ¹H-¹⁵N cross-polarization and decoupling.

  • Chemical Shift Referencing: While not a primary standard, the known chemical shift of Formamide-¹⁵N allows it to be used as a secondary reference for calibrating the ¹⁵N chemical shift scale in ssNMR experiments.

  • Educational Tool: It provides a simple, cost-effective means of demonstrating fundamental ssNMR techniques, such as Magic Angle Spinning (MAS), Cross-Polarization (CP), and high-power decoupling.

Quantitative Data

The isotropic chemical shift of Formamide-¹⁵N is a key parameter for its use as a reference. It's important to note that chemical shifts can be influenced by the reference standard used for calibration. The values provided below are relative to liquid ammonia (B1221849) (NH₃) at 0 ppm, a common primary reference for ¹⁵N NMR.

CompoundIsotopeIsotropic Chemical Shift (δ) relative to NH₃ (ppm)Reference Compound for Calibration
Formamide¹⁵N~112 ppmSolid ¹⁵NH₄Cl (39.3 ppm)

Note: The exact chemical shift can vary slightly depending on sample preparation, temperature, and the specific ssNMR hardware and calibration used.

Experimental Protocols

Protocol 1: Sample Preparation for Solid-State NMR

This protocol outlines the preparation of a diluted solid sample of Formamide-¹⁵N, which is crucial for obtaining high-resolution solid-state NMR spectra by minimizing intermolecular dipolar interactions.

Materials:

  • Formamide-¹⁵N

  • Potassium Bromide (KBr), spectroscopic grade, dried

  • Mortar and pestle

  • Solid-state NMR rotor (e.g., 4 mm zirconia)

  • Rotor packing tools

Procedure:

  • Drying: Dry the KBr thoroughly in an oven at 100-120 °C for at least 4 hours to remove any residual moisture.

  • Mixing: In a clean, dry mortar, place a small amount of KBr (approximately 99% of the final sample volume).

  • Adding Formamide-¹⁵N: Add a small drop of Formamide-¹⁵N to the KBr. The target concentration is typically 1-5% (w/w) of Formamide-¹⁵N in KBr.

  • Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This ensures a uniform distribution of Formamide-¹⁵N within the KBr matrix.

  • Packing the Rotor: Carefully pack the powdered sample into the solid-state NMR rotor using the appropriate packing tools. Ensure the sample is packed tightly and evenly to maintain stability during magic angle spinning.

  • Sealing the Rotor: Securely cap the rotor to prevent sample leakage.

Protocol 2: ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) Experiment

This protocol describes the setup and execution of a standard ¹H-¹⁵N CP-MAS experiment to acquire a one-dimensional solid-state NMR spectrum of Formamide-¹⁵N.

Instrumentation and Parameters:

  • Spectrometer: A solid-state NMR spectrometer equipped with a double-resonance (¹H/¹⁵N) probe.

  • Magic Angle Spinning (MAS) Rate: 5-10 kHz (a higher spinning speed will move spinning sidebands further from the isotropic peak).

  • ¹H 90° Pulse Width: Calibrate the ¹H 90° pulse width (typically 2-5 µs).

  • ¹⁵N 90° Pulse Width: Calibrate the ¹⁵N 90° pulse width (typically 4-8 µs).

  • Cross-Polarization Contact Time: 0.5-2 ms. An optimal contact time can be determined by running a variable contact time experiment.

  • Recycle Delay: 1-5 seconds, depending on the ¹H T₁ relaxation time of the sample.

  • ¹H Decoupling: High-power two-pulse phase modulation (TPPM) or spinal-64 decoupling during acquisition.

  • Acquisition Time: 20-50 ms.

  • Number of Scans: 128-1024, depending on the sample concentration and desired signal-to-noise ratio.

Experimental Procedure:

  • Insert the Sample: Insert the packed rotor into the solid-state NMR probe.

  • Set the Magic Angle: Spin the sample at the desired MAS rate and carefully adjust the angle to the magic angle (54.74°) to minimize the quadrupolar and chemical shift anisotropy line broadening. This is often done by maximizing the signal and minimizing the linewidth of a standard sample like KBr.

  • Tune the Probe: Tune the ¹H and ¹⁵N channels of the probe to the correct frequencies for the magnetic field strength of the spectrometer.

  • Set Up the CP-MAS Experiment: Load a standard ¹H-¹⁵N CP-MAS pulse sequence.

  • Set Experimental Parameters: Input the parameters listed above.

  • Acquire Data: Start the acquisition.

  • Process the Data: After data acquisition is complete, perform Fourier transformation, phase correction, and baseline correction to obtain the final ¹⁵N spectrum.

  • Chemical Shift Referencing: Reference the spectrum using an external standard, such as solid ¹⁵NH₄Cl, or by setting the known chemical shift of Formamide-¹⁵N.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr Solid-State NMR Experiment cluster_data Data Processing and Analysis prep1 Dry KBr prep2 Mix Formamide-¹⁵N with KBr (1-5% w/w) prep1->prep2 prep3 Grind to a fine powder prep2->prep3 prep4 Pack into ssNMR rotor prep3->prep4 nmr1 Insert rotor and set Magic Angle prep4->nmr1 Transfer to Spectrometer nmr2 Tune ¹H and ¹⁵N channels nmr1->nmr2 nmr3 Set up ¹H-¹⁵N CP-MAS pulse sequence nmr2->nmr3 nmr4 Acquire ¹⁵N spectrum nmr3->nmr4 data1 Fourier Transform nmr4->data1 Raw FID data data2 Phase and Baseline Correction data1->data2 data3 Chemical Shift Referencing data2->data3 data4 Analyze Spectrum data3->data4

Caption: Experimental workflow for solid-state NMR analysis of Formamide-¹⁵N.

cp_mas_pathway H_pol ¹H Polarization N_pol ¹⁵N Polarization H_pol->N_pol Cross-Polarization (CP) Signal ¹⁵N Signal (FID) N_pol->Signal Acquisition with ¹H Decoupling

Application Notes and Protocols: Formamide-¹⁵N as a Nitrogen Source in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of microbial fermentation, the choice of a nitrogen source is critical for optimizing biomass production and the yield of nitrogen-containing products. Formamide (B127407) (CH₃NO), the simplest amide, presents a unique and advantageous alternative to conventional nitrogen sources like ammonia (B1221849) or urea. Through metabolic engineering, microorganisms can be equipped to utilize formamide, a trait not commonly found in nature. This exclusivity offers a built-in mechanism for contamination control in non-sterile fermentation environments.

The use of isotopically labeled Formamide-¹⁵N provides a powerful tool for researchers to trace the metabolic fate of nitrogen, offering deep insights into biosynthetic pathways and cellular nitrogen metabolism. This document provides detailed application notes and protocols for leveraging Formamide-¹⁵N as a nitrogen source in microbial fermentation, particularly for isotopically labeling biomolecules.

Principle of Formamide Utilization

Microbial utilization of formamide is facilitated by the enzyme formamidase (EC 3.5.1.49), which catalyzes the hydrolysis of formamide into formate (B1220265) and ammonia[1]. The released ammonia is then assimilated by the microorganism into its nitrogen metabolic pathways, contributing to the synthesis of amino acids, nucleic acids, and other nitrogenous compounds[2].

Many industrially relevant microorganisms, such as Corynebacterium glutamicum, do not naturally possess the gene for formamidase. Therefore, the expression of a heterologous formamidase gene, for instance, from Helicobacter pylori, is a prerequisite for these organisms to utilize formamide as a nitrogen source[2].

Applications in Microbial Fermentation

  • Isotopic Labeling for Metabolic Flux Analysis: Formamide-¹⁵N serves as an excellent tracer for ¹⁵N stable isotope labeling studies. By tracking the incorporation of ¹⁵N into various metabolites and macromolecules, researchers can elucidate metabolic pathways and quantify metabolic fluxes[2][3]. This is invaluable for understanding cellular physiology and for targeted metabolic engineering.

  • Contamination Control: The rarity of formamide utilization in common contaminating microbes allows for the design of fermentation processes that are inherently resistant to contamination. Engineered strains capable of using formamide can thrive in non-sterile conditions where potential contaminants cannot[1][4].

  • Production of Nitrogenous Compounds: The efficient delivery of nitrogen via formamide can support the high-yield production of valuable nitrogen-containing compounds such as amino acids (e.g., L-lysine, L-glutamate), amines, and dipicolinic acid[2].

Quantitative Data Summary

The following table summarizes key quantitative data from studies utilizing Formamide-¹⁵N in microbial fermentation.

ParameterOrganismExperimental ConditionResultReference
¹⁵N Labeling of L-LysineCorynebacterium glutamicum (formamidase-expressing)Grown in CgXII minimal medium with 468 mM unlabeled N (urea and (NH₄)₂SO₄) and 60 mM ¹⁵N-labeled formamide17% of L-lysine molecules were labeled with ¹⁵N[2]
¹⁵N Incorporation into BiomassCorynebacterium glutamicum (formamidase-expressing)Fed with ¹⁵N-labeled formamideConfirmed incorporation of nitrogen from formamide into biomass[3]

Signaling and Metabolic Pathways

The central metabolic pathway for formamide utilization is its conversion to ammonia and formate. The ammonia is then assimilated into the cell's central nitrogen metabolism, primarily through the glutamine synthetase/glutamate synthase (GS/GOGAT) system.

Formamide_Metabolism Formamide_15N Formamide-¹⁵N Formamidase Formamidase (AmiF) Formamide_15N->Formamidase Ammonia_15N ¹⁵NH₃ (Ammonia) Formamidase->Ammonia_15N Formate Formate Formamidase->Formate Central_N_Metabolism Central Nitrogen Metabolism Ammonia_15N->Central_N_Metabolism Biomass ¹⁵N-Labeled Biomass (Amino Acids, Proteins, Nucleic Acids) Central_N_Metabolism->Biomass

Caption: Metabolic pathway of Formamide-¹⁵N utilization.

Experimental Protocols

Protocol 1: Preparation of ¹⁵N-Labeled Minimal Medium with Formamide-¹⁵N

This protocol describes the preparation of a minimal medium for the cultivation of a formamidase-expressing microbial strain, using Formamide-¹⁵N as the sole nitrogen source.

Materials:

  • Formamide-¹⁵N (≥98% isotopic purity)

  • All other required minimal medium components (e.g., carbon source, salts, trace elements)

  • Sterile, deionized water

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the basal minimal medium (e.g., M9 or CgXII) without any nitrogen source. Autoclave to sterilize.

  • Prepare a sterile stock solution of Formamide-¹⁵N. As formamide is a liquid at room temperature, it can be filter-sterilized through a 0.22 µm syringe filter.

  • Aseptically add the sterile Formamide-¹⁵N stock solution to the cooled, sterile basal medium to the desired final concentration (e.g., 60 mM).

  • Aseptically add other heat-labile components, such as vitamins and the carbon source (e.g., glucose), after filter sterilization.

  • The medium is now ready for inoculation.

Protocol 2: Cultivation and ¹⁵N Labeling of a Formamidase-Expressing Strain

This protocol outlines the steps for growing a genetically engineered microorganism that expresses formamidase and achieving isotopic labeling with Formamide-¹⁵N.

Materials:

  • Formamidase-expressing microbial strain (e.g., engineered C. glutamicum)

  • Non-expressing wild-type or empty-vector strain (for control)

  • ¹⁵N-labeled minimal medium (from Protocol 1)

  • Standard rich medium (e.g., LB or BHI) for pre-culture

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Pre-culture: Inoculate a single colony of the formamidase-expressing strain into a rich medium and grow overnight at the optimal temperature and shaking speed.

  • Inoculation: Pellet the cells from the pre-culture by centrifugation and wash once with sterile nitrogen-free minimal medium to remove any residual nitrogen from the rich medium.

  • Resuspend the cell pellet in the ¹⁵N-labeled minimal medium to a starting OD₆₀₀ of approximately 0.1.

  • Cultivation: Incubate the culture under optimal growth conditions (temperature, shaking).

  • Monitoring Growth: Monitor cell growth by measuring the OD₆₀₀ at regular intervals.

  • Harvesting: Harvest the cells at the desired growth phase (e.g., mid-exponential or stationary phase) by centrifugation.

  • Downstream Analysis: The resulting ¹⁵N-labeled cell pellet can be used for various downstream applications, such as proteomic analysis, metabolomic analysis, or extraction of specific labeled compounds.

Protocol 3: Verification of ¹⁵N Incorporation by Mass Spectrometry

This protocol provides a general workflow for confirming the incorporation of ¹⁵N from Formamide-¹⁵N into a target molecule, such as an amino acid.

Materials:

  • ¹⁵N-labeled biomass or supernatant containing the product of interest

  • Unlabeled control sample

  • Appropriate buffers and solvents for extraction and purification

  • Mass spectrometer (e.g., LC-MS, GC-MS)

Procedure:

  • Sample Preparation: Extract and purify the molecule of interest (e.g., L-lysine from the culture supernatant or cell hydrolysate) from both the ¹⁵N-labeled and unlabeled cultures.

  • Mass Spectrometry Analysis: Analyze the purified samples by mass spectrometry.

  • Data Analysis: Compare the mass spectra of the labeled and unlabeled samples. The incorporation of ¹⁵N will result in a mass shift in the molecular ion peak corresponding to the number of nitrogen atoms in the molecule. For example, L-lysine (C₆H₁₄N₂O₂) has two nitrogen atoms, so a fully ¹⁵N-labeled molecule will show a mass increase of 2 Da compared to the unlabeled molecule. The relative intensities of the labeled and unlabeled peaks can be used to calculate the percentage of ¹⁵N incorporation.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for using Formamide-¹⁵N in microbial fermentation.

Experimental_Workflow cluster_Preparation Preparation cluster_Cultivation Cultivation cluster_Analysis Analysis Strain Formamidase-Expressing Microbial Strain Preculture Overnight Pre-culture in Rich Medium Strain->Preculture Medium Prepare ¹⁵N-Labeled Minimal Medium Inoculation Inoculate into ¹⁵N-Labeled Medium Medium->Inoculation Preculture->Inoculation Growth Incubate and Monitor Growth Inoculation->Growth Harvest Harvest Cells Growth->Harvest Extraction Extract/Purify Target Molecule Harvest->Extraction MS Mass Spectrometry Analysis Extraction->MS Data Analyze ¹⁵N Incorporation MS->Data

Caption: General experimental workflow.

Conclusion

Formamide-¹⁵N is a valuable tool for researchers in microbiology, biotechnology, and drug development. Its use as a selective nitrogen source enables robust fermentation processes with inherent contamination control. Furthermore, as a source for stable isotope labeling, it provides a means to meticulously investigate cellular metabolism. The protocols and information provided herein offer a solid foundation for the successful application of Formamide-¹⁵N in microbial fermentation studies.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled Purines Using Formamide-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ¹⁵N-labeled purines, utilizing Formamide-¹⁵N as a key precursor. The described methods offer an efficient route to obtaining high-purity, isotopically enriched purine (B94841) scaffolds, which are invaluable tools in drug discovery and metabolic research.

Introduction

Isotopically labeled compounds, particularly those enriched with stable isotopes like ¹⁵N, are essential for a wide range of applications in biomedical research and drug development. They serve as tracers in metabolic studies, allowing for the elucidation of complex biochemical pathways.[1][2] In pharmacokinetics, they are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing a clear picture of a drug candidate's fate in a biological system.[3][4] Furthermore, ¹⁵N-labeled purine analogues are critical in the development of antiviral and anticancer therapies, as many of these drugs are themselves purine derivatives.[5][6][7] The ability to track the metabolic fate of these drugs and their interaction with biological targets is significantly enhanced through isotopic labeling.

The synthesis of purines from simple, readily available precursors is a cornerstone of medicinal chemistry. The use of Formamide-¹⁵N provides a direct and efficient method for incorporating ¹⁵N atoms into the purine ring system. This document outlines the synthesis of key ¹⁵N-labeled purine intermediates, including [¹⁵N₅]-adenine, [¹⁵N₄]-hypoxanthine, and [¹⁵N₄]-6-chloropurine, starting from Formamide-¹⁵N. Additionally, a protocol for the synthesis of ¹⁵N-labeled guanine (B1146940) from an alternative labeled precursor is provided, expanding the accessible range of isotopically enriched purines.

Applications in Research and Drug Development

  • Metabolic Studies and Flux Analysis: ¹⁵N-labeled purines are used to trace the flow of nitrogen through purine biosynthesis and salvage pathways. This is crucial for understanding the metabolic reprogramming in cancer cells and for identifying novel therapeutic targets.

  • Drug Metabolism and Pharmacokinetics (DMPK): Stable isotope-labeled drug candidates, including purine analogues, are the gold standard in ADME studies. They allow for the differentiation of the drug from its metabolites and endogenous compounds, enabling precise quantification and structural elucidation of metabolic products by mass spectrometry.[3][4]

  • Antiviral Drug Development: Many antiviral drugs are nucleoside analogues.[5] Synthesizing these analogues with ¹⁵N labels allows for detailed studies of their mechanism of action, including their incorporation into viral DNA or RNA and their interaction with viral enzymes.

  • NMR-Based Drug Screening: Isotopic labeling is a powerful tool in NMR-based drug discovery. Protein-observed NMR experiments, such as ¹H-¹⁵N HSQC, are used to screen for small molecule fragments that bind to a ¹⁵N-labeled protein target.[8][9][10] This technique is instrumental in fragment-based drug design (FBDD).

Quantitative Data Summary

The following table summarizes the typical yields and isotopic enrichment for the synthesis of key ¹⁵N-labeled purine intermediates.

CompoundStarting MaterialIsotopic Enrichment of PrecursorTypical YieldPurityReference
[¹⁵N₅]-Adenine[¹⁵N]-Formamide99.1% ¹⁵NYield not explicitly stated after purification>97% (after chromatography)Plíhal et al., 2018
[¹⁵N₄]-Hypoxanthine[¹⁵N₅]-AdenineN/A71%>97%Plíhal et al., 2018
[¹⁵N₄]-6-Chloropurine[¹⁵N₄]-HypoxanthineN/A95%>97%Plíhal et al., 2018

Experimental Protocols

Protocol 1: Synthesis of 6-amino-9H-[¹⁵N₅]-purine ([¹⁵N₅]-Adenine)

This protocol is adapted from Plíhal et al., R. Soc. open sci., 2018.

Materials:

  • [¹⁵N]-Formamide (99.1% ¹⁵N enrichment)

  • Phosphorus oxychloride (POCl₃)

  • Dowex 50 W (H⁺ form)

  • Deionized water

  • Argon gas

  • Stainless-steel reactor with a polytetrafluoroethylene (PTFE) tube insert

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a stainless-steel reactor with a PTFE insert, combine [¹⁵N]-formamide (6.0 ml; 0.15 M) and POCl₃ (28.2 ml; 0.30 M).

  • Seal the reactor and purge with argon.

  • Heat the reaction mixture to 130°C and stir for 17 hours under an argon atmosphere.

  • After 17 hours, cool the reactor to room temperature.

  • Carefully transfer the reaction mixture to a flask containing Dowex 50 W (H⁺ form, 150 g) and deionized water (200 ml).

  • Stir the suspension to allow the product to bind to the resin.

  • Filter the resin and wash it thoroughly with deionized water to remove any unbound impurities.

  • Elute the [¹⁵N₅]-adenine from the resin using an appropriate aqueous ammonia (B1221849) solution.

  • Collect the fractions containing the product and concentrate them using a rotary evaporator.

  • The crude product contains a mixture of [¹⁵N₅]-adenine and a byproduct, [¹⁵N₅]-1H-imidazo-[4,5-b]-pyrazine-5-amine. Purify the [¹⁵N₅]-adenine using column chromatography with a mobile phase of chloroform/methanol/ammonia (6:1:0.05, v/v/v).

  • Collect the fractions containing pure [¹⁵N₅]-adenine and evaporate the solvent to yield the final product.

  • Confirm the identity and purity of the product using HRMS, HPLC-MS, and NMR spectroscopy.

Protocol 2: Synthesis of 1,7-dihydro-6H-[¹⁵N₄]-purine-6-one ([¹⁵N₄]-Hypoxanthine)

This protocol is adapted from Plíhal et al., R. Soc. open sci., 2018.

Materials:

  • [¹⁵N₅]-Adenine

  • Sodium nitrite (B80452) (NaNO₂)

  • Acetic acid (CH₃COOH)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Dissolve [¹⁵N₅]-adenine (e.g., 1.5 g) in a mixture of deionized water and acetic acid to create a weakly acidic medium.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in deionized water to the cooled adenine (B156593) solution while stirring.

  • Continue stirring the reaction mixture at a low temperature for the specified time to allow for the complete deamination of adenine to hypoxanthine.

  • After the reaction is complete, adjust the pH of the solution to induce precipitation of the product.

  • Collect the [¹⁵N₄]-hypoxanthine precipitate by filtration.

  • Wash the precipitate with cold deionized water and then with a cold organic solvent (e.g., ethanol) to remove residual impurities.

  • Dry the purified [¹⁵N₄]-hypoxanthine under vacuum to a constant weight.

  • Confirm the identity and purity of the product using HRMS, HPLC-MS, and NMR spectroscopy.

Protocol 3: Synthesis of 6-chloro-9H-[¹⁵N₄]-purine ([¹⁵N₄]-6-Chloropurine)

This protocol is adapted from Plíhal et al., R. Soc. open sci., 2018.

Materials:

  • [¹⁵N₄]-Hypoxanthine

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA)

  • tert-Butyl methyl ether (MTBE)

  • Deionized water

  • Standard laboratory glassware equipped for reflux

Procedure:

  • In a round-bottom flask, create a mixture of [¹⁵N₄]-hypoxanthine (1.1 g; 7.8 mM) and POCl₃ (44 ml; 0.47 M).

  • Slowly add DIPEA (3.1 ml; 0.02 M) to the mixture.

  • Heat the reaction mixture to 130°C and stir under reflux for 4 hours.

  • After 4 hours, remove the excess POCl₃ by distillation under reduced pressure.

  • Transfer the POCl₃-free solution into a flask containing 15 ml of MTBE and an equal volume of cold water.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with MTBE.

  • Combine the organic layers and wash them with water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter off the drying agent and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude [¹⁵N₄]-6-chloropurine from a suitable solvent to obtain the purified product.

  • Confirm the identity and purity of the product using HRMS, HPLC-MS, and NMR spectroscopy.

Protocol 4: Chemoenzymatic Synthesis of [9-¹⁵N]-Guanosine

As a direct chemical synthesis of ¹⁵N-guanine from ¹⁵N-formamide is not well-established, this protocol describes a more common chemoenzymatic approach, adapted from the synthesis of related labeled nucleosides. This method involves the chemical synthesis of the labeled base followed by an enzymatic ribosylation.

Part A: Chemical Synthesis of [9-¹⁵N]-Guanine This part of the synthesis would typically be adapted from established methods for preparing labeled guanine, often starting from a labeled cyanide source.

Part B: Enzymatic Synthesis of [9-¹⁵N]-Guanosine This protocol utilizes enzymes from the nucleotide salvage pathway.[11]

Materials:

  • [9-¹⁵N]-Guanine (synthesized chemically)

  • α-D-Ribose-1-phosphate

  • Purine nucleoside phosphorylase (PNP)

  • Phosphate (B84403) buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Standard laboratory glassware

  • Incubator/shaker

  • HPLC system for purification

Procedure:

  • In a suitable reaction vessel, dissolve [9-¹⁵N]-guanine and α-D-ribose-1-phosphate in the phosphate buffer.

  • Add purine nucleoside phosphorylase to the solution.

  • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Monitor the progress of the reaction by HPLC. The reaction typically proceeds to high conversion.

  • Once the reaction is complete, terminate it by heating or by adding a protein precipitating agent (e.g., ethanol).

  • Centrifuge the mixture to remove the precipitated enzyme.

  • Purify the supernatant containing [9-¹⁵N]-guanosine by preparative reversed-phase HPLC.

  • Lyophilize the fractions containing the pure product to obtain [9-¹⁵N]-guanosine as a white solid.

  • Confirm the identity, isotopic enrichment, and purity of the product using HRMS, HPLC-MS, and NMR spectroscopy.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from [¹⁵N]-Formamide to various ¹⁵N-labeled purine derivatives.

Synthesis_Workflow Formamide [¹⁵N]-Formamide Adenine [¹⁵N₅]-Adenine Formamide->Adenine POCl₃, 130°C Hypoxanthine [¹⁵N₄]-Hypoxanthine Adenine->Hypoxanthine NaNO₂, H⁺ Chloropurine [¹⁵N₄]-6-Chloropurine Hypoxanthine->Chloropurine POCl₃, DIPEA, 130°C Derivatives C6-Substituted [¹⁵N₄]-Purine Derivatives Chloropurine->Derivatives Amines, Alcohols, etc.

Caption: Synthetic pathway for ¹⁵N-labeled purines.

Logical Relationship of Applications

The following diagram shows the relationship between the synthesis of ¹⁵N-labeled purines and their applications in drug development.

Applications_Relationship Synthesis Synthesis of ¹⁵N-Labeled Purines Metabolism Metabolic Pathway Elucidation Synthesis->Metabolism DMPK ADME / DMPK Studies Synthesis->DMPK Antiviral Antiviral Drug Development Synthesis->Antiviral NMR_Screening NMR-Based Drug Screening Synthesis->NMR_Screening DrugDiscovery Drug Discovery & Development Metabolism->DrugDiscovery DMPK->DrugDiscovery Antiviral->DrugDiscovery NMR_Screening->DrugDiscovery

References

Troubleshooting & Optimization

Technical Support Center: 15N Labeled Protein NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor signal in 15N NMR of labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a poor signal-to-noise ratio in my 15N HSQC spectrum?

A poor signal-to-noise (S/N) ratio is a common issue in 15N NMR spectroscopy and can stem from several factors:

  • Low Sample Concentration: Signal intensity is directly proportional to the concentration of the 15N-labeled protein.[1] Dilute samples are a primary cause of weak signals.

  • Protein Instability and Aggregation: If your protein is unstable, aggregating, or precipitating out of solution, the concentration of properly folded, soluble protein decreases, leading to signal loss.[2][3][4] Aggregation can also lead to line broadening, which reduces peak height.[5]

  • Suboptimal NMR Acquisition Parameters: Incorrectly set experimental parameters, such as an insufficient number of scans, a short relaxation delay, or improper pulse calibration, can significantly diminish signal intensity.

  • Issues with Isotopic Labeling: Incomplete or non-uniform 15N labeling will result in a weaker signal than expected.

  • Large Protein Size: For proteins larger than ~30 kDa, fast transverse relaxation (T2) can lead to significant line broadening and a corresponding decrease in signal height.

  • Instrumental Factors: Poor probe tuning and matching, or inhomogeneous magnetic field (poor shimming) can lead to signal loss and broadened peaks.

Q2: My protein is known to be unstable. How can I improve its stability for NMR experiments?

Protein stability is crucial for successful NMR experiments, which can often take hours or even days. Here are several strategies to improve stability:

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI) to prevent precipitation.

    • Salt Concentration: The effect of ionic strength is protein-dependent. Some proteins are more stable at low salt concentrations, while others require higher salt to remain soluble. For proteins requiring high ionic strength, consider using an arginine-glutamate buffer, which has low conductivity and helps maintain good signal-to-noise.

  • Use Stabilizing Additives: Additives like glycerol, sugars (sucrose, trehalose), or certain amino acids (arginine, glutamate) can help stabilize the protein.

  • Work at Low Temperatures: Performing purification and handling steps at 4°C can minimize protease activity and degradation.

  • Consider a Different Protein Construct: If stability issues persist, creating a truncated version of the protein by removing disordered and flexible termini might yield a more stable construct with improved NMR spectra.

Q3: Why are some peaks missing in my 15N HSQC spectrum?

Missing peaks can be due to several factors:

  • Conformational Exchange: If a residue is undergoing conformational exchange on the microsecond to millisecond timescale, it can lead to severe line broadening, causing the peak to disappear into the baseline.

  • Rapid Amide Proton Exchange: Amide protons that are exposed to the solvent can exchange with water protons too quickly to be detected, leading to signal loss. This is a common issue for intrinsically disordered proteins (IDPs).

  • Proline Residues: Proline residues lack an amide proton, so they do not produce a signal in a standard 15N-HSQC experiment.

  • Protein Aggregation: Residues involved in the aggregation interface may become broadened beyond detection.

Q4: How does protein size affect the 15N NMR signal?

As the molecular weight of a protein increases, it tumbles more slowly in solution. This slow tumbling leads to a shorter transverse relaxation time (T2), which in turn causes broader NMR signals. For very large proteins (>30-50 kDa), this line broadening can be so severe that the signal is lost in the noise. Techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) are specifically designed to counteract this effect and can be used for larger proteins. Deuteration (labeling with ²H) can also enhance the signal-to-noise ratio for proteins larger than 20 kDa.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor signal in your 15N NMR experiments.

Step 1: Assess Your Protein Sample

The quality of your sample is the most critical factor. Before loading your sample into the spectrometer, verify the following:

  • Concentration: Is the protein concentration sufficient?

  • Purity and Integrity: Run an SDS-PAGE to check for degradation or major impurities.

  • Aggregation: Use Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) to check for the presence of aggregates.

Experimental Protocol: Assessing Protein Aggregation with SEC
  • Column Equilibration: Equilibrate a suitable size-exclusion chromatography column with your final NMR buffer until a stable baseline is achieved on the UV detector (280 nm).

  • Sample Injection: Inject a small amount (e.g., 50-100 µL) of your concentrated protein sample onto the column.

  • Elution Monitoring: Monitor the elution profile. A well-behaved, monomeric protein should elute as a single, sharp peak at the expected volume for its molecular weight. The presence of peaks eluting earlier (especially in the void volume) indicates the presence of soluble aggregates.

Step 2: Optimize Sample and Buffer Conditions

If the initial assessment reveals issues, address them before proceeding with NMR.

ParameterRecommendationRationale
Protein Concentration > 0.3 mM for globular proteins; > 1 mM for peptidesSignal is directly proportional to concentration.
Buffer pH At least 1-2 units away from the protein's pIMinimizes precipitation at the isoelectric point.
Ionic Strength Titrate NaCl concentration (e.g., 20 mM to 200 mM)Solubility is protein-dependent; some require low salt, others high salt.
Additives 5-10% glycerol, 50 mM L-Arg/L-GluCan significantly improve protein solubility and stability.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Poor 15N NMR Signal CheckSample 1. Assess Sample Quality (Concentration, Purity, Aggregation) Start->CheckSample IsSampleOK Sample OK? CheckSample->IsSampleOK OptimizeSample Optimize Sample (Concentrate, Re-purify, Add Stabilizers) IsSampleOK->OptimizeSample No CheckInstrument 2. Verify Instrument Setup (Tuning, Matching, Shimming) IsSampleOK->CheckInstrument Yes OptimizeSample->CheckSample IsInstrumentOK Setup OK? CheckInstrument->IsInstrumentOK FixInstrument Re-tune, Re-match, Re-shim IsInstrumentOK->FixInstrument No CheckParameters 3. Review Acquisition Parameters (Scans, Relaxation Delay) IsInstrumentOK->CheckParameters Yes FixInstrument->CheckInstrument IsParamsOK Parameters Optimal? CheckParameters->IsParamsOK OptimizeParams Increase Scans, Increase Delay (d1), Use INEPT/TROSY IsParamsOK->OptimizeParams No AdvancedIssues Consider Advanced Issues (Exchange Broadening, IDP behavior) IsParamsOK->AdvancedIssues Yes End Good Signal OptimizeParams->End AdvancedIssues->End

Caption: A workflow for troubleshooting poor 15N NMR signal.

Step 3: Optimize NMR Acquisition Parameters

For a properly prepared sample, fine-tuning the acquisition parameters can yield significant improvements.

ParameterTypical Starting ValueOptimization Strategy for Weak Signal
Number of Scans (ns) 16 - 64Increase the number of scans. Doubling the scans increases S/N by a factor of ~1.4.
Relaxation Delay (d1) 1 - 2 secondsFor nuclei with long T1 relaxation times, a short delay can saturate the signal. Increase d1 to 2-5 seconds.
Decoupling Standard proton decouplingFor some nuclei, decoupling can lead to a negative Nuclear Overhauser Effect (NOE), which can cancel the signal. Consider using an inverse-gated decoupling sequence.
Pulse Sequence Standard 15N-HSQCFor large proteins (>30 kDa), use a TROSY-based pulse sequence. For IDPs with exchange issues, consider 13C-detected "CON" experiments.

Decision Tree for Experiment Selection

ExperimentSelection Start Protein Characteristics Size Protein Size? Start->Size Small < 30 kDa Size->Small < 30 kDa Large > 30 kDa Size->Large > 30 kDa IsIDP Intrinsically Disordered? Small->IsIDP TROSY 15N-TROSY-HSQC (+ Deuteration) Large->TROSY NotIDP No IsIDP->NotIDP No YesIDP Yes IsIDP->YesIDP Yes HSQC Standard 15N-HSQC NotIDP->HSQC CON 13C-detected CON experiments (requires 13C/15N label) YesIDP->CON

Caption: Decision tree for selecting an appropriate NMR experiment.

This technical guide provides a starting point for troubleshooting poor signal in 15N NMR experiments. Given the complexity of protein NMR, multiple factors may contribute to the observed issues, and a systematic, multi-pronged approach is often necessary for resolution.

References

Technical Support Center: Optimizing Formamide Concentration for Complete DNA Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing formamide (B127407) concentration for complete DNA denaturation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which formamide denatures DNA?

Formamide is a chemical denaturant that lowers the melting temperature (Tm) of DNA. It achieves this by disrupting the hydrogen bonds between base pairs (Adenine-Thymine and Guanine-Cysteine) and stabilizing the single-stranded form of DNA, which prevents the two strands from re-annealing.[1]

Q2: How does formamide concentration quantitatively affect the melting temperature (Tm) of DNA?

The melting temperature of duplex DNA decreases linearly with an increase in formamide concentration. For every 1% increase in formamide concentration, the Tm is lowered by approximately 0.6°C to 0.72°C.[2][3][4][5] Some studies suggest this effect is largely independent of the GC content of the DNA[2], while others indicate a minor dependence[6][7].

Q3: What is "Formamide-15N" and does its use differ from standard formamide for DNA denaturation?

While DNA is often isotopically labeled with 15N for structural studies using techniques like Nuclear Magnetic Resonance (NMR)[8], the use of 15N-labeled formamide for DNA denaturation is not a common practice described in the literature. The principles of DNA denaturation using formamide are based on its chemical properties of disrupting hydrogen bonds. The isotopic composition of the formamide itself would not alter this fundamental mechanism. Therefore, the protocols and optimization strategies for DNA denaturation with standard formamide are directly applicable.

Q4: Can formamide alone achieve complete DNA denaturation at room temperature?

Complete denaturation at room temperature is dependent on the formamide concentration and the intrinsic stability of the DNA (e.g., its GC content and length). High concentrations of formamide (e.g., 98%) can fully denature DNA with a chain length greater than 150-200 base pairs at room temperature.[9] However, at lower concentrations (e.g., 25-50%), formamide may not be sufficient to fully denature DNA at room temperature if the resulting Tm is still above the ambient temperature.[4] In such cases, a combination of formamide and heat is often employed.

Troubleshooting Guide

Issue: Incomplete DNA Denaturation

Possible Cause 1: Insufficient Formamide Concentration

  • Solution: The concentration of formamide may not be high enough to lower the Tm of your DNA to the desired denaturation temperature. Increase the formamide concentration in your denaturation buffer. Refer to the quantitative data tables below to estimate the required concentration.

Possible Cause 2: High GC Content of DNA

  • Solution: DNA with a high guanine-cytosine (GC) content is more stable due to the three hydrogen bonds between G and C bases, compared to the two between A and T. This results in a higher Tm. For GC-rich DNA, a higher concentration of formamide or a combination of formamide and elevated temperature is necessary for complete denaturation.[10]

Possible Cause 3: High Ionic Strength of the Buffer

  • Solution: The stability of the DNA duplex is influenced by the ionic strength of the solution. High salt concentrations stabilize the DNA double helix. To achieve complete denaturation, it is often necessary to use a buffer with a low ionic strength, preferably below 10-3 M, when using chemical denaturants like formamide.[10]

Issue: DNA Degradation

Possible Cause 1: High Incubation Temperature with Formamide

  • Solution: While the combination of heat and formamide is effective for denaturation, excessively high temperatures can lead to DNA strand breakage and depurination.[2] The primary advantage of using formamide is to lower the required denaturation temperature, thereby protecting the integrity of the DNA. Optimize the temperature to be just sufficient for denaturation in the presence of your chosen formamide concentration.

Issue: Band Compression in Gel Electrophoresis

Possible Cause 1: Secondary Structures in G/C-rich Regions

  • Solution: In applications like DNA sequencing, G/C-rich regions can form stable secondary structures even in the presence of urea (B33335), leading to band compressions in polyacrylamide gels. Adding formamide (an optimal concentration is often around 10%) to the sequencing gel can improve its denaturing capacity and resolve these compressions.[11]

Quantitative Data

Table 1: Effect of Formamide Concentration on DNA Melting Temperature (Tm)

Formamide Concentration (%)Approximate Reduction in Tm (°C)Reference(s)
106.0 - 7.2[2][3][4]
2012.0 - 14.4[2][3][4]
3018.0 - 21.6[2][3][4]
4024.0 - 28.8[2][3][4]
5030.0 - 36.0[2][3][4]

Note: The exact reduction can vary slightly based on the specific DNA sequence and buffer conditions.

Table 2: Recommended Starting Concentrations of Formamide for Various Applications

ApplicationRecommended Formamide Concentration (%)Key ConsiderationsReference(s)
Hybridization (e.g., Southern, Northern)20 - 50Allows for lower hybridization temperatures, preserving DNA/RNA integrity.[9]
In Situ Hybridization (FISH)50Often used in conjunction with a heat step (e.g., 70-80°C).[12]
Sequencing Gel Electrophoresis10 - 40Helps to resolve band compressions in GC-rich regions.[9][11]
Complete Denaturation at Room Temperature98For DNA >150-200 bp.[9]

Experimental Protocols

Protocol 1: Determining the Optimal Formamide Concentration for DNA Denaturation

This protocol uses UV spectrophotometry to monitor the hyperchromic effect (increase in absorbance at 260 nm) as DNA denatures.

  • Prepare DNA Samples: Dissolve your DNA in a low ionic strength buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.0). Prepare several aliquots of the DNA solution.

  • Prepare Denaturation Buffers: Create a series of denaturation buffers with varying concentrations of formamide (e.g., 0%, 10%, 20%, 30%, 40%, 50%). Ensure the final DNA and buffer concentrations are consistent across all samples.

  • Thermal Denaturation:

    • Use a spectrophotometer with a temperature-controlled cuvette holder.

    • Place a DNA sample in a cuvette and monitor the absorbance at 260 nm (or 270 nm if formamide's own absorbance at 260 nm is problematic).[2]

    • Increase the temperature gradually (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a temperature sufficient for complete denaturation (e.g., 95°C).

    • Record the absorbance at each temperature point.

  • Data Analysis:

    • Plot absorbance versus temperature for each formamide concentration.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase.

    • Determine the formamide concentration that results in your desired Tm for your specific application.

Visualizations

DNA_Denaturation_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation & Troubleshooting start Start: Define Experimental Goal (e.g., FISH, Hybridization) prep_dna Prepare DNA in Low Ionic Strength Buffer start->prep_dna setup_series Set up Formamide Concentration Series (e.g., 0-50%) prep_dna->setup_series run_melt Perform Thermal Melt Assay (Monitor A260 vs. Temperature) setup_series->run_melt analyze Analyze Melt Curves to Determine Tm run_melt->analyze is_complete Is Denaturation Complete at Target Temp? analyze->is_complete protocol_success Proceed with Experiment is_complete->protocol_success Yes troubleshoot Troubleshoot: - Increase Formamide % - Adjust Temperature - Check Buffer Ionic Strength is_complete->troubleshoot No troubleshoot->setup_series

Caption: Workflow for optimizing formamide concentration for complete DNA denaturation.

Formamide_Mechanism dsDNA Double-Stranded DNA (dsDNA) - Stable Helix - Hydrogen Bonds Intact ssDNA Single-Stranded DNA (ssDNA) - Denatured Strands - Bases Exposed dsDNA->ssDNA Denaturation formamide Formamide (HCONH₂) formamide->dsDNA Disrupts H-Bonds ssDNA->formamide Stabilizes

Caption: Mechanism of DNA denaturation by formamide.

References

Addressing line broadening issues in 15N NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during 15N NMR experiments, with a specific focus on line broadening.

Troubleshooting Guides & FAQs

Q1: My 15N NMR spectrum exhibits broad lines. What are the common causes and how can I resolve this?

A1: Line broadening in 15N NMR spectra can originate from several factors, broadly categorized as sample-related issues, instrument calibration, and inherent molecular properties. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.

Common Causes and Solutions for Line Broadening:

  • Improper Sample Preparation: A non-ideal sample is a frequent cause of broad lines. This can include issues with protein concentration, aggregation, viscosity, or the presence of paramagnetic impurities.[1][2]

  • Poor Instrument Calibration: Sub-optimal instrument settings, particularly poor magnetic field homogeneity (shimming), can significantly degrade spectral quality.[3][4][5]

  • Chemical Exchange: If the molecule under study is undergoing conformational exchange on a timescale comparable to the NMR experiment, this can lead to significant line broadening.

  • Paramagnetic Effects: The presence of paramagnetic species, either as contaminants or inherent to the molecule, can dramatically increase relaxation rates and broaden NMR signals.

  • Large Molecular Size: For large proteins, slow tumbling in solution leads to efficient transverse relaxation and consequently broad lines.

Below is a workflow to diagnose and address the potential cause of your line broadening.

G Troubleshooting Workflow for 15N NMR Line Broadening cluster_sample Sample Issues cluster_instrument Instrumental Factors cluster_dynamic Dynamic Processes cluster_paramag Paramagnetic Effects cluster_size Molecular Size Effects start Start: Broad 15N NMR Lines sample_prep Step 1: Verify Sample Quality start->sample_prep shimming Step 2: Check Instrument Shimming sample_prep->shimming Sample OK c1 Concentration too high? (Aggregation/Viscosity) c2 Precipitate present? c3 Paramagnetic impurities? pulse_cal Step 3: Verify Pulse Calibration shimming->pulse_cal Shims OK s1 Re-shim the magnet shimming->s1 temp_variation Step 4: Perform Temperature Variation pulse_cal->temp_variation Pulses OK p1 Recalibrate 90° pulses pulse_cal->p1 paramag Step 5: Test for Paramagnetism temp_variation->paramag No Improvement t1 Chemical exchange? (Lines might sharpen or coalesce) temp_variation->t1 large_mol Step 6: Consider Molecular Size paramag->large_mol No Paramagnetism pa1 Add chelating agent (e.g., EDTA) paramag->pa1 solution Solution Found large_mol->solution Use TROSY lm1 Large protein (>25 kDa)? (Fast T2 relaxation) large_mol->lm1 G Shimming and Pulse Calibration Workflow start Start: Prepare for Acquisition lock Lock on Solvent Signal start->lock load_shims Load Standard Shim File lock->load_shims topshim Run Automated Shimming (TopShim) load_shims->topshim manual_shim Manual Adjustment of Z1, Z2 topshim->manual_shim pulsecal Calibrate 90° Pulse Widths (1H and 15N) manual_shim->pulsecal acquire Acquire Spectrum pulsecal->acquire

References

Technical Support Center: Minimizing Exchangeable Proton Issues with Formamide-¹⁵N in NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize issues related to exchangeable protons when working with ¹⁵N-labeled formamide (B127407) in your NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the amide proton signals in my ¹⁵N-formamide spectrum broad or disappearing?

A1: The broadening or disappearance of amide proton signals is typically due to chemical exchange with solvent protons (e.g., water) or other labile protons in the sample.[1] This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to line broadening. Several factors influence the rate of this exchange, including pH, temperature, solvent, and the presence of catalysts.[2][3] For formamide, acid-catalyzed proton exchange is a predominant mechanism.[1]

Q2: How does pH affect the amide proton exchange rate in formamide?

A2: The exchange of amide protons is catalyzed by both acid and base.[4] For amides, there is typically a V-shaped dependence of the exchange rate on pH, with the slowest exchange occurring at a specific pH (pHmin). For formamide, the exchange is predominantly acid-catalyzed, meaning that at low pH, the exchange rate increases. To minimize exchange, it is crucial to work at or near the pH of minimum exchange.

Q3: What is the effect of temperature on the amide proton signals?

A3: Increasing the temperature generally increases the rate of chemical exchange. If your amide proton signals are broad due to intermediate exchange, increasing the temperature can sometimes push the exchange into the fast regime, resulting in sharper, averaged signals. Conversely, lowering the temperature can slow down the exchange, potentially leading to sharper signals if the slow-exchange regime is reached. Temperature also affects the conformational dynamics of the molecule, which can influence the chemical environment of the protons.

Q4: Which solvent suppression technique is best for observing exchangeable amide protons in ¹⁵N-formamide?

A4: When observing exchangeable protons, it is generally recommended to use solvent suppression techniques that have minimal effect on these signals. WATERGATE (Water Suppression by Gradient-Tailored Excitation) and its variants (e.g., 3-9-19) are often preferred because they use a series of gradients and pulses that selectively dephase the solvent signal without significantly affecting the signals of exchangeable protons. In contrast, presaturation involves irradiating the solvent signal with a low-power pulse for a longer duration, which can lead to saturation transfer to exchangeable protons, causing their signals to be attenuated or disappear entirely.

Q5: How can I confirm that a signal in my spectrum is from an exchangeable amide proton?

A5: A common method is to add a small amount of deuterium (B1214612) oxide (D₂O) to your sample. Exchangeable protons will be replaced by deuterium, which is not observed in a ¹H NMR spectrum, causing the corresponding proton signal to disappear or significantly decrease in intensity.

Troubleshooting Guides

Issue 1: Broad or Missing Amide Proton Signals in ¹H-¹⁵N HSQC
Possible Cause Troubleshooting Step Expected Outcome
Intermediate Chemical Exchange 1. Adjust pH: Prepare samples with slightly different pH values around the expected pHmin. 2. Vary Temperature: Acquire spectra at different temperatures (e.g., in 5 °C increments from 15°C to 35°C).1. Sharper signals should be observed at the optimal pH where the exchange rate is slowest. 2. Signals may sharpen at higher or lower temperatures as the exchange moves into the fast or slow exchange regime, respectively.
Suboptimal Solvent Suppression 1. Switch to WATERGATE: If using presaturation, switch to a WATERGATE-based pulse sequence (e.g., hsqcetfpgpwg). 2. Optimize Suppression Parameters: Carefully calibrate the selective pulses and gradients for the WATERGATE sequence.1. Amide proton signals should have higher intensity compared to presaturation. 2. Improved suppression of the water signal without significant attenuation of the amide signals.
Poor Sample Preparation 1. Filter Sample: Ensure the sample is free of particulate matter. 2. Check Concentration: High concentrations can lead to viscosity-related broadening.1. Improved spectral resolution and lineshape. 2. Sharper lines at lower concentrations.
Issue 2: ¹J(¹⁵N,¹H) Coupling is Not Resolved
Possible Cause Troubleshooting Step Expected Outcome
Fast Chemical Exchange 1. Lower Temperature: Decrease the temperature to slow down the exchange rate. 2. Adjust pH: Move the pH closer to the point of minimum exchange.1. As the exchange rate slows, the coupling may become visible. 2. At the optimal pH, the slower exchange should allow for the resolution of the J-coupling.
Low Digital Resolution 1. Increase Acquisition Time: Increase the number of points in the direct (¹H) dimension. 2. Use a Higher Field Spectrometer: If available, a higher magnetic field will increase the separation of the doublet in Hertz.1. Better definition of the multiplet structure. 2. Improved resolution of the coupling.

Quantitative Data

The following tables provide quantitative data that can be useful in optimizing your NMR experiments with ¹⁵N-formamide.

Table 1: Typical ¹J(¹⁵N,¹H) Coupling Constants for Formamide

ProtonSolvent¹J(¹⁵N,¹H) (Hz)Reference
H (trans to C=O)Pure Liquid~92
H (cis to C=O)Pure Liquid~88
H (trans to C=O)Acetone~90
H (cis to C=O)Acetone~88
H (trans to C=O)Water~90
H (cis to C=O)Water~90

Note: The exact values can vary with temperature and solvent conditions. Pronounced changes in spin-coupling constants can occur in different solvents.

Table 2: Factors Influencing Amide Proton Exchange in Formamide

ParameterEffect on Exchange RateRecommendation for Minimizing Exchange
pH Acid and base catalyzed.Adjust pH to the point of minimum exchange (typically around neutral pH for simple amides, but needs to be empirically determined).
Temperature Increases with increasing temperature.Acquire spectra at lower temperatures (e.g., 5-15°C).
Solvent Protic solvents (e.g., water) facilitate exchange.Use aprotic solvents (e.g., DMSO-d₆) if compatible with the sample.
Buffer Catalysis Some buffer components can catalyze exchange.Use buffers with low catalytic activity (e.g., phosphate).

Experimental Protocols

Protocol 1: Sample Preparation for ¹H-¹⁵N HSQC of ¹⁵N-Formamide
  • Dissolve the Sample: Dissolve the ¹⁵N-formamide in the desired solvent (e.g., 90% H₂O / 10% D₂O or an appropriate buffer) to the final concentration.

  • pH Adjustment: Adjust the pH of the sample to the desired value using small aliquots of dilute acid (e.g., HCl) or base (e.g., NaOH). It is recommended to test a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0) to find the optimal condition for minimizing exchange.

  • Filtration: Filter the sample into a clean, high-quality NMR tube using a syringe filter to remove any particulate matter.

  • Degassing (Optional): If the sample is sensitive to oxygen, degas the sample by several freeze-pump-thaw cycles.

Protocol 2: Acquisition of a ¹H-¹⁵N HSQC Spectrum with WATERGATE Suppression
  • Load and Lock: Insert the sample into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field.

  • Temperature Equilibration: Allow the sample to equilibrate at the desired temperature for at least 5-10 minutes.

  • Pulse Program Selection: Select a ¹H-¹⁵N HSQC pulse sequence with WATERGATE water suppression (e.g., hsqcetfpgpwg on Bruker systems).

  • Set Acquisition Parameters:

    • Spectral Width (¹H): Center the spectrum on the water resonance and set a spectral width that covers all proton signals of interest.

    • Spectral Width (¹⁵N): Set the spectral width to cover the expected range for the formamide nitrogen.

    • Acquisition Time: Set a sufficiently long acquisition time in the direct dimension to resolve the ¹J(¹⁵N,¹H) coupling.

    • Number of Scans: Use a sufficient number of scans to achieve the desired signal-to-noise ratio.

  • Calibrate WATERGATE: Optimize the power and length of the selective pulses in the WATERGATE sequence to achieve maximum water suppression with minimal impact on the amide signals.

  • Acquire the Spectrum: Start the acquisition.

  • Processing: Process the 2D data with appropriate window functions and phasing.

Visualizations

cluster_start Start cluster_troubleshooting Troubleshooting Workflow cluster_end Resolution start Broad or Missing Amide Signal in ¹H-¹⁵N HSQC check_suppression Using Presaturation? start->check_suppression switch_to_watergate Switch to WATERGATE check_suppression->switch_to_watergate Yes optimize_temp_ph Optimize Temperature and pH check_suppression->optimize_temp_ph No switch_to_watergate->optimize_temp_ph vary_temp Vary Temperature (e.g., 15-35°C) optimize_temp_ph->vary_temp vary_ph Vary pH (e.g., 5.5-7.5) optimize_temp_ph->vary_ph check_sample_prep Check Sample Preparation (Concentration, Particulates) vary_temp->check_sample_prep vary_ph->check_sample_prep end Sharp Amide Signal check_sample_prep->end

Caption: Troubleshooting workflow for broad amide signals.

Caption: Formamide amide proton exchange mechanism.

cluster_start Experiment Selection cluster_decision Decision Tree cluster_end Outcome start Goal: Observe ¹⁵N-Formamide Amide Protons exchange_rate Is Proton Exchange Fast? start->exchange_rate hsac Standard ¹H-¹⁵N HSQC (e.g., hsqcetfpgpwg) exchange_rate->hsac No fast_hsqc Fast HSQC Variants (e.g., SOFAST-HMQC) exchange_rate->fast_hsqc Yes solvent_suppression Is Water Suppression Critical? hsac->solvent_suppression fast_hsqc->solvent_suppression watergate Use WATERGATE solvent_suppression->watergate Yes presat Use Presaturation (with caution) solvent_suppression->presat No end Optimized Spectrum watergate->end presat->end

Caption: NMR experiment selection for ¹⁵N-formamide.

References

Technical Support Center: Overcoming Low Sensitivity of 15N NMR with INEPT Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The inherently low sensitivity of Nitrogen-15 (¹⁵N) NMR spectroscopy presents a significant challenge for researchers, stemming from its low natural abundance (0.37%) and a negative gyromagnetic ratio, which is about 10.14% that of protons (¹H)[1][2]. This results in a signal-to-noise ratio approximately 300 times lower than that of ¹H NMR under similar conditions[1]. The Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) technique is a cornerstone for overcoming this limitation. INEPT leverages the much larger polarization of ¹H nuclei, transferring it to the ¹⁵N nuclei via J-coupling, which can lead to a theoretical signal enhancement of about tenfold[3][4]. This guide provides troubleshooting advice and practical protocols to help you successfully implement INEPT for your ¹⁵N NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during ¹⁵N INEPT experiments.

Q1: I am not getting any ¹⁵N signal. What are the likely causes?

A1: A complete lack of signal in an INEPT experiment often points to a fundamental issue with the polarization transfer. Here are the primary culprits:

  • Proton Exchange: If the protons attached to the nitrogen are exchanging with solvent or other labile protons at a rate faster than or comparable to the ¹H-¹⁵N J-coupling interaction (~90 Hz), the polarization transfer is disrupted, and no INEPT signal can be observed[3]. This is common for -NH₂ groups in acidic conditions or solvent-exposed amides[3][5].

    • Solution: Change to a non-exchanging solvent (e.g., DMSO-d₆), or adjust the pH and temperature to slow down the exchange rate[2][6].

  • No Direct Proton Attachment: The INEPT sequence relies on a one-bond ¹J(NH) coupling for efficient polarization transfer. Quaternary nitrogens or other non-protonated nitrogen environments will not be detected with a standard INEPT pulse sequence[7].

    • Solution: For non-protonated nitrogens, a standard one-pulse experiment with a long relaxation delay or experiments designed for long-range couplings (like HMBC) are necessary.

  • Incorrect Pulse Sequence Parameters: An incorrectly set delay based on the J-coupling constant will lead to inefficient polarization transfer and potentially a null signal.

    • Solution: Ensure the delays in the INEPT pulse sequence are correctly calculated based on the expected ¹J(NH) coupling constant.

Q2: My ¹⁵N signal is very weak. How can I improve the sensitivity?

A2: Weak signals are a common problem. Beyond the fundamental issues listed above, several factors can be optimized:

  • Optimization of Delays: The INEPT delays are based on 1/(2J) and 1/(4J). An inaccurate J-coupling value will reduce the efficiency of the polarization transfer. The typical ¹J(NH) is ~90-95 Hz, but it can vary.

    • Solution: Experimentally optimize the INEPT delay by running a series of 1D experiments with varying delay times to find the optimal value for your specific sample[8]. For molecules with high relaxation rates, a slightly shorter delay than the theoretical optimum may yield better results for the weakest signals[8].

  • Recycle Delay (d1): The recycle delay in INEPT is governed by the ¹H T₁ relaxation time, not the much longer ¹⁵N T₁[3][4]. Using too short a delay will not allow the protons to fully relax, reducing the amount of polarization available for transfer.

    • Solution: Set the recycle delay (d1) to at least 1.5 times the longest ¹H T₁ of the protons attached to your nitrogens.

  • Sample Concentration: Due to the inherent insensitivity, a higher sample concentration is often required for ¹⁵N NMR compared to ¹H NMR.

    • Solution: Increase the sample concentration if possible. Isotopic enrichment of your sample with ¹⁵N is a highly effective, albeit expensive, solution[2].

Q3: My signals are distorted or show unusual phasing. What's wrong?

A3: Signal distortion in INEPT spectra can arise from several sources:

  • Antiphase Magnetization: A basic (non-refocused) INEPT experiment produces antiphase signals, which appear as multiplets with positive and negative components that can be difficult to phase[9].

    • Solution: Use a "refocused" INEPT pulse sequence. This adds a refocusing period to the end of the sequence, which brings the magnetization back in-phase, allowing for proton decoupling during acquisition to produce a single, positive signal for each nitrogen[9][10].

  • Incorrect Pulse Widths: Inaccurate 90° and 180° pulse widths for both ¹H and ¹⁵N channels will lead to imperfect spin manipulations, causing signal loss and phase distortions.

    • Solution: Carefully calibrate the pulse widths for both the proton and nitrogen channels on your specific sample and probe.

  • Off-Resonance Effects: For samples with a wide range of chemical shifts, pulses may not be equally effective for all nuclei, leading to artifacts and signal loss, especially at high magnetic fields[11].

    • Solution: Consider using composite or adiabatic pulses that are less sensitive to off-resonance effects to achieve more uniform inversion and refocusing across the entire spectrum[11].

Quantitative Data Summary

The following tables provide a summary of key parameters and expected enhancements when using INEPT for ¹⁵N NMR.

Table 1: Sensitivity Enhancement Comparison

TechniqueBasis of EnhancementTypical Enhancement for ¹⁵NKey Considerations
Standard 1D ¹⁵N NMR Signal Averaging1 (Baseline)Requires very long experiment times due to long ¹⁵N T₁ relaxation.
NOE Enhancement Dipolar Cross-RelaxationUp to -4 (Signal inversion/nulling)Not recommended for ¹⁵N due to its negative gyromagnetic ratio, which can lead to signal cancellation[12][13].
INEPT J-Coupling Polarization Transfer~10 (Theoretical: γH/γN)[4][12]Requires direct ¹H-¹⁵N coupling; recycle delay depends on the shorter ¹H T₁, saving significant time[3][4].

Table 2: Typical Experimental Parameters for ¹⁵N INEPT

ParameterDescriptionTypical ValueTroubleshooting Tip
¹J(NH) Coupling Constant One-bond scalar coupling90 - 95 HzMeasure from the ¹H spectrum if possible, or optimize the INEPT delay experimentally[12].
INEPT Delay (Δ or d2) Set to 1/(2J) or 1/(4J)~2.6 - 2.8 ms (B15284909) for 1/(4J)A key parameter to optimize for maximum signal. Mismatches reduce transfer efficiency.
Recycle Delay (d1) Time between scans for relaxation1.5 - 3 secondsShould be based on the T₁ of the coupled protons, not ¹⁵N.
Number of Scans (ns) Number of transients acquired32 to several thousandsDepends on sample concentration and desired signal-to-noise.

Mandatory Visualizations

The following diagrams illustrate the INEPT process and provide a logical workflow for troubleshooting.

INEPT_Pulse_Sequence cluster_H ¹H Channel cluster_N ¹⁵N Channel H_start p1_90x 90°(x) H_start->p1_90x Relaxation (d1) tau1 p1_90x->tau1 p2_180x 180°(x) tau1->p2_180x 1/(4J) tau2 p2_180x->tau2 p3_90y 90°(y) tau2->p3_90y 1/(4J) tau3 p3_90y->tau3 p4_180x 180°(x) tau3->p4_180x 1/(4J) tau4 p4_180x->tau4 decouple Decouple tau4->decouple 1/(4J) Decoupling N_start N_idle1 N_start->N_idle1 N_idle2 N_idle1->N_idle2 pN1_180x 180°(x) N_idle2->pN1_180x N_idle3 pN1_180x->N_idle3 pN2_90x 90°(x) N_idle3->pN2_90x N_idle4 pN2_90x->N_idle4 pN3_180x 180°(x) N_idle4->pN3_180x N_idle5 pN3_180x->N_idle5 acquire Acquire FID N_idle5->acquire

Caption: A simplified diagram of the refocused INEPT pulse sequence.

Troubleshooting_Workflow decision decision issue issue solution solution start Start INEPT Experiment q1 Signal Observed? start->q1 q2 Signal Quality? q1->q2 Yes no_signal no_signal q1->no_signal No good_signal Experiment Successful q2->good_signal Good weak_signal weak_signal q2->weak_signal Weak distorted_signal distorted_signal q2->distorted_signal Distorted check_protons Is N protonated? Is proton exchange rapid? no_signal->check_protons Potential Cause fix_protons Use non-exchanging solvent. Adjust pH/temp. Confirm N-H bond. check_protons->fix_protons Solution check_params Are delays (d1, d2) optimal? Is concentration sufficient? weak_signal->check_params Potential Cause check_sequence Using refocused INEPT? Are pulse widths calibrated? distorted_signal->check_sequence Potential Cause fix_params Optimize J-coupling delay. Increase recycle delay (d1). Increase concentration. check_params->fix_params Solution fix_sequence Use refocused INEPT sequence. Calibrate 90°/180° pulses. check_sequence->fix_sequence Solution

Caption: A troubleshooting workflow for common ¹⁵N INEPT experiment issues.

Polarization_Transfer cluster_protons ¹H Spins cluster_nitrogens ¹⁵N Spins cluster_result Result H_spins Large Thermal Polarization (High γ) N_spins Small Thermal Polarization (Low γ) H_spins->N_spins Polarization Transfer via ¹J(NH) Coupling (INEPT Pulse Sequence) Enhanced_N Enhanced ¹⁵N Signal

Caption: The core principle of INEPT: enhancing ¹⁵N signal via polarization transfer.

Experimental Protocols

This section provides a generalized protocol for acquiring a 1D refocused ¹⁵N INEPT spectrum. Specific parameter names may vary between spectrometer manufacturers (e.g., Bruker, Varian/Agilent).

Objective: To acquire a proton-decoupled 1D ¹⁵N spectrum with enhanced sensitivity using a refocused INEPT pulse sequence.

Methodology:

  • Sample Preparation:

    • Dissolve the ¹⁵N-containing sample in a suitable deuterated solvent. For samples with exchangeable protons (e.g., amides, amines), use an aprotic solvent like DMSO-d₆ or acetonitrile-d₃ to minimize proton exchange.

    • Ensure the sample concentration is as high as practically possible. For proteins or other large molecules, concentrations of 0.5 mM or higher are recommended.

  • Spectrometer Setup:

    • Insert the sample into the magnet and lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹⁵N frequencies. This is critical for efficient RF pulse transmission.

    • Perform shimming on the sample to optimize magnetic field homogeneity and achieve narrow linewidths.

  • Experiment Parameterization:

    • Load a standard refocused INEPT parameter set (e.g., ineptrd on Bruker systems)[14].

    • Calibrate Pulses: Accurately determine the 90° pulse widths (p1) and power levels for both ¹H and ¹⁵N channels.

    • Set Spectral Width (sw): Define the spectral width to encompass all expected ¹⁵N resonances. The chemical shift range for nitrogen is very large, so ensure you have an appropriate window.

    • Set Carrier Frequency (o1p/o2p): Center the transmitter frequency in the middle of the expected ¹⁵N chemical shift range.

    • Set J-Coupling Constant: Input the expected one-bond ¹H-¹⁵N coupling constant. A typical value for amides is ~92 Hz. The pulse program will use this value to calculate the necessary delays. For formamide, a delay d4 of 2.8 ms corresponds to this coupling[14].

    • Set Relaxation Delay (d1): Set the relaxation delay to approximately 1.5 times the T₁ of the protons coupled to the nitrogen atoms of interest. A value of 2-5 seconds is a common starting point[14].

    • Set Number of Scans (ns): Choose an appropriate number of scans to achieve the desired signal-to-noise ratio. This can range from 32 for concentrated small molecules to many thousands for dilute samples[14].

  • Acquisition:

    • Start the acquisition. The total experiment time will be displayed.

  • Processing:

    • Apply a window function (e.g., exponential multiplication for sensitivity enhancement) to the Free Induction Decay (FID).

    • Perform a Fourier Transform.

    • Phase the resulting spectrum. In a properly executed refocused INEPT experiment, all signals should be positive and in-phase.

    • Perform baseline correction.

    • Reference the chemical shifts according to an appropriate standard (e.g., liquid ammonia (B1221849) or nitromethane).

References

Adjusting pH for optimal performance of Formamide-15N in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Formamide-15N. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for experiments using this compound?

The optimal pH for experiments involving this compound is application-dependent. The isotopic labeling of formamide (B127407) with 15N does not significantly alter its chemical properties, including its optimal pH. Therefore, the ideal pH is determined by the specific experimental conditions and the molecules being studied. For nucleic acid hybridization, a near-neutral pH is generally preferred.

Q2: Why is the pH of the formamide solution critical in nucleic acid hybridization?

The pH of the hybridization buffer is a crucial factor for the stability of nucleic acid duplexes. Most hybridization reactions are carried out at a near-neutral pH.[1] Alkaline conditions (high pH) promote the dissociation of the duplex and inhibit hybridization.[1] Conversely, acidic conditions (low pH) can lead to depurination and strand breakage.[1] The stable pH range for common nucleic acid duplexes is between 5 and 9.[1]

Q3: What is deionized formamide, and why is it essential for my experiments?

Deionized formamide has been treated to remove ionic impurities, such as formic acid and ammonia, which are breakdown products of formamide. The presence of these ions can significantly interfere with experimental outcomes. For instance, in Fluorescence In Situ Hybridization (FISH), the use of ionized formamide can prevent probe hybridization, leading to failed experiments. It is highly recommended to use deionized formamide for sensitive molecular biology applications.

Q4: How does the degradation of formamide impact experimental results?

Formamide can degrade into formic acid and ammonia, which will alter the pH and ionic strength of your solution. This degradation can be accelerated by exposure to air, moisture, and high temperatures. In nucleic acid hybridization, the resulting shift in pH and increase in ionic concentration can inhibit probe binding and lead to inconsistent and unreliable results.

Q5: Which buffers are compatible with formamide for experimental use?

Several biological buffers are compatible with formamide. The choice of buffer will depend on the specific requirements of your experiment. A commonly used buffer system for RNA hybridization containing formamide is PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)). A typical hybridization buffer might contain 40mM PIPES adjusted to a pH of 6.4, 1mM EDTA, 0.4M NaCl, and 80% (v/v) deionized formamide.[2]

Q6: Are there specific considerations for preparing NMR samples with this compound?

When using this compound as a solvent for NMR spectroscopy, the primary goal is to ensure the quality and homogeneity of the sample. While the pH of the formamide itself is a factor, the optimal pH of the sample is dictated by the analyte being studied. It is crucial to use high-quality, clean NMR tubes and to filter the sample to remove any particulate matter, as this can adversely affect the resolution and lineshape of the NMR spectrum. For many biomolecular NMR studies, maintaining a stable pH with an appropriate buffer system is essential for protein stability and to obtain meaningful data.

Troubleshooting Guides

This section addresses common issues encountered during experiments using this compound, with a focus on nucleic acid hybridization techniques.

Problem: Weak or no signal in my hybridization experiment (e.g., FISH, Northern blot).

  • Potential Cause 1: Incorrect pH of the hybridization buffer.

    • Solution: Verify the pH of your hybridization buffer. For most nucleic acid hybridizations, the pH should be near-neutral. If you are preparing your own buffer, ensure that the pH is adjusted correctly after the addition of all components, including formamide.

  • Potential Cause 2: Degradation of formamide.

    • Solution: Use fresh, high-quality, deionized formamide. If you suspect your formamide has degraded (e.g., it has an ammonia-like odor or you have been experiencing inconsistent results), it is best to deionize it or use a fresh stock. Store formamide in small aliquots, protected from light and moisture, to minimize degradation.

  • Potential Cause 3: Use of non-deionized formamide.

    • Solution: Switch to a high-purity, deionized formamide. Ionic contaminants in non-deionized formamide can inhibit hybridization.[3]

Problem: High background in my hybridization experiment.

  • Potential Cause 1: Suboptimal stringency of hybridization.

    • Solution: The stringency of the hybridization is influenced by temperature, salt concentration, and formamide concentration. Formamide lowers the melting temperature (Tm) of the nucleic acid duplex, thus increasing stringency.[4] You may need to optimize the concentration of formamide in your hybridization buffer to reduce non-specific binding.

  • Potential Cause 2: Impurities in the formamide.

    • Solution: As with weak or no signal, impurities from formamide degradation can contribute to high background. Use fresh, deionized formamide.

Data Presentation

Table 1: Example of a Formamide-Based RNA Hybridization Buffer

ComponentFinal ConcentrationpH
PIPES40 mM6.4
EDTA1 mM8.0
NaCl0.4 M-
Deionized Formamide80% (v/v)-

This is an example formulation and may need to be optimized for your specific application.[2]

Experimental Protocols

Protocol 1: Deionization of Formamide

  • Reagents and Materials:

    • Formamide

    • Mixed-bed ion-exchange resin (e.g., AG 501-X8)

    • Stir bar and magnetic stir plate

    • Filter paper (e.g., Whatman No. 1)

    • Glass funnel

    • Clean, sterile storage bottles

  • Procedure:

    • For every 100 mL of formamide, add 5 g of mixed-bed ion-exchange resin.

    • Stir the mixture gently on a magnetic stir plate for 1-2 hours at room temperature. Avoid vigorous stirring that could break the resin beads.

    • Set up a filtration apparatus using a glass funnel and filter paper.

    • Carefully pour the formamide-resin slurry through the filter paper to separate the deionized formamide from the resin beads.

    • Store the deionized formamide in small, tightly capped, sterile bottles at -20°C.

Protocol 2: Preparation of a Formamide-Based Hybridization Buffer

  • Reagents and Materials:

    • PIPES (free acid)

    • EDTA (disodium salt)

    • NaCl

    • Deionized formamide

    • Nuclease-free water

    • 1N HCl and 1N NaOH for pH adjustment

    • Sterile glassware

  • Procedure (for 100 mL of buffer):

    • In a sterile beaker, dissolve the appropriate amounts of PIPES, EDTA, and NaCl in approximately 15 mL of nuclease-free water.

    • Adjust the pH of the PIPES solution to 6.4 using 1N HCl or 1N NaOH.

    • Add 80 mL of deionized formamide to the beaker.

    • Bring the final volume to 100 mL with nuclease-free water.

    • Mix thoroughly and store at 4°C.

Visualizations

TroubleshootingWorkflow Troubleshooting a Failed Hybridization Experiment start Start: No or Weak Signal check_probe Check Probe Quality and Labeling start->check_probe check_tissue Verify Tissue/Cell Preparation and Permeabilization start->check_tissue check_formamide Investigate Formamide Quality start->check_formamide is_deionized Is the formamide deionized and fresh? check_formamide->is_deionized deionize Action: Use fresh, deionized formamide. Store properly. is_deionized->deionize No check_buffer_pH Check Hybridization Buffer pH is_deionized->check_buffer_pH Yes end_success Problem Resolved deionize->end_success is_pH_correct Is the pH near-neutral (e.g., ~7.0)? check_buffer_pH->is_pH_correct adjust_pH Action: Remake buffer and carefully adjust pH. is_pH_correct->adjust_pH No optimize_stringency Optimize Hybridization Stringency (Temp, [Salt]) is_pH_correct->optimize_stringency Yes adjust_pH->end_success end_fail Consult Further Resources optimize_stringency->end_fail

Caption: Troubleshooting workflow for a failed hybridization experiment.

LogicalRelationship Formamide Quality and Experimental Success cluster_quality Formamide Quality cluster_conditions Experimental Conditions cluster_outcome Experimental Outcome high_purity High Purity, Deionized Formamide stable_pH Stable, Optimal pH high_purity->stable_pH Leads to degraded_formamide Degraded/Ionized Formamide ionic_impurities Ionic Impurities & pH Shift degraded_formamide->ionic_impurities Results in success Successful Hybridization stable_pH->success Promotes failure Failed Hybridization ionic_impurities->failure Causes

Caption: The relationship between formamide quality and experimental outcome.

References

Technical Support Center: Managing Viscosity Effects of Formamide-15N in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering viscosity-related issues with Formamide-15N solutions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is viscosity a concern?

This compound is formamide (B127407) in which the nitrogen atom is the heavy isotope ¹⁵N. It is a colorless, slightly viscous liquid with a faint ammonia-like odor.[1] In laboratory applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, high viscosity can be a significant issue. Increased viscosity leads to broader spectral lines, reduced signal-to-noise ratios, and can obscure important structural or dynamic information.[2][3][4]

Q2: What are the typical physical properties of formamide?

PropertyValue
Appearance Colorless, slightly viscous liquid[1]
Molecular Weight 46.03 g/mol (for ¹⁵N variant)[5]
Density ~1.159 g/mL at 25 °C
Boiling Point ~210 °C (decomposes)[1]
Melting Point 2-3 °C
Viscosity of neat formamide 3.410 cP at 23.85 °C (75 °F)[6]

Note: The viscosity of a solution will be dependent on the concentration of this compound, the solvent used, and the temperature.

Q3: How does the viscosity of a this compound solution impact my NMR results?

High viscosity in an NMR sample restricts the rotational tumbling of molecules. This leads to shorter transverse relaxation times (T2), which in turn causes significant line broadening in the NMR spectrum.[2][7] This broadening can obscure fine details like scalar couplings and make it difficult to resolve closely spaced peaks, ultimately affecting the quality and interpretability of the data.[2] For example, in 2D [¹H-¹³C] HSQC spectra of macromolecules, high viscosity can lead to homogeneous peak broadening, resulting in the apparent disappearance of peaks.[2]

Q4: Can I reduce the viscosity of my this compound solution?

Yes, there are several common laboratory techniques to reduce the viscosity of your sample. These include:

  • Dilution: Increasing the amount of a low-viscosity solvent will decrease the overall viscosity of the solution.[3][8]

  • Increasing Temperature: For many liquids, viscosity decreases as the temperature increases.[3][9][10] Running the experiment at a higher temperature, if your sample is stable, can significantly improve spectral quality.

  • Solvent Choice: Selecting a solvent with a lower intrinsic viscosity can help.

Troubleshooting Guide

This guide provides more detailed protocols for addressing common viscosity-related problems during your experiments.

Issue 1: Poor Signal-to-Noise and Broad Peaks in NMR Spectra

Protocol 1: Sample Dilution

  • Initial Assessment: If your initial NMR spectrum shows broad lines and poor signal, and the sample is visibly viscous, dilution is often the first step.

  • Solvent Selection: Choose a deuterated solvent that is compatible with your analyte and has a low viscosity.

  • Serial Dilution: Prepare a series of dilutions (e.g., 10%, 25%, 50% dilution with the chosen solvent).

  • NMR Analysis: Acquire spectra for each dilution to determine the optimal concentration that provides a balance between signal strength and resolution.

Protocol 2: Temperature Optimization

  • Thermal Stability Check: Before increasing the temperature, ensure your analyte is stable at higher temperatures to avoid degradation.

  • Incremental Temperature Increase: Set the NMR spectrometer's variable temperature unit to 5 °C above your initial acquisition temperature.

  • Equilibration: Allow the sample to equilibrate at the new temperature for at least 5-10 minutes before starting the acquisition.

  • Spectral Acquisition: Acquire a quick 1D spectrum to assess the line shape.

  • Iterative Process: Continue to increase the temperature in 5 °C increments, monitoring the spectral quality at each step, until you achieve the desired resolution or reach the thermal stability limit of your sample.[3][9][10]

Issue 2: Difficulty in Handling and Pipetting the this compound Solution

Protocol 3: Sample Handling Techniques for Viscous Liquids

  • Use of Wide-Bore Pipette Tips: Standard pipette tips can be problematic for viscous liquids. Use wide-bore or "positive displacement" pipette tips for more accurate and easier liquid handling.[8]

  • Gentle Centrifugation: To ensure a homogeneous sample at the bottom of the NMR tube and to remove any bubbles, centrifuge the sample. Place your NMR tube inside a larger centrifuge tube (e.g., a 15 mL Falcon tube) for support and spin at a low speed until the liquid settles.[9][10]

  • Pre-warming the Solution: Gently warming the solution (if thermally stable) before pipetting can temporarily reduce its viscosity, making it easier to handle.[8]

Visualizations

Troubleshooting Workflow for Viscosity Issues

TroubleshootingWorkflow Start Viscosity Issue Identified (e.g., Broad NMR Peaks, Handling Difficulty) CheckConcentration Is the this compound concentration high? Start->CheckConcentration CheckHandling Are you experiencing handling difficulties? Start->CheckHandling Handling Issues DiluteSample Dilute the sample with a low-viscosity solvent. CheckConcentration->DiluteSample Yes CheckThermalStability Is the analyte thermally stable? CheckConcentration->CheckThermalStability No ReacquireData Re-acquire experimental data. DiluteSample->ReacquireData ConsiderAlternative Consider alternative solvents or experimental techniques. DiluteSample->ConsiderAlternative If issue persists IncreaseTemp Increase the experimental temperature. CheckThermalStability->IncreaseTemp Yes CheckThermalStability->CheckHandling No IncreaseTemp->ReacquireData IncreaseTemp->ConsiderAlternative If issue persists IssueResolved Issue Resolved ReacquireData->IssueResolved CheckHandling->ConsiderAlternative No UseSpecialPipettes Use wide-bore or positive displacement pipette tips. CheckHandling->UseSpecialPipettes Yes CentrifugeSample Centrifuge the sample to remove bubbles and ensure homogeneity. UseSpecialPipettes->CentrifugeSample CentrifugeSample->IssueResolved

Caption: Troubleshooting workflow for viscosity effects.

Factors Influencing this compound Solution Viscosity

ViscosityFactors Viscosity Solution Viscosity Concentration This compound Concentration Concentration->Viscosity Increases Temperature Temperature Temperature->Viscosity Decreases (generally) Solvent Solvent Properties (e.g., intrinsic viscosity) Solvent->Viscosity Influences Interactions Solute-Solvent Interactions Interactions->Viscosity Can increase or decrease

Caption: Key factors affecting solution viscosity.

References

Validation & Comparative

Formamide-15N vs. Urea: A Comparative Guide for Protein NMR Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein folding and stability, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled atomic-level insights. A crucial aspect of these studies involves the use of chemical denaturants to unfold proteins, allowing for the characterization of their denatured states and the thermodynamics of folding. Among the most common denaturants are urea (B33335) and, to a lesser extent in protein NMR, formamide (B127407). This guide provides an objective comparison of Formamide-15N and Urea as denaturants for protein NMR studies, supported by available experimental data and detailed methodologies.

Executive Summary

Both urea and formamide are effective denaturants that disrupt the non-covalent interactions stabilizing a protein's three-dimensional structure. Urea is the more widely used and extensively characterized denaturant in protein NMR, known for its ability to directly interact with the protein backbone and side chains. Formamide is also a potent denaturant, though its application in protein NMR is less documented than in nucleic acid studies. The choice between these two denaturants can impact spectral quality, experimental setup, and the interpretation of results. This guide will delve into a detailed comparison of their performance, supported by the available literature.

Performance Comparison: this compound vs. Urea

While direct, head-to-head NMR-based comparisons of formamide and urea as protein denaturants are scarce in the published literature, we can infer their relative performance from various studies and their intrinsic chemical properties.

Denaturing Potency

A comparative study on the denaturing ability of various organic cosolvents on hen egg-white lysozyme, using differential scanning calorimetry (DSC) and circular dichroism (CD), established a series of denaturing strength. In this series, formamide was found to be a more potent denaturant than urea. The denaturing ability was characterized by the parameter -∂Td/∂x1, which reflects the change in the denaturation temperature with increasing cosolvent concentration[1].

DenaturantDenaturing Ability Ranking[1]Typical Concentration for Protein Unfolding
Urea Less Potent6-8 M[2][3]
Formamide More PotentConcentration-dependent, often used in mixtures

Note: The concentrations required for complete denaturation are protein-dependent.

Mechanism of Action

Urea is believed to denature proteins through both direct and indirect mechanisms. The direct mechanism involves the accumulation of urea around the protein, where it can form hydrogen bonds with the peptide backbone and interact favorably with both polar and nonpolar side chains, thus stabilizing the unfolded state[2]. The indirect mechanism suggests that urea alters the structure and dynamics of water, which in turn weakens the hydrophobic effect, a major driving force for protein folding[2].

Formamide , being a smaller and more polar molecule than urea, can also disrupt the hydrogen bonding network of water and interact directly with the protein. Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate the peptide backbone.

Application in Protein NMR

The primary application of denaturants in protein NMR is to study the unfolded state of proteins and to monitor unfolding transitions. The choice of denaturant can influence the quality and interpretation of the NMR spectra.

Spectral Considerations
  • Signal Overlap: In the denatured state, the chemical shift dispersion of a protein is significantly reduced, leading to severe signal overlap in 1D and 2D NMR spectra. This is a challenge with both denaturants.

  • Denaturant Signals: Both urea and formamide have protons that will give rise to strong signals in ¹H NMR spectra. These signals can obscure protein resonances and must be suppressed. Using ¹⁵N-labeled protein with ¹H-¹⁵N HSQC experiments helps to filter out the signals from the unlabeled denaturant.

  • This compound Advantage: The use of ¹⁵N-labeled formamide can be advantageous in specific NMR experiments. For instance, it can be used to probe the interactions between the denaturant and the protein directly through intermolecular Nuclear Overhauser Effects (NOEs) or other magnetization transfer experiments.

Experimental Protocols

Below are generalized protocols for preparing a protein sample for NMR denaturation studies using either urea or ¹⁵N-labeled formamide.

Protein Sample Preparation for Denaturation Studies

A generic workflow for preparing a protein sample for denaturation studies is outlined below.

G cluster_prep Sample Preparation cluster_denaturation Denaturation cluster_nmr NMR Acquisition Protein_Expression Express and Purify ¹⁵N-labeled Protein Buffer_Exchange Buffer Exchange into NMR Buffer Protein_Expression->Buffer_Exchange Concentration Concentrate Protein to desired concentration Buffer_Exchange->Concentration Titration Titrate Denaturant into Protein Sample Concentration->Titration Denaturant_Stock Prepare concentrated stock of Urea or ¹⁵N-Formamide Denaturant_Stock->Titration NMR_Setup Tune and Shim Spectrometer Titration->NMR_Setup Acquire_HSQC Acquire ¹H-¹⁵N HSQC Spectra NMR_Setup->Acquire_HSQC

Protein Denaturation Workflow for NMR

1. Protein Expression and Purification:

  • Express and purify the protein of interest with uniform ¹⁵N labeling. This is typically done in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.

2. Sample Buffer Preparation:

  • Prepare an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) with 10% D₂O for the spectrometer lock.

  • Prepare a high-concentration stock solution of the denaturant (e.g., 10 M urea or a concentrated stock of ¹⁵N-formamide) in the same NMR buffer.

3. Denaturation Titration:

  • Start with the ¹⁵N-labeled protein in the NMR buffer.

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the folded protein.

  • Add small aliquots of the concentrated denaturant stock solution to the protein sample to achieve the desired final concentrations.

  • After each addition, gently mix the sample and allow it to equilibrate.

  • Acquire a ¹H-¹⁵N HSQC spectrum at each denaturant concentration.

4. NMR Data Acquisition:

  • Record a series of ¹H-¹⁵N HSQC spectra at varying denaturant concentrations.

  • Monitor the chemical shift changes and intensity decreases of the cross-peaks to follow the unfolding transition.

Signaling Pathways and Logical Relationships

The denaturation process can be conceptually illustrated as a shift in the equilibrium from the native (folded) state to the denatured (unfolded) state, driven by the denaturant.

G Native_State Native State (N) (Folded, Active) Unfolded_State Unfolded State (U) (Denatured, Inactive) Native_State->Unfolded_State Unfolding (k_u) Unfolded_State->Native_State Refolding (k_f) Denaturant Urea or This compound Denaturant->Native_State Destabilizes Denaturant->Unfolded_State Stabilizes

Protein Denaturation Equilibrium

Conclusion

Both urea and formamide are effective denaturants for studying protein unfolding by NMR.

  • Urea is the well-established and more commonly used denaturant in protein NMR. Its mechanism of action is relatively well understood, and a vast body of literature exists to support its use.

  • Formamide is a more potent denaturant than urea but is less commonly employed in protein NMR studies. Its primary use has been in nucleic acid research. The use of ¹⁵N-labeled formamide presents an interesting, albeit less explored, opportunity to directly probe denaturant-protein interactions.

The choice between this compound and Urea will depend on the specific protein system, the experimental goals, and the available resources. For routine denaturation studies, urea remains the standard choice due to the wealth of supporting data and established protocols. However, for researchers interested in exploring the nuances of denaturant-protein interactions or requiring a stronger denaturant, formamide, and particularly ¹⁵N-labeled formamide, could be a valuable alternative. Further direct comparative studies using NMR are needed to fully elucidate the advantages and disadvantages of each for specific protein NMR applications.

References

A Comparative Guide to Cryoprotectants: Formamide-15N vs. DMSO for Cell Line Preservation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cell culture and therapeutic cell development, the long-term storage of valuable cell lines is paramount. Cryopreservation, the process of cooling and storing cells at very low temperatures, is the gold standard for this purpose. Central to successful cryopreservation are cryoprotective agents (CPAs), which prevent lethal damage from ice crystal formation. For decades, Dimethyl Sulfoxide (DMSO) has been the most common and well-documented CPA. However, its inherent cytotoxicity has driven the search for effective alternatives.

This guide provides an objective comparison between the established standard, DMSO, and formamide-based cryoprotectants, with a focus on Formamide-15N. It is important to note that while direct comparative studies on "this compound" for cell line cryopreservation are limited in publicly available research, we will draw upon data for closely related formamide (B127407) derivatives, such as N-methylformamide (NMF), to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

Mechanism of Action

Cryoprotectants work by penetrating the cell and reducing the intracellular freezing point, thereby minimizing the formation of damaging ice crystals.[1][2]

Formamide and its derivatives are polar molecules that can permeate cells and interfere with the arrangement of water molecules during ice nucleation.[3][4] They form hydrogen bonds with biological molecules as water is displaced, which helps to maintain the native structure and function of proteins and nucleic acids.[5]

DMSO also readily penetrates the cell membrane, replacing intracellular water and lowering the freezing point.[1] A key aspect of its cryoprotective mechanism is the inhibition of the eutectic crystallization of sodium chloride, a primary component of cell freezing media, which can be detrimental to cell viability.[6][7][8] By preventing this crystallization, DMSO helps to maintain an amorphous, glassy state at low temperatures.[6]

Performance Comparison: Formamide Derivatives vs. DMSO

Quantitative data from studies comparing formamide derivatives and DMSO are summarized below. It is crucial to consider that the optimal cryoprotectant and its concentration can be highly cell-type dependent.

CryoprotectantCell TypeConcentrationPost-Thaw Viability/RecoveryKey Findings
N-methylformamide (NMF) Swine Sperm7.5% (w/v)Similar to DMSONMF showed comparable cell activity to DMSO before freezing and after thawing.[3][4]
DMSO Swine Sperm7.5% (w/v)Similar to NMFServed as the control for comparison with NMF and N-methylacetamide.[3][4]
DMSO Human Primary Conjunctival Stem Cells10%79.9% ± 7.0%Significantly higher viability compared to glycerol (B35011) (60.6% ± 7.9%).[9]
DMSO Peripheral Blood Progenitor Cells (PBPCs)5%Optimal5% DMSO was found to be the optimal concentration for cryopreserving PBPCs.[10]
DMSO Regulatory T cells (nTregs)5%78% (24h post-thaw)5% DMSO showed superior recovery and viability compared to 10% DMSO (60% 24h post-thaw).[11]
DMSO Vero Cells10%65%10% glycerol showed higher viability (75%) for Vero cells in this study.[12]
DMSO HeLa Cells5% in freezing mediaMost efficient for 6 months at -80°COutperformed glycerol and methanol (B129727) for long-term storage at -80°C.[13]

Experimental Protocols

Detailed methodologies are essential for reproducible cryopreservation success. The following are generalized protocols for using formamide-based cryoprotectants and DMSO.

Cryopreservation Protocol using a Formamide-Based Cryoprotectant (General)

This protocol is based on general principles for using permeating cryoprotectants and should be optimized for specific cell lines.

  • Cell Preparation:

    • Culture cells to the mid-to-late logarithmic growth phase. Ensure cell viability is greater than 90%.

    • For adherent cells, detach them from the culture vessel using a suitable dissociation reagent (e.g., Trypsin-EDTA).

    • Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5 minutes to pellet the cells.

    • Gently aspirate the supernatant.

  • Freezing Preparation:

    • Resuspend the cell pellet in a pre-chilled freezing medium. A common formulation consists of a basal medium, a protein source (like fetal bovine serum, FBS), and the cryoprotectant.

    • A typical concentration for a formamide-based cryoprotectant would be in the range of 5-10% (v/v). The optimal concentration must be determined empirically.

    • The final cell concentration should be between 1 x 10^6 and 5 x 10^6 cells/mL.

  • Freezing:

    • Aliquot the cell suspension into sterile cryogenic vials.

    • Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty), which provides a cooling rate of approximately -1°C per minute.

    • Place the container in a -80°C freezer for at least 4 hours, or overnight.

    • For long-term storage, transfer the vials to a liquid nitrogen freezer (-196°C).

Cryopreservation Protocol using DMSO

This is a standard and widely adopted protocol for many mammalian cell lines.[14][15][16]

  • Cell Preparation:

    • Harvest cells during their logarithmic growth phase with high viability (>90%).[14][16]

    • Centrifuge the cell suspension at a low speed (e.g., 100-300 x g) for 5-10 minutes.[14][16]

    • Carefully remove the supernatant.

  • Freezing Preparation:

    • Prepare the cryopreservation medium. A standard formulation is 90% FBS and 10% DMSO.[15] For serum-free cultures, conditioned medium with 10% DMSO can be used.[17]

    • Resuspend the cell pellet gently in the cryopreservation medium to a final concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[14]

    • It is recommended to work quickly as prolonged exposure of cells to DMSO at room temperature can be toxic.[14][16]

  • Freezing:

    • Dispense 1-1.8 mL of the cell suspension into labeled cryogenic vials.

    • Use a controlled-rate freezer or a freezing container to achieve a cooling rate of -1°C per minute.[16][18]

    • Place the vials at -80°C overnight.[18]

    • Transfer the vials to liquid nitrogen for long-term storage.[16]

Visualizing the Cryopreservation Workflow

The following diagrams illustrate the general experimental workflow for cell cryopreservation and a simplified representation of the cryoprotectant mechanism of action.

G cluster_prep Cell Preparation cluster_freezing Freezing cluster_thawing Thawing & Recovery Culture Cell Culture (Logarithmic Growth Phase) Harvest Harvest Cells (e.g., Trypsinization) Culture->Harvest Centrifuge1 Centrifugation (Pellet Cells) Harvest->Centrifuge1 Resuspend Resuspend in Cryopreservation Medium (with CPA) Centrifuge1->Resuspend Prepare Freezing Medium Aliquot Aliquot into Cryogenic Vials Resuspend->Aliquot ControlledCooling Controlled Rate Cooling (-1°C/minute) Aliquot->ControlledCooling Storage Long-Term Storage (Liquid Nitrogen) ControlledCooling->Storage RapidThaw Rapid Thawing (37°C Water Bath) Storage->RapidThaw Retrieve from Storage Dilute Dilute in Warm Culture Medium RapidThaw->Dilute Centrifuge2 Centrifugation (Remove CPA) Dilute->Centrifuge2 CultureAgain Resuspend and Culture Centrifuge2->CultureAgain

Caption: General experimental workflow for cell cryopreservation, from preparation to recovery.

G cluster_cell Cell Membrane cluster_extracellular Extracellular Space Intracellular Intracellular Space Ice Ice Crystal Formation (Reduced) Intracellular->Ice Lowers Freezing Point CPA Cryoprotectant (Formamide/DMSO) CPA->Intracellular Permeation Water_ext H2O Viability Cell Viability (Maintained) Ice->Viability Prevents Damage

Caption: Simplified mechanism of action for permeating cryoprotectants like Formamide and DMSO.

Conclusion

DMSO remains the industry standard for cell line cryopreservation due to its well-established efficacy across a broad range of cell types.[1][2] However, its potential for cytotoxicity is a significant drawback, particularly in the context of cell-based therapies.[3][19] Formamide-based cryoprotectants, such as N-methylformamide, have shown promise as viable alternatives, demonstrating comparable performance to DMSO in some studies.[3][4]

The choice between this compound and DMSO will ultimately depend on the specific cell line and the downstream application. For sensitive cell types or applications where any level of cytotoxicity is a concern, exploring formamide-based alternatives is a worthwhile endeavor. It is imperative to empirically determine the optimal cryoprotectant and concentration for each specific cell line to ensure maximal post-thaw viability and functional recovery. The development of DMSO-free cryopreservation solutions is an active area of research, with the goal of enhancing the safety and efficacy of cryopreserved cells for therapeutic use.[19][20]

References

Comparative Guide to RNA Integrity Validation: The Role of Formamide and Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of RNA is a critical first step for reliable downstream applications such as RNA sequencing, qPCR, and microarray analysis. This guide provides an objective comparison of methods for RNA stabilization and integrity validation, with a special focus on the role of formamide (B127407). While the use of ¹⁵N-labeled formamide is not a standard method for routine RNA integrity validation, this guide will clarify the distinct roles of formamide and isotopic labeling in RNA research and compare formamide-based stabilization to other common techniques. ¹⁵N-labeling is a specialized technique primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy to study the structure and dynamics of RNA molecules.

Part 1: Comparison of RNA Stabilization Methods

Proper stabilization of RNA immediately after isolation is crucial to prevent degradation by ubiquitous RNases. The choice of stabilization method can significantly impact the quality of the RNA and the success of subsequent experiments.

Data Summary: Quantitative Comparison of RNA Stabilization Methods

MethodPrinciple of ActionTypical Storage TemperatureDownstream CompatibilityAdvantagesDisadvantages
Formamide Solubilization Denatures proteins, including RNases, and disrupts RNA secondary structures. Protects RNA from degradation.-20°C for long-term storage.Northern blotting, PCR, gel electrophoresis.Effectively protects RNA from RNase degradation, allows for long-term storage at -20°C.Can be inhibitory to some downstream enzymatic reactions; requires removal for certain applications.
DEPC-Treated Water Diethylpyrocarbonate (DEPC) inactivates RNases by covalent modification.-80°C for long-term storage.Most downstream applications.Widely used and compatible with most enzymatic reactions after DEPC is inactivated.RNA is susceptible to re-contamination with RNases; requires ultra-low temperature for long-term stability.
RNAlater® (and similar solutions) A high-salt solution that precipitates and protects RNA within tissues, inactivating RNases.4°C for short-term, -20°C or -80°C for long-term.Most downstream applications after RNA isolation.Excellent for tissue preservation and stabilization of RNA at the point of collection; no need for immediate freezing in liquid nitrogen.The reagent must be thoroughly removed before RNA isolation as it can interfere with some extraction methods.
Flash Freezing (Liquid N₂) Rapid freezing in liquid nitrogen halts enzymatic activity, including RNases.-80°C or liquid nitrogen (-196°C).All downstream applications.Considered a gold standard for preserving RNA integrity by immediately stopping biological activity.Requires immediate access to liquid nitrogen at the time of sample collection; samples must not be allowed to thaw.

Part 2: Comparison of RNA Integrity Validation Methods

Once stabilized and isolated, the integrity of the RNA must be validated. The following methods are commonly used to assess the quality of an RNA sample.

Data Summary: Quantitative Comparison of RNA Integrity Validation Methods

MethodMetric(s)ThroughputSensitivityAdvantagesDisadvantages
Denaturing Agarose Gel Electrophoresis 28S:18S rRNA ratio (ideally ~2:1 for intact eukaryotic RNA).Low to MediumRequires at least 200 ng of RNA for visualization with Ethidium Bromide.Inexpensive, provides a qualitative assessment of ribosomal RNA integrity.Subjective interpretation of band intensity, not highly quantitative, lower sensitivity.
Automated Capillary Electrophoresis (e.g., Agilent Bioanalyzer, QIAxcel) RNA Integrity Number (RIN) or RNA Integrity Score (RIS) on a scale of 1 (degraded) to 10 (intact).HighHigh (requires pg to low ng amounts of RNA).Provides an objective, quantitative, and standardized measure of RNA integrity; high reproducibility.Higher cost of instrumentation and consumables. The RIN algorithm

Comparative analysis of 15N and 13C isotopic labeling in metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount for advancing biological research and therapeutic development. Stable isotope labeling, employing non-radioactive isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has emerged as an indispensable tool for tracing the flow of atoms through these networks. This guide provides a comprehensive, objective comparison of ¹³C and ¹⁵N labeling techniques, offering insights into their respective strengths, applications, and the experimental design considerations necessary for robust metabolic analysis.

Stable isotope labeling is a powerful technique that enables researchers to track the fate of metabolites within biological systems.[1] By introducing molecules enriched with stable isotopes like ¹³C or ¹⁵N, scientists can monitor their incorporation into various biomolecules, offering a dynamic view of metabolic fluxes.[1][2] This approach is instrumental in identifying and quantifying metabolic pathways, elucidating the regulation of cellular metabolism, and uncovering novel metabolic routes.[1][2]

The fundamental principle of stable isotope labeling involves the introduction of a labeled substrate, such as ¹³C-glucose or ¹⁵N-glutamine, into a biological system. As cells metabolize these substrates, the heavy isotopes are integrated into downstream metabolites. Sophisticated analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then utilized to detect and quantify the extent of isotope incorporation, providing a detailed map of metabolic activity.

Core Principles: Tracing Carbon vs. Nitrogen

The choice between ¹³C and ¹⁵N labeling hinges on the specific metabolic pathway under investigation. ¹³C is the isotope of choice for tracking the carbon backbone of molecules, making it ideal for studying central carbon metabolism, which includes glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. Conversely, ¹⁵N is employed to trace the flow of nitrogen, which is crucial for studying amino acid metabolism, nucleotide biosynthesis, and protein turnover.

Comparative Analysis: ¹³C vs. ¹⁵N Labeling

The selection between ¹³C and ¹⁵N labeled compounds is a strategic decision based on the experimental goals. The following tables provide a detailed comparison of their key characteristics and applications.

Quantitative Data Summary
Feature¹³C Labeling¹⁵N Labeling
Tracer Atom CarbonNitrogen
Natural Abundance ~1.1%~0.37%
Primary Applications Central carbon metabolism (Glycolysis, TCA cycle, Pentose Phosphate Pathway), Fatty acid synthesis, Gluconeogenesis.Amino acid metabolism, Nucleotide biosynthesis, Protein synthesis and turnover, Nitrogen assimilation.
Common Labeled Substrates [U-¹³C]-glucose, [1,2-¹³C₂]-glucose, [U-¹³C]-glutamine.[¹⁵N]-ammonium chloride, [¹⁵N]-amino acids (e.g., glutamine, arginine, lysine).
Mass Shift in MS Variable, +1 Da per ¹³C atom. Allows for larger mass shifts (e.g., ¹³C₆-Arg provides a +6 Da shift).Typically +1 Da per ¹⁵N atom in the amino group. Dual-labeling can provide larger shifts (e.g., ¹³C₆,¹⁵N₄-Arg provides a +10 Da shift).
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.
Key Advantage in MS Larger mass shifts improve quantification accuracy and provide better separation from unlabeled peptides.Lower natural abundance provides a cleaner background with less complex isotopic envelopes.
Key Advantage in NMR Large chemical shift range (~200 ppm) provides excellent spectral dispersion.Fundamental for protein structure and dynamics studies (e.g., ¹H-¹⁵N HSQC spectra).
Cost Varies depending on the labeled substrate, but can be a significant experimental cost.Generally comparable to ¹³C-labeled substrates, with costs varying by the specific compound.
Qualitative Data Summary
Aspect¹³C Labeling¹⁵N Labeling
Metabolic Pathway Focus Primarily tracks the flow of carbon skeletons through metabolic pathways. Essential for understanding energy metabolism and the biosynthesis of molecules derived from central carbon metabolites.Primarily tracks the assimilation and transfer of nitrogen, which is fundamental to the synthesis of amino acids, proteins, and nucleotides.
Labeling Stability The carbon backbone is generally stable and less prone to exchange during metabolic processes.The amino nitrogen is also relatively stable, though some transamination reactions can lead to the scrambling of labels between amino acids.
Experimental Complexity Can be complex due to the intricate network of central carbon metabolism and the need for sophisticated data analysis for metabolic flux analysis.Can be simpler for protein turnover studies but more complex when tracing nitrogen through interconnected biosynthetic pathways.
Data Interpretation Interpretation of mass isotopomer distributions can be challenging but provides detailed insights into pathway activity and flux.Simpler mass increment patterns in some applications (e.g., SILAC) can facilitate data analysis.

Experimental Protocols

General Workflow for Stable Isotope Labeling in Cell Culture

A typical experimental workflow for a stable isotope labeling metabolic study is as follows:

  • Cell Culture: Grow cells in a standard, unlabeled medium to the desired confluence.

  • Media Switch: Replace the standard medium with a medium containing the ¹³C or ¹⁵N labeled substrate. The concentration and type of labeled substrate will depend on the specific experimental goals.

  • Time-Course Sampling: Harvest cells at various time points after the media switch to capture the dynamics of isotope incorporation.

  • Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract metabolites from the cells.

  • Sample Analysis: Analyze the extracted metabolites using MS or NMR to determine the isotopic enrichment in different molecules.

  • Data Analysis: Use specialized software to analyze the mass isotopomer distributions and calculate metabolic fluxes.

Key Experimental Methodologies

1. 13C-Metabolic Flux Analysis (13C-MFA)

This protocol describes the use of ¹³C-labeled glucose to quantify metabolic fluxes in microbial cultures.

  • Experimental Design: Grow microbes in parallel cultures with different ¹³C-labeled glucose tracers. This approach enhances the precision of flux estimations.

  • Isotopic Labeling Measurements: After achieving a metabolic and isotopic steady state, harvest the cells. Hydrolyze the protein to release amino acids and analyze their isotopic labeling patterns using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Flux Estimation: Utilize software such as Metran to estimate intracellular fluxes by fitting the measured isotopic labeling data to a metabolic model.

  • Statistical Analysis: Perform comprehensive statistical analysis to determine the goodness of fit and calculate confidence intervals for the estimated fluxes.

2. 15N-Metabolic Labeling for Protein Quantification

This protocol outlines the use of ¹⁵N labeling for relative protein quantification in plants (Arabidopsis).

  • Media Preparation: Prepare a minimal medium where the sole nitrogen source is ¹⁵N-labeled, for example, K¹⁵NO₃.

  • Metabolic Labeling: Grow one set of plants on the ¹⁵N medium (heavy) and a control set on a standard ¹⁴N medium (light). Labeling efficiency should be monitored and is typically high (93-99%).

  • Sample Mixing and Protein Extraction: Harvest the plant tissues and mix the light and heavy samples in a 1:1 ratio based on protein amount. Extract the total protein.

  • Protein Digestion and MS Analysis: Digest the protein mixture with an enzyme like trypsin and analyze the resulting peptides by nano-LC-MS/MS.

  • Data Analysis: Use software like Protein Prospector to identify peptides and quantify the relative abundance of light and heavy peptide pairs. The software can adjust for labeling efficiency to provide accurate protein ratios.

Visualizing Metabolic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified central carbon and nitrogen metabolic pathway and a typical experimental workflow for a stable isotope labeling study.

metabolic_pathway cluster_carbon Central Carbon Metabolism cluster_nitrogen Nitrogen Metabolism Glucose ¹³C-Glucose Glycolysis Glycolysis Glucose->Glycolysis PPP Pentose Phosphate Pathway Glycolysis->PPP Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA FattyAcids Fatty Acid Synthesis TCA->FattyAcids AminoAcids Amino Acid Pool TCA->AminoAcids Carbon Skeletons Glutamine ¹⁵N-Glutamine Glutamine->AminoAcids AminoAcids->TCA Anaplerosis Proteins Proteins AminoAcids->Proteins Nucleotides Nucleotides AminoAcids->Nucleotides

Simplified overview of central carbon and nitrogen metabolism.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase CellCulture 1. Cell Culture (Unlabeled Medium) MediaSwitch 2. Media Switch (¹³C or ¹⁵N Labeled Substrate) CellCulture->MediaSwitch TimeSampling 3. Time-Course Sampling MediaSwitch->TimeSampling Quenching 4. Metabolic Quenching & Metabolite Extraction TimeSampling->Quenching MS_NMR 5. MS or NMR Analysis Quenching->MS_NMR DataProcessing 6. Data Processing (Isotopomer Distribution) MS_NMR->DataProcessing FluxCalculation 7. Metabolic Flux Calculation DataProcessing->FluxCalculation Interpretation 8. Biological Interpretation FluxCalculation->Interpretation

A typical workflow for a stable isotope labeling study.

Conclusion

Both ¹³C and ¹⁵N labeling are powerful and complementary techniques for interrogating metabolic networks. The choice between them is dictated by the biological question at hand. ¹³C labeling is unparalleled for dissecting central carbon metabolism and energy production, while ¹⁵N labeling is essential for understanding the synthesis and turnover of nitrogen-containing biomolecules like amino acids and proteins. A thorough understanding of their respective advantages and limitations, coupled with careful experimental design, is paramount for generating high-quality, interpretable data that can drive new discoveries in metabolic research and drug development.

References

A Researcher's Guide to Protein Quantification: Unveiling the Accuracy of Isotopic Labeling and Label-Free Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount to unraveling complex biological processes and advancing therapeutic discovery. This guide provides a comprehensive comparison of leading protein quantification techniques, with a special focus on the accuracy of metabolic labeling using ¹⁵N isotope-labeled standards. We delve into the experimental data, present detailed protocols, and offer a clear visual representation of the workflows to aid in selecting the optimal method for your research needs.

The landscape of quantitative proteomics is dominated by two primary strategies: label-based and label-free quantification. Label-based methods, such as ¹⁵N Metabolic Labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and isobaric tagging (iTRAQ and TMT), introduce isotopic tags to proteins or peptides, enabling direct comparison of their relative abundance. In contrast, label-free methods quantify proteins based on the signal intensity or spectral counts of their constituent peptides in a mass spectrometer.

At a Glance: Comparing the Accuracy of Protein Quantification Methods

The choice of a quantification strategy hinges on a balance between accuracy, precision, cost, and the specific biological question at hand. Metabolic labeling techniques, including the use of ¹⁵N-labeled standards and SILAC, are generally considered the gold standard for quantitative accuracy. This is primarily because the isotopic labels are incorporated in vivo during protein synthesis, and samples can be mixed at an early stage, minimizing experimental variability. Isobaric tagging methods offer high multiplexing capabilities, while label-free approaches provide the highest proteome coverage.

Method Typical Coefficient of Variation (CV) Dynamic Range (orders of magnitude) Accuracy Precision
¹⁵N Metabolic Labeling Low to Medium (can be influenced by labeling efficiency)2-3HighHigh
SILAC Low (<15-20%)[1]2-3[1]Very High[2][3]Very High
iTRAQ Medium (subject to ratio distortion)[2]2-3GoodGood
TMT Medium (improved over iTRAQ)[2]2-4Good to High[2]Good to High
Label-Free (Intensity-Based) Medium to High3-5Moderate to GoodModerate
Label-Free (Spectral Counting) High2-3ModerateModerate

Deep Dive into Quantification Strategies

¹⁵N Metabolic Labeling: A Robust Approach for High Accuracy

Metabolic labeling with ¹⁵N stable isotopes involves growing cells or organisms in a medium where the sole nitrogen source is enriched with the ¹⁵N isotope. This leads to the incorporation of ¹⁵N into all nitrogen-containing molecules, including every amino acid in newly synthesized proteins. The "heavy" ¹⁵N-labeled proteome then serves as an internal standard that can be mixed with an unlabeled ("light") sample. The relative abundance of proteins between the two samples is determined by the ratio of the heavy to light peptide signals in the mass spectrometer.

The term "Formamide-¹⁵N labeled standards" likely refers to the use of ¹⁵N metabolic labeling in conjunction with formamide (B127407) as a denaturing agent during sample preparation to ensure efficient protein extraction and digestion. Formamide is a strong denaturant that can effectively solubilize and unfold proteins, including those that are difficult to extract, such as membrane proteins.

Key Advantages:

  • High Accuracy and Precision: Early sample mixing minimizes variability from sample preparation.

  • Comprehensive Labeling: All proteins are labeled, providing a comprehensive internal standard.

  • Applicable to Whole Organisms: Can be used for in vivo studies in various model organisms.[4]

Considerations:

  • Labeling Efficiency: Incomplete labeling can affect quantification accuracy and requires careful assessment.

  • Cost: ¹⁵N-enriched media can be expensive, especially for larger organisms.

  • Slower Labeling in Some Organisms: Achieving complete labeling in organisms with slow protein turnover can be time-consuming.[5]

SILAC: The Gold Standard for Cell Culture Experiments

SILAC is another metabolic labeling technique where cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (typically arginine and lysine). After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome. The labeled and unlabeled cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The ratio of heavy to light peptide signals accurately reflects the relative protein abundance.

Key Advantages:

  • Exceptional Accuracy and Reproducibility: Widely regarded as one of the most accurate methods.[1][2][3]

  • Early Sample Mixing: Reduces sample handling-induced errors.

  • Straightforward Data Analysis: The fixed mass difference between heavy and light peptides simplifies identification and quantification.

Considerations:

  • Limited to Cell Culture: Primarily applicable to actively dividing cells that can incorporate the labeled amino acids.

  • Cost of Labeled Amino Acids: Can be a significant experimental expense.

iTRAQ and TMT: High-Throughput Isobaric Tagging

iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are chemical labeling methods that use isobaric tags to label the primary amines of peptides in vitro. Peptides from different samples are labeled with different tags that have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer. The intensity of these reporter ions is used to determine the relative abundance of the peptides, and thus the proteins, across the different samples.

Key Advantages:

  • High Multiplexing Capability: Allows for the simultaneous analysis of up to 8 (iTRAQ) or 18 (TMT) samples, increasing throughput.[6][7]

  • Broad Sample Compatibility: Can be used with a wide range of sample types, including tissues and body fluids.[8]

Considerations:

  • Ratio Compression/Distortion: Co-isolation of multiple peptides can lead to an underestimation of abundance ratios.[2][3]

  • Cost of Reagents: The labeling reagents can be expensive.

  • Later Stage Sample Mixing: Samples are mixed after digestion and labeling, which can introduce more variability compared to metabolic labeling.

Label-Free Quantification: A Simple and Cost-Effective Alternative

Label-free quantification is a straightforward approach that does not require isotopic labels. The two main methods are:

  • Intensity-Based Quantification: Compares the integrated peak areas of peptides across different LC-MS/MS runs. This is generally considered the more accurate of the two label-free methods.[9]

  • Spectral Counting: Compares the number of MS/MS spectra identified for a given protein in different samples.

Key Advantages:

  • Cost-Effective: No need for expensive isotopic labels.

  • High Proteome Coverage: Can identify a larger number of proteins compared to label-based methods.[10]

  • Unlimited Number of Samples: Not limited by the number of available labels.

Considerations:

  • Lower Accuracy and Precision: More susceptible to variations in sample preparation and instrument performance.

  • Data Analysis Complexity: Requires sophisticated software for alignment and normalization of LC-MS/MS data.

  • Missing Values: Peptides, especially those from low-abundance proteins, may not be detected in all runs, leading to missing data points.

Experimental Workflows and Protocols

To provide a practical understanding of these techniques, we present a generalized experimental workflow and detailed protocols for each method.

Visualizing the Workflows

experimental_workflows cluster_metabolic ¹⁵N Metabolic Labeling / SILAC cluster_isobaric iTRAQ / TMT cluster_labelfree Label-Free Metabolic_Start Cell/Organism Culture (¹⁵N or Heavy Amino Acids) Metabolic_Mix Mix Labeled & Unlabeled Samples Metabolic_Start->Metabolic_Mix Metabolic_Lysis Cell Lysis & Protein Extraction Metabolic_Mix->Metabolic_Lysis Metabolic_Digest Protein Digestion Metabolic_Lysis->Metabolic_Digest Metabolic_LCMS LC-MS/MS Analysis Metabolic_Digest->Metabolic_LCMS Metabolic_Data Data Analysis Metabolic_LCMS->Metabolic_Data Isobaric_Start Sample Preparation (up to 18 samples) Isobaric_Digest Protein Digestion Isobaric_Start->Isobaric_Digest Isobaric_Label Peptide Labeling with Isobaric Tags Isobaric_Digest->Isobaric_Label Isobaric_Mix Mix Labeled Samples Isobaric_Label->Isobaric_Mix Isobaric_Fractionate Peptide Fractionation Isobaric_Mix->Isobaric_Fractionate Isobaric_LCMS LC-MS/MS Analysis Isobaric_Fractionate->Isobaric_LCMS Isobaric_Data Data Analysis Isobaric_LCMS->Isobaric_Data LabelFree_Start Sample Preparation (Individual Samples) LabelFree_Digest Protein Digestion LabelFree_Start->LabelFree_Digest LabelFree_LCMS Individual LC-MS/MS Analysis LabelFree_Digest->LabelFree_LCMS LabelFree_Data Data Analysis (Alignment & Normalization) LabelFree_LCMS->LabelFree_Data

Figure 1. High-level experimental workflows for metabolic labeling, isobaric tagging, and label-free protein quantification.

Detailed Experimental Protocols

This protocol provides a general outline for ¹⁵N metabolic labeling in cell culture.

  • Cell Culture and Labeling:

    • Culture cells in a "light" medium containing the natural abundance of nitrogen.

    • For the "heavy" sample, culture cells in a parallel medium where the primary nitrogen source (e.g., ammonium (B1175870) chloride) is replaced with a ¹⁵N-labeled equivalent.

    • Continue to culture the cells for a sufficient number of passages to ensure near-complete incorporation of the ¹⁵N label (typically >98%). The required duration will depend on the organism's protein turnover rate.[5]

  • Sample Harvesting and Mixing:

    • Harvest the "light" and "heavy" cell populations.

    • Perform a protein concentration assay on each lysate.

    • Mix the lysates in a 1:1 protein ratio.

  • Protein Extraction and Digestion:

    • Lyse the mixed cells using a suitable lysis buffer containing protease inhibitors.

    • Denature the proteins using a strong denaturant like urea (B33335) or formamide.

    • Reduce disulfide bonds with DTT or TCEP and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Cleanup and LC-MS/MS Analysis:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to identify peptides and quantify the peak area ratios of heavy to light peptide pairs.

    • Calculate protein abundance ratios based on the median or average peptide ratios.

This protocol outlines the key steps for a typical SILAC experiment.

  • Cell Culture and Labeling:

    • Culture one population of cells in "light" medium containing normal L-arginine and L-lysine.

    • Culture a second population in "heavy" medium where the normal amino acids are replaced with stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five generations.[11]

  • Experimental Treatment and Sample Mixing:

    • Apply the desired experimental treatments to the "light" and "heavy" cell populations.

    • Harvest the cells and mix them in a 1:1 ratio.

  • Protein Extraction and Digestion:

    • Follow the same steps for protein extraction, denaturation, reduction, alkylation, and digestion as described in the ¹⁵N metabolic labeling protocol.

  • Peptide Cleanup and LC-MS/MS Analysis:

    • Desalt the peptide mixture using C18 SPE.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use software like MaxQuant to identify and quantify the heavy-to-light ratios of peptide pairs and determine the relative protein abundance.

This protocol provides a general workflow for iTRAQ or TMT labeling.

  • Sample Preparation and Protein Digestion:

    • Extract proteins from each of your samples (up to 8 for iTRAQ, up to 18 for TMT).

    • Accurately determine the protein concentration for each sample.

    • Take an equal amount of protein from each sample and proceed with in-solution digestion as described in the previous protocols (denaturation, reduction, alkylation, and tryptic digestion).

  • Peptide Labeling:

    • Desalt the resulting peptide mixtures.

    • Label each peptide sample with a different iTRAQ or TMT reagent according to the manufacturer's protocol.[12] This is typically done for 1-2 hours at room temperature.

    • Quench the labeling reaction.

  • Sample Mixing and Fractionation:

    • Combine the labeled peptide samples into a single mixture.

    • To reduce sample complexity, fractionate the mixed peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS. The mass spectrometer will isolate a precursor ion (containing peptides from all samples) and then fragment it to generate the reporter ions for quantification.

  • Data Analysis:

    • Use specialized software to identify the peptides and quantify the intensity of the reporter ions to determine the relative abundance of each protein across the different samples.

This protocol outlines the general steps for a label-free quantification experiment.

  • Sample Preparation and Protein Digestion:

    • Prepare each sample individually. Consistency in sample handling is critical for this method.

    • Perform protein extraction and digestion for each sample separately, following the same procedures as for the other methods.

  • LC-MS/MS Analysis:

    • Analyze each sample by LC-MS/MS in separate runs. It is crucial to maintain consistent chromatography and mass spectrometry conditions throughout all runs.

  • Data Analysis:

    • Use label-free quantification software to process the data. This involves several key steps:

      • Feature Detection: Identifying peptide signals in each LC-MS/MS run.

      • Alignment: Aligning the retention times of peptides across all runs to ensure that the same peptide is being compared.

      • Normalization: Normalizing the signal intensities to correct for variations in sample loading and instrument performance.

      • Quantification: Calculating the relative abundance of proteins based on peptide peak areas (intensity-based) or spectral counts.

Conclusion: Selecting the Right Tool for the Job

The accuracy of protein quantification is a critical factor in the success of any proteomics study. Metabolic labeling methods, such as ¹⁵N labeling and SILAC, offer the highest accuracy and precision due to the in vivo incorporation of stable isotopes and early-stage sample mixing.[1][2][3] They are the preferred methods when precise and reliable quantification is the primary goal, especially in cell culture systems.

Isobaric tagging with iTRAQ and TMT provides a high-throughput solution for comparing multiple samples simultaneously, making them well-suited for larger-scale studies and the analysis of clinical samples. While they offer good quantitative accuracy, researchers should be mindful of the potential for ratio compression.[2][3]

Label-free quantification stands out as a cost-effective and straightforward method that provides excellent proteome coverage. While its accuracy and precision are generally lower than label-based methods, it is a powerful tool for discovery-based proteomics and for studies involving a large number of samples where the cost of labeling would be prohibitive.

Ultimately, the choice of a protein quantification method should be guided by the specific research question, the available resources, and the desired level of quantitative accuracy. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to ensure the generation of high-quality, reliable, and impactful proteomics data.

References

Formamide-15N in Focus: A Comparative Guide to Amide Performance in Key Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of complex chemical syntheses. This guide provides an objective comparison of Formamide-15N against other amides in specific, critical chemical reactions. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate informed decisions in the laboratory.

This compound serves as a crucial building block and solvent in a variety of chemical processes, particularly where isotopic labeling is required for analytical purposes such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Its utility is especially pronounced in the synthesis of nitrogen-containing compounds, including pharmaceuticals and biomolecules. This guide will delve into a comparative analysis of this compound and its alternatives in three key areas: isotopic labeling of proteins, the Leuckart reaction for amine synthesis, and the synthesis of nitrogen-containing heterocycles.

Isotopic Labeling of Recombinant Proteins: A Tale of Two Nitrogen Sources

The production of proteins uniformly labeled with ¹⁵N is a cornerstone of structural biology, enabling detailed studies of protein structure, dynamics, and interactions by NMR spectroscopy. The most common method for achieving this in Escherichia coli, a workhorse of protein expression, is the use of ¹⁵N-labeled ammonium (B1175870) chloride ((¹⁵NH₄)₂SO₄ or ¹⁵NH₄Cl) as the sole nitrogen source in minimal media. However, recent advancements have highlighted this compound as a potential alternative.

Comparative Performance: ¹⁵N-Ammonium Chloride vs. Formamide-¹⁵N

While direct, side-by-side quantitative comparisons of Formamide-¹⁵N and ¹⁵N-ammonium chloride for protein expression in E. coli are not extensively documented in publicly available literature, studies in other biotechnologically relevant microorganisms, such as Corynebacterium glutamicum, provide valuable insights. Research has shown that engineered strains of C. glutamicum can efficiently utilize formamide (B127407) as a sole nitrogen source for the production of nitrogenous compounds, including the amino acid L-lysine. Stable isotope labeling experiments confirmed the incorporation of nitrogen from formamide into both biomass and the final product, with similar acceptance and incorporation rates as ammonium sulfate. This suggests that this compound is a viable, albeit less conventional, nitrogen source for biotechnological production.

One of the primary considerations for researchers is the final protein yield. While minimal media supplemented with ¹⁵NH₄Cl is a well-established and cost-effective method, protein yields can sometimes be lower compared to richer media. The use of this compound, particularly with engineered microbial strains, presents an intriguing alternative that may offer comparable or even improved yields in specific contexts, although this requires further empirical validation in common expression systems like E. coli BL21(DE3).

Nitrogen SourceOrganismProductKey FindingsReference
¹⁵N-Ammonium Chloride Escherichia coliRecombinant ProteinsStandard, cost-effective method for uniform ¹⁵N labeling. Yields are dependent on the specific protein and expression conditions.[1][2]
Formamide-¹⁵N Corynebacterium glutamicum (engineered)L-lysine, BiomassEfficient utilization as a sole nitrogen source with incorporation rates similar to ammonium sulfate.[3]
Experimental Workflow: ¹⁵N Labeling of Proteins

The following diagram outlines a typical workflow for the expression of ¹⁵N-labeled proteins in E. coli using a minimal medium, which can be adapted for either ¹⁵N-ammonium chloride or potentially Formamide-¹⁵N as the nitrogen source.

G cluster_prep Preparation cluster_labeling Isotopic Labeling cluster_harvest Harvesting & Purification plasmid Transform Plasmid into E. coli preculture Inoculate Pre-culture in Rich Medium (e.g., LB) plasmid->preculture Overnight inoculate Inoculate Minimal Medium (with ¹⁵N Source) preculture->inoculate Inoculate growth Grow Cells to Mid-log Phase (OD₆₀₀ ≈ 0.6-0.8) inoculate->growth induce Induce Protein Expression (e.g., with IPTG) growth->induce express Express Protein at Optimal Temperature and Time induce->express harvest Harvest Cells by Centrifugation express->harvest lyse Lyse Cells harvest->lyse purify Purify Protein (e.g., Affinity Chromatography) lyse->purify analyze Analyze Purity and Yield purify->analyze

Workflow for ¹⁵N-protein expression.
Detailed Experimental Protocol: ¹⁵N Labeling using ¹⁵N-Ammonium Chloride

This protocol is a standard method for producing ¹⁵N-labeled proteins in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components.

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl, >98% isotopic purity).

  • Glucose (or other carbon source).

  • Trace elements solution.

  • 1 M MgSO₄.

  • 1 M CaCl₂.

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Pre-culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, inoculate 1 L of M9 minimal medium with the overnight pre-culture. The M9 medium should be prepared with 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source and supplemented with glucose (e.g., 4 g/L), trace elements, MgSO₄, CaCl₂, and the antibiotic.

  • Cell Growth: Grow the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Protein Expression: Continue to incubate the culture for a further 3-16 hours. The optimal temperature and time for expression should be determined empirically for the specific protein (e.g., 18-25°C for overnight expression).

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with standard protein purification protocols.

The Leuckart Reaction: A Comparative Look at Amine Synthesis

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones to produce primary, secondary, or tertiary amines. The reaction typically employs formamide or ammonium formate (B1220265) as both the nitrogen source and the reducing agent. The use of this compound in this reaction allows for the synthesis of ¹⁵N-labeled amines, which are valuable in mechanistic studies and as tracers in drug metabolism research.

Performance Comparison: Formamide vs. Ammonium Formate

Experimental evidence consistently shows that ammonium formate generally provides higher yields in the Leuckart reaction compared to formamide alone.[4] However, the yield with formamide can be significantly improved by using a large excess of formamide or by the addition of catalysts such as magnesium chloride or ammonium sulfate.[4]

The choice between formamide and ammonium formate can also depend on the specific substrate and the desired reaction conditions. Formamide typically requires higher reaction temperatures (often >165°C) compared to ammonium formate (120-130°C).[4]

SubstrateReagentMolar Ratio (Reagent:Substrate)Temperature (°C)Yield (%)Reference
AcetophenoneAmmonium Formate4:113516[5]
AcetophenoneFormamide (4 moles) + Formic Acid (1 mole)-13050[5]
AcetophenoneFormamide4:1135Low (but real)[5]
AcetophenoneFormamide-165-17330[6]
BenzophenoneAmmonium Formate6:1180-19092[7]
BenzophenoneFormamide6:1180-19043[7]
BenzophenoneFormamide + NH₄Cl (catalyst)6:1180-19095[7]
Experimental Workflow: Leuckart Reaction

The following diagram illustrates the general workflow for performing a Leuckart reaction.

G cluster_reaction Reaction Setup cluster_workup Work-up and Purification reactants Combine Ketone/Aldehyde with Formamide or Ammonium Formate heat Heat Reaction Mixture (120-190°C) reactants->heat cool Cool Reaction Mixture heat->cool hydrolyze Hydrolyze Formyl Intermediate (Acid or Base) cool->hydrolyze extract Extract Amine Product hydrolyze->extract purify Purify Amine (e.g., Distillation or Chromatography) extract->purify G cluster_synthesis Purine Ring Closure cluster_derivatization Derivatization start Substituted Pyrimidine Precursor react React with [¹⁵N]-Formamide start->react cyclize Heat to Induce Cyclization react->cyclize purine [¹⁵N]-Labeled Purine Core cyclize->purine modify Functional Group Modification (e.g., Chlorination) purine->modify couple Couple with Side Chain modify->couple final_product Final ¹⁵N-Labeled Purine Derivative couple->final_product

References

Evaluating the effect of Formamide-15N on DNA melting temperature compared to other denaturants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the impact of chemical denaturants on DNA melting temperature.

In molecular biology, the controlled denaturation of double-stranded DNA (dsDNA) is a critical step for various applications, including polymerase chain reaction (PCR), DNA sequencing, and hybridization-based assays. Chemical denaturants are frequently employed to lower the DNA melting temperature (Tm), the point at which half of the dsDNA has dissociated into single strands. This guide provides a comparative analysis of the effects of formamide (B127407) and other common denaturants on DNA Tm, supported by experimental data and detailed protocols.

Quantitative Comparison of Denaturant Effects on DNA Melting Temperature

The efficacy of a chemical denaturant is often measured by the extent to which it lowers the Tm of a given DNA duplex. The following table summarizes the reported effects of formamide, urea (B33335), glycerol, and dimethyl sulfoxide (B87167) (DMSO) on DNA melting temperature.

DenaturantConcentrationChange in Melting Temperature (ΔTm)Reference
Formamide 1% (v/v)-0.6°C to -0.72°C[1][2][3]
1 M-2.4°C to -2.9°C[4][5]
Urea 1 M-2.25°C
Glycerol 1% (v/v)-0.4°C
10% (v/v)-4.0°C
DMSO 10% (v/v)-12.5°C

Note: The precise change in Tm can be influenced by factors such as the base composition (GC content) of the DNA, salt concentration of the buffer, and the specific DNA sequence.

Mechanism of Action: How Denaturants Destabilize the DNA Double Helix

Chemical denaturants primarily function by disrupting the forces that stabilize the DNA double helix, namely hydrogen bonds between complementary base pairs and base-stacking interactions.

DNA_Denaturation cluster_dsDNA Double-Stranded DNA (dsDNA) cluster_Denaturants Chemical Denaturants cluster_ssDNA Single-Stranded DNA (ssDNA) dsDNA Native Double Helix (Stabilized by H-bonds and Base Stacking) ssDNA Denatured Single Strands dsDNA->ssDNA Denaturation (Lowered Tm) Formamide Formamide Formamide->dsDNA Disrupts H-bonds Urea Urea Urea->dsDNA Disrupts H-bonds Glycerol Glycerol Glycerol->dsDNA Alters water activity DMSO DMSO DMSO->dsDNA Disrupts H-bonds & base stacking

References

A Comparative Guide to ¹⁵N Isotopic Labeling for NMR Spectroscopy: Cross-Validation of Formamide-¹⁵N and Other Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of proteins at an atomic level. The introduction of stable isotopes, particularly Nitrogen-15 (¹⁵N), is fundamental to many NMR experiments. This guide provides a comparative analysis of various ¹⁵N labeling strategies, with a special focus on the potential use of Formamide-¹⁵N alongside established methods like uniform labeling with ¹⁵N-ammonium chloride, selective labeling with ¹⁵N-amino acids, and cell-free protein synthesis.

While direct cross-validation studies for Formamide-¹⁵N in protein NMR are not extensively documented in peer-reviewed literature, this guide will infer its potential advantages and disadvantages based on metabolic studies. This information is juxtaposed with the well-characterized performance of conventional labeling techniques to offer a comprehensive overview for experimental design.

Comparison of ¹⁵N Labeling Methods

The choice of a ¹⁵N labeling strategy is dictated by the specific research question, the expression system, and budgetary considerations. The following table summarizes the key features of different labeling approaches.

FeatureFormamide-¹⁵N (Inferred)¹⁵N-Ammonium Chloride¹⁵N-Amino AcidsCell-Free Synthesis
Labeling Pattern UniformUniformSelective or UniformSelective or Uniform
Primary Application General ¹⁵N enrichmentUniform labeling for backbone assignment and structural studiesSelective labeling for assignment of specific residues, studying active sites, and simplifying spectraRapid production of labeled proteins, suitable for toxic proteins
Cost Potentially lowLowHighModerate to High
Protocol Complexity Moderate (requires metabolic engineering of expression host)LowModerate (requires specialized media and potentially auxotrophic strains)High (requires preparation or purchase of cell extracts and reagents)
Metabolic Scrambling High potential, as formamide (B127407) enters central nitrogen metabolismLow in standard E. coli strainsCan be an issue, especially in mammalian cells, but can be minimizedMinimal, as the system has limited metabolic activity
Expression System Requires expression hosts capable of metabolizing formamide (e.g., engineered E. coli or C. glutamicum)Most bacterial, yeast, and insect cell systemsAll expression systems, but more complex in mammalian cellsIn vitro system, independent of living cells

Experimental Workflows and Signaling Pathways

The metabolic fate of the ¹⁵N label differs significantly between the various methods. Understanding these pathways is crucial for predicting labeling patterns and potential issues like isotopic scrambling.

Nitrogen Metabolism Overview

The central pathway for nitrogen assimilation in many expression hosts involves the incorporation of ammonia (B1221849) into glutamate (B1630785) and glutamine, which then serve as nitrogen donors for the synthesis of all other amino acids.

Nitrogen_Metabolism cluster_precursors Nitrogen Sources cluster_central_metabolism Central Nitrogen Metabolism cluster_products Biosynthesis Formamide Formamide-¹⁵N Ammonia_pool Intracellular ¹⁵NH₃ Pool Formamide->Ammonia_pool Formamidase Ammonium ¹⁵NH₄Cl Ammonium->Ammonia_pool AminoAcids ¹⁵N-Amino Acids Other_AAs Other ¹⁵N-Amino Acids AminoAcids->Other_AAs Direct Incorporation & Potential Scrambling Glutamate ¹⁵N-Glutamate Ammonia_pool->Glutamate Glutamate Dehydrogenase Glutamine ¹⁵N-Glutamine Glutamate->Glutamine Glutamine Synthetase Glutamate->Other_AAs Transaminases Glutamine->Other_AAs Transaminases Protein ¹⁵N-Labeled Protein Other_AAs->Protein Translation

General overview of nitrogen incorporation into proteins.

Experimental Workflow: Formamide-¹⁵N Labeling

This workflow is inferred from studies on formamide as a nitrogen source for bacterial growth. It necessitates the use of an expression host engineered to express a formamidase enzyme, which converts formamide to ammonia and formate.

Formamide_Workflow start Start transform Transform expression host (with formamidase gene) with plasmid for target protein start->transform culture Culture in minimal medium with Formamide-¹⁵N as the sole nitrogen source transform->culture induce Induce protein expression culture->induce harvest Harvest cells and purify protein induce->harvest nmr NMR analysis harvest->nmr end End nmr->end

Inferred workflow for Formamide-¹⁵N labeling.

Experimental Workflow: ¹⁵N-Ammonium Chloride Labeling

This is the most common and cost-effective method for uniform ¹⁵N labeling.

Ammonium_Chloride_Workflow start Start transform Transform expression host with plasmid for target protein start->transform culture Culture in minimal medium with ¹⁵NH₄Cl as the sole nitrogen source transform->culture induce Induce protein expression culture->induce harvest Harvest cells and purify protein induce->harvest nmr NMR analysis harvest->nmr end End nmr->end

Workflow for uniform ¹⁵N labeling with ¹⁵NH₄Cl.

Experimental Workflow: ¹⁵N-Amino Acid Labeling

This method allows for selective labeling of one or more amino acid types, which can be invaluable for resonance assignment and studying specific regions of a protein.

Amino_Acid_Workflow start Start transform Transform expression host (potentially auxotrophic) with plasmid for target protein start->transform culture Culture in defined medium containing a mix of unlabeled amino acids and the desired ¹⁵N-labeled amino acid(s) transform->culture induce Induce protein expression culture->induce harvest Harvest cells and purify protein induce->harvest nmr NMR analysis harvest->nmr end End nmr->end

A Comparative Analysis of the Cytotoxic Effects of Formamide-15N and Other Common Cryoprotectants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Formamide-15N and other widely used cryoprotectants, including dimethyl sulfoxide (B87167) (DMSO), propylene (B89431) glycol (PG), and glycerol (B35011). The information presented herein is intended to assist researchers in selecting the most appropriate cryoprotective agent (CPA) for their specific cell types and experimental needs, with a focus on minimizing cellular toxicity and maximizing post-thaw viability and functionality.

While direct comparative studies on the cytotoxicity of this compound are limited, this guide synthesizes available data on unlabeled formamide (B127407) and its derivatives as a proxy, alongside established data for other common cryoprotectants. The isotopic labeling with ¹⁵N is not expected to significantly alter the chemical and cytotoxic properties of the formamide molecule.

Executive Summary

The selection of a suitable cryoprotectant is a critical factor in the success of cell cryopreservation. The ideal CPA should effectively prevent ice crystal formation while exhibiting minimal toxicity to the cells. This guide provides a comparative overview of the cytotoxic profiles of this compound (via its unlabeled counterpart), DMSO, propylene glycol, and glycerol. While DMSO remains a widely used and effective cryoprotectant, its cytotoxic effects are well-documented. Formamide presents as a potential alternative, particularly in cryoprotectant cocktails, where its toxicity may be mitigated. Propylene glycol and glycerol are generally considered less toxic than DMSO. The choice of CPA should be empirically determined for each cell type and application.

Data Presentation: Comparative Cytotoxicity of Cryoprotectants

The following tables summarize the cytotoxic effects of the compared cryoprotectants. It is important to note that direct comparative studies under identical experimental conditions are scarce, and thus the data is compiled from various sources.

Table 1: Qualitative Comparison of Cryoprotectant Cytotoxicity

CryoprotectantRelative CytotoxicityKey Observations
Formamide Moderate to HighToxicity can be significant at high concentrations. Its use in combination with other CPAs like DMSO may reduce overall toxicity[1].
Dimethyl Sulfoxide (DMSO) HighA highly effective cryoprotectant but known for its dose-dependent cytotoxicity. Can induce cellular differentiation and has been associated with adverse effects in clinical applications[2][3].
Propylene Glycol (PG) ModerateGenerally considered less toxic than DMSO. Often used in vitrification solutions[4].
Glycerol Low to ModerateOne of the earliest and least toxic cryoprotectants. Its high viscosity can be a drawback for some applications[3].

Table 2: Quantitative Cytotoxicity Data (IC50 Values) on Various Cell Lines

CryoprotectantCell LineIC50 Value (% v/v)Reference
Dimethylformamide (DMF) CCL-1 (Mouse Fibroblasts)< 1%
Dimethylformamide (DMF) HaCaT (Human Keratinocytes)< 1%
Dimethyl Sulfoxide (DMSO) HaCaT (Human Keratinocytes)1% - 2%
Dimethyl Sulfoxide (DMSO) A-375 (Human Melanoma)1% - 2%
Dimethyl Sulfoxide (DMSO) MCF-7 (Human Breast Cancer)> 1.25% (significant inhibition)
Propylene Glycol (PG) HT29-MTX, HUVEC, RAW 264.7No significant cytotoxicity observed
Glycerol Vero CellsHigher viability than DMSO at 10%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cryoprotectant cytotoxicity. Below are protocols for commonly employed assays.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Cryoprotectants (Formamide, DMSO, PG, Glycerol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Cryoprotectant Exposure: Prepare serial dilutions of each cryoprotectant in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the cryoprotectant solutions. Include a vehicle control (medium without cryoprotectant).

  • Incubation: Incubate the plate for a specified period (e.g., 4, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Membrane Integrity Assessment using Trypan Blue Exclusion Assay

This assay distinguishes between viable cells with intact membranes and non-viable cells with compromised membranes.

Materials:

  • Cell suspension treated with cryoprotectants

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Treatment: Expose cells in suspension to different concentrations of cryoprotectants for a defined period.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution and incubate for 1-2 minutes at room temperature.

  • Counting: Load the stained cell suspension into a hemocytometer.

  • Analysis: Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells.

Apoptosis Detection using Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cells treated with cryoprotectants

  • Caspase-3/7 assay kit (e.g., containing a luminogenic or fluorogenic substrate)

  • 96-well opaque plates

  • Luminometer or fluorometer

Procedure:

  • Cell Treatment: Seed and treat cells with cryoprotectants in a 96-well opaque plate as described for the MTT assay.

  • Assay Reagent Addition: Add the Caspase-3/7 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the recommended time at room temperature, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence signal using the appropriate plate reader.

  • Data Analysis: The signal intensity is proportional to the caspase-3/7 activity and is an indicator of apoptosis.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Cryoprotectant Exposure cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plates cell_culture->cell_seeding cpa_exposure 4. Expose Cells to Cryoprotectants cell_seeding->cpa_exposure cpa_prep 3. Prepare Serial Dilutions of Cryoprotectants cpa_prep->cpa_exposure viability_assay 5a. Viability Assay (e.g., MTT) cpa_exposure->viability_assay apoptosis_assay 5b. Apoptosis Assay (e.g., Caspase-3/7) cpa_exposure->apoptosis_assay data_acquisition 6. Data Acquisition (Plate Reader) viability_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis 7. Data Analysis and Comparison data_acquisition->data_analysis

Caption: A typical experimental workflow for comparing cryoprotectant cytotoxicity.

Proposed Signaling Pathway for Formamide-Induced Apoptosis

Based on available literature for formamide and its derivatives, a plausible intrinsic pathway for formamide-induced apoptosis is proposed below. This pathway involves mitochondrial stress, leading to the activation of the caspase cascade.

formamide_apoptosis Formamide Formamide Exposure Mito_Stress Mitochondrial Stress Formamide->Mito_Stress Bax_Activation Bax/Bak Activation Mito_Stress->Bax_Activation Bcl2_Inhibition Bcl-2 Inhibition Mito_Stress->Bcl2_Inhibition MOMP Mitochondrial Outer Membrane Permeabilization Bax_Activation->MOMP Bcl2_Inhibition->MOMP CytoC_Release Cytochrome c Release MOMP->CytoC_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC_Release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DNA_Denaturation DNA Denaturation in Condensed Chromatin Casp3->DNA_Denaturation Apoptosis Apoptosis Casp3->Apoptosis DNA_Denaturation->Apoptosis

Caption: A proposed intrinsic pathway for formamide-induced apoptosis.

Conclusion

The selection of an appropriate cryoprotectant requires a careful balance between cryoprotective efficacy and cellular toxicity. While DMSO is a potent and widely used CPA, its cytotoxicity is a significant concern. Formamide, particularly when used in combination with other cryoprotectants, may offer a less toxic alternative, although more direct comparative studies are needed to fully elucidate its cytotoxic profile. Propylene glycol and glycerol remain valuable options due to their lower toxicity. Ultimately, the optimal cryopreservation strategy is cell-type dependent and should be determined through empirical testing, utilizing the experimental protocols outlined in this guide. Further research into the specific molecular mechanisms of formamide-induced cytotoxicity will be crucial for its broader application in cryobiology.

References

Assessing Formamide's Impact on Chromatin Structure in FISH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of traditional formamide-based Fluorescence In Situ Hybridization (FISH) with emerging formamide-free alternatives, focusing on the critical aspect of chromatin structure preservation. Experimental data and detailed protocols are presented to inform methodology choices for sensitive genomic studies.

Formamide (B127407) has long been a cornerstone of FISH protocols, utilized for its ability to lower the melting temperature of DNA and facilitate probe hybridization. However, recent studies have brought to light its significant-detrimental impact on nanoscale chromatin organization. The use of traditional formamide-based methods can introduce artifacts that may confound the interpretation of spatial genomics data. This guide assesses the effects of formamide on chromatin and presents a comparative analysis with alternative methods that offer gentler treatment of cellular architecture. While isotopically labeled Formamide-15N is available as a tool for mechanistic studies, its role in mitigating chromatin damage has not been explored, shifting the focus to entirely formamide-free approaches for preserving structural integrity.

The Detrimental Effects of Formamide on Chromatin

Formamide, a potent denaturant, disrupts the hydrogen bonds between DNA base pairs, thereby lowering the DNA melting temperature (Tm) by approximately 0.6°C for every 1% of formamide solution.[1] This allows for DNA denaturation and probe hybridization to occur at lower, less harsh temperatures, which is thought to better preserve cellular morphology.[2][3][4] Mechanistically, formamide displaces water molecules from the DNA helix and forms strong hydrogen bonds with the DNA bases, which destabilizes the double helix structure.[5][6]

However, this chemical denaturation process has been shown to cause significant alterations to the sub-200 nm chromatin structure.[5][7][8][9] Studies have demonstrated that formamide exposure is a primary cause of widespread damage to chromatin packing domains, leading to a more homogenous and less physiological nuclear architecture.[5][7] Even with protocol optimizations, such as adjusting fixation times or denaturation temperatures, formamide-induced damage to chromatin cannot be entirely prevented or reversed.[5][7]

Comparative Analysis: Formamide vs. Formamide-Free FISH

The following sections provide a detailed comparison of traditional formamide-based FISH with two prominent formamide-free alternatives: Resolution After Single-strand Exonuclease Resection (RASER)-FISH and CRISPR-Sirius. Additionally, the use of ethylene (B1197577) carbonate as a less toxic formamide substitute is discussed.

Data Presentation: Quantitative Comparison of FISH Methods
Parameter Standard 3D-FISH (with Formamide) RASER-FISH CRISPR-Sirius Ethylene Carbonate-based FISH
Chromatin Alteration Significant distortion of nanoscale chromatin structure[5][7][10]Minimal impact on chromatin organization[7][9]Minimal impact on chromatin organization[7][9]Reduced chromatin damage compared to formamide[11][12]
Use of Formamide Yes (typically 50-70%)[13][14]No[7]No[7]No, ethylene carbonate is used as a substitute[11]
Toxicity Toxic and a potential teratogen[2]Reduced toxicity due to absence of formamideReduced toxicity due to absence of formamideEthylene carbonate is a non-toxic alternative[11]
Hybridization Time Typically overnight[3][13]Varies with protocolVaries with protocolCan be reduced to as little as one hour[3][11]
Denaturation Requirement Chemical and heat denaturation[5]Enzymatic digestion to create single-stranded DNA[7]No denaturation required[7]Denaturation may be omitted with certain probes[11]
Probe Type DNA probes[5]DNA probes[7]Guide RNAs and fluorescently tagged Cas proteins[7]DNA and PNA probes[3][11]

Experimental Protocols

Standard Formamide-Based 3D-FISH Protocol

This protocol is a standard procedure that utilizes formamide for denaturation and hybridization.

  • Cell Fixation: Cells are fixed with 4% paraformaldehyde (PFA) for 10-90 minutes.[7]

  • Permeabilization: Cells are permeabilized with 0.5% Triton X-100 in PBS for 10 minutes.

  • Deproteinization: Treatment with 0.1 M HCl for 10 minutes.[5]

  • RNase Treatment: Incubation with RNase A (100 µg/mL) for 1 hour at 37°C to degrade RNA.[14]

  • Formamide Incubation: Slides are incubated in 50% formamide/2x SSC for at least 30 minutes at room temperature.[5]

  • Denaturation: The slide and probe are denatured separately. The slide is denatured in 70% formamide/2x SSC at 72°C for 2 minutes, followed by dehydration in an ethanol (B145695) series.[13] The probe is denatured at 72°C for 5 minutes.[13]

  • Hybridization: The denatured probe is applied to the slide, and hybridization is carried out overnight in a humidified chamber at 37°C.[13]

  • Post-Hybridization Washes: Slides are washed in 50% formamide/2x SSC at 37°C, followed by washes in 2x SSC and 1x SSC.[13]

  • Detection and Mounting: The probe is detected using fluorescently labeled antibodies or streptavidin, and the slide is counterstained with DAPI and mounted.

Formamide-Free Alternative: RASER-FISH

RASER-FISH avoids formamide by using an enzymatic digestion step to create single-stranded DNA for probe hybridization.

  • Cell Fixation and Permeabilization: Similar to the standard protocol.

  • Exonuclease Digestion: Cells are treated with an exonuclease to create single-stranded regions of DNA at the target loci.

  • Probe Hybridization: Hybridization is performed without formamide, often at a slightly higher temperature than the standard protocol.

  • Washing and Detection: Standard washing and detection steps are followed.

Formamide-Free Alternative: CRISPR-Sirius

This method utilizes a modified CRISPR-Cas9 system to label genomic loci without DNA denaturation.

  • Cell Preparation: Cells can be live or fixed.

  • Delivery of Components: Guide RNAs (gRNAs) specific to the target genomic region and a catalytically inactive Cas9 (dCas9) fused to multiple copies of a fluorescent protein are introduced into the cells.

  • Labeling: The gRNA directs the dCas9-fluorophore fusion protein to the target DNA sequence, resulting in a fluorescent signal at the genomic locus.

  • Imaging: The labeled loci are visualized using fluorescence microscopy.

Ethylene Carbonate-Based FISH

This protocol replaces toxic formamide with the non-toxic ethylene carbonate.

  • Hybridization Buffer Preparation: A hybridization buffer is prepared containing 15-50% ethylene carbonate, dextran (B179266) sulfate, and salts.[4][11]

  • Denaturation: Depending on the probe and target, the denaturation step may be performed at a lower temperature or omitted entirely.[11]

  • Hybridization: Hybridization times can be significantly shorter than with formamide-based protocols.[3][11]

  • Washing and Detection: Standard post-hybridization washes and detection methods are used.

Mandatory Visualizations

Mechanism of Formamide-Induced DNA Denaturation

Formamide_Mechanism cluster_DNA Double-Stranded DNA cluster_Formamide Formamide cluster_Denatured Denatured DNA DNA_ds 5'-ATGC-3' 3'-TACG-5' H_bonds Hydrogen Bonds DNA_ds:f0->H_bonds DNA_ds:f1->H_bonds Formamide HCONH₂ H_bonds->Formamide Disruption DNA_ss1 5'-ATGC-3' Formamide->DNA_ss1 Stabilizes DNA_ss2 3'-TACG-5' Formamide->DNA_ss2 Stabilizes

Caption: Formamide disrupts hydrogen bonds in dsDNA, leading to strand separation.

Experimental Workflow: Standard vs. Formamide-Free FISH

FISH_Workflows cluster_Standard Standard Formamide FISH cluster_Alternative Formamide-Free Alternatives Fixation1 Fixation Permeabilization1 Permeabilization Fixation1->Permeabilization1 Formamide_Denaturation Formamide Denaturation Permeabilization1->Formamide_Denaturation Hybridization1 Overnight Hybridization Formamide_Denaturation->Hybridization1 Washing1 Washing Hybridization1->Washing1 Imaging1 Imaging Washing1->Imaging1 Fixation2 Fixation Permeabilization2 Permeabilization Fixation2->Permeabilization2 Enzymatic_Digestion Enzymatic Digestion (RASER-FISH) Permeabilization2->Enzymatic_Digestion No_Denaturation No Denaturation (CRISPR-Sirius) Permeabilization2->No_Denaturation Hybridization2 Hybridization Enzymatic_Digestion->Hybridization2 No_Denaturation->Hybridization2 Washing2 Washing Hybridization2->Washing2 Imaging2 Imaging Washing2->Imaging2

Caption: Comparison of standard and formamide-free FISH experimental workflows.

References

Safety Operating Guide

Navigating the Disposal of Formamide-15N: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. Formamide-15N, while chemically identical in reactivity to its unlabeled counterpart, requires stringent disposal procedures due to the inherent hazards of the formamide (B127407) molecule. The presence of the stable, non-radioactive ¹⁵N isotope does not alter the chemical toxicity or the disposal protocol. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Formamide is classified as a hazardous substance due to its potential health effects. It is a suspected carcinogen, a known reproductive toxin, and may cause organ damage through prolonged or repeated exposure.[1][2][3] Consequently, its waste must be managed under strict federal and local hazardous waste regulations.

Hazard Profile: Formamide

All personnel handling this compound should be thoroughly familiar with its hazard profile. The following table summarizes key quantitative and qualitative hazard data.

Hazard ClassificationDescriptionExposure Limits & Identifiers
GHS Classification Carcinogenicity (Category 2)[1] Reproductive Toxicity (Category 1B) Specific Target Organ Toxicity, Repeated Exposure (Category 2)CAS Number: 75-12-7 EC Number: 200-842-0
Health Effects Suspected of causing cancer. May damage fertility or the unborn child. May cause damage to organs (blood, central nervous system, kidneys, liver) through prolonged or repeated exposure. Moderately irritating to the eyes and skin.ACGIH TLV: 1 ppm (TWA)
Physical/Chemical Hazards Combustible liquid. Decomposes at 180°C, producing toxic gases (ammonia, hydrogen cyanide). Reacts with oxidants, acids, and bases.Flash Point: 175 °C / 347 °F Autoignition Temp: >500 °C

Regulatory Framework for Hazardous Waste Disposal

The disposal of this compound is governed by a combination of federal, state, and local regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA) , which establishes a "cradle-to-grave" framework for managing hazardous waste. The Environmental Protection Agency (EPA) sets the standards under RCRA, found in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.

It is critical to note that state environmental agencies are often authorized to implement their own hazardous waste programs, which can be more stringent than federal requirements. Therefore, all disposal activities must comply with your specific state and local laws, as well as your institution's own Environmental Health & Safety (EHS) policies.

Standard Protocol for this compound Disposal

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Methodology:

  • Personal Protective Equipment (PPE): Before handling formamide waste, ensure appropriate PPE is worn. This includes:

    • Nitrile rubber gloves (check manufacturer's compatibility data).

    • Tightly fitting safety goggles and a face shield.

    • A fully buttoned laboratory coat.

    • All handling of formamide and its waste should be conducted within a certified laboratory chemical fume hood to avoid inhalation of vapors.

  • Waste Collection and Segregation:

    • Collect all this compound waste, including pure (unused) product and solutions.

    • Do not mix formamide waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials include strong oxidizing agents, acids, bases, iodine, and sulfur oxides.

    • Solid waste contaminated with formamide, such as gloves, paper towels, and pipette tips, must also be collected as hazardous waste in a separate, clearly labeled, impervious container.

  • Container Selection and Labeling:

    • Use a sealable, airtight container made of a compatible material (e.g., glass or polyethylene). The container must be in good condition and not leaking.

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must be filled out completely, including the full chemical name ("this compound"), concentration, and associated hazards.

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location.

    • Ensure the storage area has secondary containment to manage potential leaks.

    • Store the waste away from the incompatible materials listed above.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer being used, contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup.

    • Follow your institution's specific procedures for requesting a chemical waste collection.

  • Disposal of Empty Containers:

    • Empty containers that once held this compound must also be treated as hazardous waste, as they retain product residue.

    • Evaporate the residue under a fume hood, and then manage the container for disposal via the EHS office. Do not discard these containers in the regular trash.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Small Spills (within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with a non-combustible, inert material like wet sand, earth, or a commercial absorbent pad.

    • Collect the contaminated absorbent material into a sealable container for disposal as hazardous waste.

    • Wipe the contaminated surface with plenty of water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate all personnel from the immediate area.

    • Alert others in the vicinity and secure the area to prevent entry.

    • Contact your institution's emergency number or EHS office immediately for assistance with cleanup. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper management of this compound waste in a laboratory setting.

FormamideDisposalWorkflow This compound Waste Management Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound as Waste Stream B Consult SDS & Institutional EHS Procedures A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible, Sealable Waste Container C->D E Affix & Complete Hazardous Waste Label D->E F Collect Waste in Fume Hood (Liquid & Contaminated Solids Separately) E->F G Store Sealed Container in Secondary Containment F->G H Container Full or No Longer in Use? G->H I Request Pickup from EHS or Licensed Contractor H->I Yes J Waste Transported to TSDF Facility I->J K Proper Treatment & Disposal J->K

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamide-15N
Reactant of Route 2
Formamide-15N

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.